1,2-Bis(dichloromethylsilyl)ethane
Description
Structure
3D Structure
Properties
IUPAC Name |
dichloro-[2-[dichloro(methyl)silyl]ethyl]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFURVLVRHAMJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC[Si](C)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883549 | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3353-69-3 | |
| Record name | 1,2-Bis(dichloromethylsilyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis(1,1-dichloro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethane-1,2-diylbis[dichloromethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Bis(dichloromethylsilyl)ethane: Synthesis, Reactivity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(dichloromethylsilyl)ethane is a bifunctional organosilane that serves as a versatile building block in organosilicon chemistry. Its structure, featuring two dichloromethylsilyl groups linked by an ethylene bridge, allows for a range of chemical transformations, making it a valuable precursor in the synthesis of advanced materials, including polymers and functionalized surfaces. This guide provides a comprehensive overview of the synthesis, reaction mechanisms, and chemical properties of this compound, offering field-proven insights for its application in research and development.
Synthesis of this compound
The synthesis of this compound can be approached through several key methodologies, each with its own set of advantages and mechanistic considerations. The primary routes include the Direct Process, hydrosilylation, and Grignard-based coupling reactions.
Direct Process (Direct Synthesis)
The Direct Process, a cornerstone of industrial organosilane production, can be adapted for the synthesis of this compound. This method involves the reaction of elemental silicon with an alkyl halide in the presence of a copper catalyst.
Reaction Scheme:
Mechanistic Insights: The mechanism of the Direct Process is complex and involves several surface-mediated radical steps. The copper catalyst is crucial for the formation of a reactive silicon-copper alloy. Methyl chloride reacts with this surface to generate methyl radicals and silicon-chloride bonds. The ethylene dichloride can then react with the partially chlorinated silicon surface to form the desired bridged compound. The reaction is typically carried out at high temperatures (250-350 °C) and pressures, and the product mixture often contains a variety of other organosilanes, necessitating careful fractional distillation for purification.
Experimental Protocol: Conceptual Direct Synthesis
-
Reactor: A high-temperature, stirred-bed reactor is charged with a finely powdered mixture of elemental silicon and a copper catalyst (e.g., copper(I) chloride).
-
Activation: The reactor is heated to the reaction temperature (typically 280-320 °C) under an inert atmosphere.
-
Reagent Feed: A gaseous mixture of methyl chloride and 1,2-dichloroethane is introduced into the reactor.
-
Reaction: The reaction is maintained for several hours, with the product vapors being continuously removed and condensed.
-
Purification: The crude product mixture is subjected to fractional distillation under reduced pressure to isolate this compound from other methylchlorosilanes and byproducts.
Hydrosilylation
Hydrosilylation offers a more controlled and often higher-yield route to this compound. This method typically involves the platinum-catalyzed addition of a silicon-hydride bond across a carbon-carbon double bond.
Reaction Scheme: A plausible two-step approach involves the initial hydrosilylation of a vinylsilane followed by a subsequent reaction. A more direct, though conceptually more complex, route would be the double hydrosilylation of acetylene with dichloromethylsilane. A more practical approach involves the hydrosilylation of dichloromethylvinylsilane with dichloromethylsilane.
Mechanistic Insights (Chalk-Harrod Mechanism): The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.
Caption: Chalk-Harrod mechanism for the hydrosilylation reaction.
The catalytic cycle involves:
-
Oxidative Addition: The hydrosilane (H-Si(CH3)Cl2) undergoes oxidative addition to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.
-
Olefin Coordination: The vinylsilane (CH2=CH-Si(CH3)Cl2) coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond, forming a platinum-alkyl intermediate. This step determines the regioselectivity of the addition (anti-Markovnikov addition is typically favored).
-
Reductive Elimination: The final step is the reductive elimination of the product, this compound, which regenerates the platinum(0) catalyst.
Experimental Protocol: Hydrosilylation Synthesis
-
Inert Atmosphere: All manipulations are performed under a dry, inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reactants and product.
-
Reaction Setup: A dried three-neck flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reagents: Dichloromethylvinylsilane and a platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst) are charged into the flask.
-
Addition: Dichloromethylsilane is added dropwise to the stirred mixture at a controlled temperature (often near room temperature or slightly elevated to initiate the reaction).
-
Reaction Monitoring: The reaction progress is monitored by techniques such as GC-MS or NMR spectroscopy.
-
Purification: Upon completion, the catalyst may be removed by filtration through a short plug of silica gel or by distillation. The product is then purified by vacuum distillation.
Grignard Reagent-Based Synthesis
The formation of the ethane bridge can also be achieved through a Grignard coupling reaction. This method involves the reaction of a chlorosilane with a Grignard reagent derived from a dihaloethane.
Reaction Scheme:
Mechanistic Insights: This reaction proceeds through a nucleophilic substitution mechanism. The di-Grignard reagent, acting as a strong nucleophile, attacks the electrophilic silicon center of two molecules of dichloromethylchlorosilane. The chlorine atom on the silicon is displaced, forming the new silicon-carbon bond. The reaction is typically carried out in an etheral solvent like tetrahydrofuran (THF) to stabilize the Grignard reagent.
Experimental Protocol: Grignard-based Synthesis
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, magnesium turnings are activated (e.g., with a small crystal of iodine). A solution of 1,2-dichloroethane in anhydrous THF is added slowly to initiate the formation of the di-Grignard reagent.
-
Coupling Reaction: The freshly prepared di-Grignard reagent is then added dropwise to a cooled solution of dichloromethylchlorosilane in THF.
-
Workup: After the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation.
Reactivity and Mechanistic Insights
This compound is a highly reactive compound due to the presence of the silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to a variety of useful transformations.
Hydrolysis and Condensation
In the presence of water, this compound readily undergoes hydrolysis to form the corresponding disilanol, which can then undergo condensation to form polysiloxanes.
Reaction Scheme:
Caption: Hydrolysis and condensation of this compound.
Reduction
The silicon-chlorine bonds can be reduced to silicon-hydride bonds using reducing agents such as lithium aluminum hydride (LiAlH4).
Reaction Scheme:
Mechanistic Insights: The reduction involves the nucleophilic attack of the hydride ion (H-) from LiAlH4 on the electrophilic silicon atom. This results in the displacement of a chloride ion. The reaction proceeds stepwise until all chlorine atoms are replaced by hydrogen. The resulting 1,2-bis(methylsilyl)ethane is a useful precursor for further hydrosilylation reactions.
Reactions with Nucleophiles
This compound reacts with a wide range of nucleophiles, such as alcohols, amines, and organometallic reagents, to form a variety of functionalized derivatives.
Reaction with Alcohols (Alkoxylation):
This reaction is useful for the preparation of alkoxysilanes, which are important precursors for sol-gel processes.
Reaction with Amines (Amination):
The resulting aminosilanes have applications as coupling agents and in the synthesis of silicon-containing polymers. The closely related 1,2-bis(chlorodimethylsilyl)ethane is a known reagent for the protection of primary amines. [1]
Data Presentation
Table 1: Physical and Spectroscopic Properties of this compound and Related Compounds
| Property | This compound | 1,2-Bis(chlorodimethylsilyl)ethane [2] |
| Molecular Formula | C4H8Cl4Si2 | C6H16Cl2Si2 |
| Molecular Weight | 254.08 g/mol | 215.27 g/mol |
| Appearance | Colorless liquid (expected) | Low melting solid |
| Boiling Point | Not readily available | 198 °C |
| Melting Point | Not readily available | 35-38 °C |
| ¹H NMR (CDCl₃, δ) | Expected: ~0.8-1.2 ppm (s, 6H, Si-CH₃), ~1.0-1.5 ppm (s, 4H, Si-CH₂-CH₂-Si) | Not readily available |
| ¹³C NMR (CDCl₃, δ) | Expected: ~5-10 ppm (Si-CH₃), ~10-15 ppm (Si-CH₂-CH₂-Si) | Not readily available |
Safety and Handling
Chlorosilanes, including this compound, are hazardous chemicals that require careful handling. [3][4]
-
Moisture Sensitivity: They react violently with water and moisture to produce corrosive hydrogen chloride gas. All handling should be done under a dry, inert atmosphere.
-
Corrosivity: They are corrosive to skin, eyes, and the respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.
-
Flammability: While not as flammable as some other silanes, they can be combustible. Keep away from open flames and heat sources.
-
Disposal: Chlorosilane waste must be disposed of according to institutional and regulatory guidelines. This typically involves controlled hydrolysis and neutralization. [5][6]
Conclusion
This compound is a valuable bifunctional organosilane with significant potential in materials science and polymer chemistry. While its synthesis can be achieved through various methods, including the Direct Process, hydrosilylation, and Grignard reactions, each route requires careful control of reaction conditions to achieve good yields and purity. The high reactivity of its silicon-chlorine bonds allows for a wide range of derivatization reactions, making it a versatile precursor for the synthesis of complex organosilicon structures. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory and in industrial applications.
References
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A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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1,2-Bis(2-chloroethoxy)ethane | C6H12Cl2O2 | CID 8171 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry - Quora. (n.d.). Retrieved January 23, 2026, from [Link]
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(PDF) Mechanism of Catalytic Additive Chlorination of Ethylene to 1,2-Dichloroethane. (n.d.). Retrieved January 23, 2026, from [Link]
-
A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. (2022). Nature Communications. [Link]
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Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. (n.d.). Doc Brown's Chemistry. Retrieved January 23, 2026, from [Link]
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Dichloromethylvinylsilane. (n.d.). Chem-Impex. Retrieved January 23, 2026, from [Link]
- Grignard processes with improved yields of diphenylchlorosilanes as products. (n.d.). Google Patents.
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1,2-Bis(chlorodimethylsilyl)ethane Building Blocks Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 23, 2026, from [Link]
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Silicon-Bridged Bi- and Tridentate Lewis Acidic Host Systems. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]
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(PDF) Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Disposal process for contaminated chlorosilanes. (n.d.). Google Patents.
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common fragmentation mechanisms in mass spectrometry. (n.d.). YouTube. Retrieved January 23, 2026, from [Link]
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06 08 02 Waste containing hazardous chlorosilanes*. (n.d.). UTR. Retrieved January 23, 2026, from [Link]
- United States Patent Office. (n.d.). Google Patents.
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Figure 2. 29 Si (left) and 13 C{ 1 H} NMR spectra (right) for 1 (a-e).... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Hydrosilylation vs. Piers–Rubinsztajn: Synthetic Routes to Chemically Cross-Linked Hybrid Phosphazene-Siloxane 3D-Structures. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
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Substitution reaction mechanism between chloroethane and ammonia. (n.d.). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]
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14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (n.d.). YouTube. Retrieved January 23, 2026, from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved January 23, 2026, from [Link]
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Spectroscopic Unveiling of 1,2-Bis(dichloromethylsilyl)ethane: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the spectroscopic characteristics of 1,2-Bis(dichloromethylsilyl)ethane, a key organosilicon building block. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus extends beyond mere data presentation to elucidate the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural identity.
Introduction: The Structural Significance of this compound
This compound [(CH₃Cl₂SiCH₂)₂] is a versatile bifunctional organosilane. Its two dichloromethylsilyl groups provide reactive sites for a wide array of chemical transformations, making it a valuable precursor in the synthesis of silicon-containing polymers, cross-linking agents, and surface modification reagents. Accurate and comprehensive spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its reactivity. This guide serves as an authoritative reference for these spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry.
Expected ¹H NMR Resonances:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Si-CH ₃ | ~0.42 | Singlet | 6H | The methyl protons are in an identical chemical environment, attached to silicon atoms. The electron-withdrawing chlorine atoms on the silicon cause a slight downfield shift compared to tetramethylsilane (TMS). |
| Si-CH ₂- | ~0.82 | Singlet | 4H | The methylene protons of the ethane bridge are also in a symmetrical environment. Their proximity to the silicon and the dichloromethylsilyl group results in a downfield shift relative to a simple alkane chain. |
Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes. Given that this compound is moisture-sensitive, the use of a dry, sealed NMR tube and freshly dried solvent is critical to prevent hydrolysis of the Si-Cl bonds, which would lead to the appearance of spurious signals.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: In a nitrogen-filled glovebox, accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃, stored over molecular sieves).
-
Sealing: Cap the NMR tube securely. For prolonged storage or sensitive experiments, flame-sealing the tube under an inert atmosphere is recommended.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard pulse-acquire sequence is sufficient. Ensure proper shimming to obtain high-resolution spectra.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum further confirms the molecule's symmetry, with only two distinct carbon signals expected.
Predicted ¹³C NMR Resonances:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Si-C H₃ | 5 - 10 | The methyl carbons attached to silicon typically resonate in this upfield region. The electronegative chlorine atoms will have a modest deshielding effect. |
| Si-C H₂- | 10 - 15 | The methylene carbons of the ethane bridge are also shifted slightly downfield due to the influence of the silicon atoms. |
Expert Insight: The observation of only two signals in the proton-decoupled ¹³C NMR spectrum is a strong indicator of the molecule's C₂h symmetry. The relatively upfield chemical shifts are characteristic of carbons directly bonded to silicon.
²⁹Si NMR Spectroscopy: A Window into the Silicon Environment
²⁹Si NMR, although less common due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si isotope, provides direct information about the silicon atoms.
Predicted ²⁹Si NMR Resonance:
| Silicon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Si Cl₂CH₃ | +10 to +30 | The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents. For dichloromethylsilyl groups, the chemical shift is expected in this downfield region relative to TMS. The two silicon atoms are chemically equivalent and should produce a single resonance. |
Causality in Experimental Choices: Due to the low sensitivity of ²⁹Si NMR, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often employed to enhance the signal by transferring magnetization from the more sensitive ¹H nuclei. This requires longer acquisition times compared to ¹H NMR.
Infrared (IR) Spectroscopy: Mapping Vibrational Modes
Infrared spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound displays characteristic absorptions corresponding to the various functional groups present in the molecule.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960 - 2850 | C-H stretching (methyl and methylene) | Medium-Strong |
| 1410 - 1390 | CH₃ deformation (umbrella) | Medium |
| 1260 - 1240 | Si-CH₃ symmetric deformation | Strong |
| 850 - 750 | Si-C stretching and CH₃ rocking | Strong |
| 550 - 450 | Si-Cl stretching | Strong |
Interpretation: The strong absorption in the 1260-1240 cm⁻¹ region is a hallmark of the Si-CH₃ group. The intense bands in the lower frequency region (550-450 cm⁻¹) are characteristic of the Si-Cl stretching vibrations. The C-H stretching and bending modes are consistent with the presence of the methyl and ethane bridge moieties.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: As this compound is a low-melting solid or liquid, a small drop can be placed directly onto the ATR crystal.
-
Data Acquisition: Apply the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., hexane or isopropanol) and a soft, non-abrasive wipe.
Mass Spectrometry (MS): Fragmentation and Molecular Ion Confirmation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.
Mass Spectrometry Data:
| m/z | Relative Intensity (%) | Proposed Fragment |
| 214, 216, 218 | Low | [M]⁺, Molecular ion peak cluster |
| 199, 201, 203 | Moderate | [M - CH₃]⁺ |
| 179, 181 | Low | [M - Cl]⁺ |
| 105, 107 | Moderate | [SiCl₂(CH₃)CH₂]⁺ |
| 93, 95 | High | [SiCl(CH₃)₂]⁺ |
| 86 | High | [SiClCH₃CH₂]⁺ |
Fragmentation Analysis: The molecular ion peak is expected to be weak due to the lability of the Si-Cl and Si-C bonds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) leads to characteristic isotopic patterns for chlorine-containing fragments.
The fragmentation process is initiated by the loss of a methyl radical ([M - CH₃]⁺) or a chlorine radical ([M - Cl]⁺). A significant fragmentation pathway involves the cleavage of the ethane bridge, leading to ions such as [SiCl₂(CH₃)CH₂]⁺. The base peak is often observed at m/z 93, corresponding to the relatively stable [SiCl(CH₃)₂]⁺ ion.
Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.
Conclusion
The spectroscopic data presented in this guide provide a robust and multi-faceted confirmation of the structure of this compound. The symmetry of the molecule is clearly evident in the simple ¹H and ¹³C NMR spectra. The characteristic vibrational modes in the IR spectrum, particularly those of the Si-CH₃ and Si-Cl bonds, are definitive identifiers. Finally, the mass spectrum, with its distinct isotopic patterns and logical fragmentation pathways, corroborates the molecular weight and structural features. This comprehensive spectroscopic profile is essential for ensuring the quality and identity of this important organosilicon reagent in research and industrial applications.
References
Molecular structure and bonding of 1,2-Bis(dichloromethylsilyl)ethane
An In-Depth Technical Guide to the Molecular Structure and Bonding of 1,2-Bis(dichloromethylsilyl)ethane
Foreword: This technical guide provides a detailed examination of the molecular structure, bonding, and chemical properties of this compound. It is intended for an audience of researchers, chemists, and materials scientists. It must be noted that while physical properties for this compound are documented, specific experimental data from advanced structural analyses like X-ray crystallography or gas-phase electron diffraction are not widely available in peer-reviewed literature. Therefore, this guide has been constructed by combining known data with foundational principles of organosilicon chemistry and reasoned extrapolations from closely related analogue compounds. All such theoretical and comparative analyses are clearly indicated to maintain scientific integrity.
Introduction and Overview
This compound, also known by its IUPAC name dichloro-[2-[dichloro(methyl)silyl]ethyl]-methylsilane, is a halogenated organosilicon compound. Its structure features a central two-carbon ethane bridge symmetrically substituted with dichloromethylsilyl [-Si(CH₃)Cl₂] groups at each end. The four highly reactive silicon-chlorine (Si-Cl) bonds make this molecule a potent precursor and intermediate in organosilicon synthesis, particularly for cross-linking applications and as a building block for silicon-containing polymers and materials. Its structure dictates its reactivity, with the rotational freedom of the ethane backbone and the steric and electronic profile of the terminal silyl groups governing its chemical behavior.
Chemical Identity and Physical Properties
The fundamental properties of this compound are summarized below. This molecule is a solid at room temperature, indicating strong intermolecular forces relative to smaller chlorosilanes.
| Property | Value | Source(s) |
| CAS Number | 3353-69-3 | [1] |
| Molecular Formula | C₄H₁₀Cl₄Si₂ | [1] |
| Molecular Weight | 256.11 g/mol | [1] |
| IUPAC Name | dichloro-[2-[dichloro(methyl)silyl]ethyl]-methylsilane | [1] |
| Melting Point | 33-35 °C | [1] |
| Boiling Point | 208-210 °C (lit.) | [1] |
| Appearance | White to off-white solid | [1] |
Molecular Structure and Bonding Analysis
The geometry and bonding of this compound are best understood by examining its constituent parts: the tetrahedral silicon centers, the sp³-hybridized carbon backbone, and the nature of the covalent bonds.
-
Anti Conformer: The two bulky -Si(CH₃)Cl₂ groups are positioned 180° apart. This conformation minimizes steric strain, which is the repulsive interaction between electron clouds of bulky groups. Given the significant size of the dichloromethylsilyl groups, the anti conformer is overwhelmingly the most stable and predominant form at equilibrium.
-
Gauche Conformer: The -Si(CH₃)Cl₂ groups are positioned 60° apart. This arrangement introduces a significant van der Waals repulsive force (steric strain) between the two groups, making this conformer much higher in energy and therefore less populated than the anti conformer.
The energy barrier to rotation around the C-C bond is influenced by the eclipsed conformations, where the substituents on adjacent carbons are aligned, maximizing steric repulsion. The highest energy barrier would correspond to the conformation where the two -Si(CH₃)Cl₂ groups are fully eclipsed.
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation. While experimental spectra for this specific molecule are not publicly available, its key features can be reliably predicted based on its symmetrical structure and the known behavior of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, only two distinct proton environments are expected.
-
A singlet corresponding to the six protons of the two equivalent methyl (-CH₃) groups.
-
A singlet corresponding to the four protons of the ethane bridge (-CH₂-CH₂-). The protons on one methylene group are chemically equivalent to those on the other. [2][3]* ¹³C NMR: Similarly, two distinct carbon environments are predicted.
-
A signal for the two equivalent methyl carbons.
-
A signal for the two equivalent ethane bridge carbons. The presence of only two signals in the ¹³C NMR spectrum would be strong confirmation of the molecule's symmetrical structure. [4]* ²⁹Si NMR: A single resonance is expected in the ²⁹Si NMR spectrum, as both silicon atoms are in identical chemical environments. The chemical shift would be influenced by the presence of two chlorine atoms, typically shifting it downfield compared to less halogenated silanes.
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify functional groups based on their vibrational frequencies. [4]The predicted characteristic absorptions for this compound are tabulated below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| C-H (alkane) | Stretch | 2850 - 3000 | From methyl and methylene groups. |
| C-H (methyl) | Bend (Asymmetric) | ~1450 | Characteristic of -CH₃ groups. |
| Si-CH₃ | Rock/Bend | 1250 - 1270 | A strong, sharp peak characteristic of a methyl group on silicon. |
| Si-C | Stretch | 600 - 800 | Indicates the silicon-carbon bond. |
| Si-Cl | Stretch | 450 - 600 | A strong absorption indicating the presence of silicon-chlorine bonds. The presence of two chlorines on one silicon (SiCl₂) often results in two bands (asymmetric and symmetric stretches) in this region. |
Synthesis and Reactivity
The synthesis and reactivity of this compound are dominated by the formation of Si-C bonds and the subsequent reactions of the highly labile Si-Cl bonds.
Proposed Synthesis Protocol: Hydrosilylation
A common and efficient method for forming Si-C bonds is the platinum-catalyzed hydrosilylation, which involves the addition of a Si-H bond across a double bond. [5]A plausible route to this compound is the reaction of 1,2-divinyl-disilane with dichloromethylsilane, although a more direct industrial route would likely involve a different precursor. A more practical laboratory synthesis would be the hydrosilylation of vinyldichloromethylsilane.
Explanatory Protocol:
-
Reactor Setup: A dry, multi-necked flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is purged with inert gas to exclude moisture.
-
Reagent Charge: Vinyldichloromethylsilane is charged into the flask.
-
Catalyst Addition: A catalytic amount of a platinum-based hydrosilylation catalyst (e.g., Speier's catalyst, H₂PtCl₆) is added.
-
Addition of Silane: Dichloromethylsilane is added dropwise from the addition funnel. The reaction is often exothermic and may require initial cooling.
-
Reaction: After the addition is complete, the mixture is gently heated to reflux to ensure the reaction goes to completion. The progress can be monitored by techniques like GC or NMR.
-
Purification: Upon completion, the crude product is purified. Fractional distillation under reduced pressure is the standard method to separate the desired product from unreacted starting materials and catalyst residues.
Core Reactivity: The Si-Cl Bonds
The defining characteristic of this molecule's reactivity is the four Si-Cl bonds. These bonds are highly susceptible to nucleophilic attack due to the polarization of the bond (Siδ⁺-Clδ⁻) and the ability of silicon to expand its coordination sphere.
-
Hydrolysis: The most prominent reaction is hydrolysis. Exposure to water or even atmospheric moisture leads to a rapid, often vigorous reaction, substituting the Cl atoms with -OH groups to form silanols. This reaction liberates corrosive hydrogen chloride (HCl) gas. The resulting silanols are unstable and readily undergo self-condensation to form stable silicon-oxygen-silicon (siloxane) linkages. [6] * R-SiCl₂ + 2 H₂O → [R-Si(OH)₂] + 2 HCl
-
n [R-Si(OH)₂] → (-R-Si-O-)n + n H₂O
-
-
Aminolysis/Alkoxylation: Reaction with amines or alcohols in the presence of a base (to scavenge HCl) will replace the chlorine atoms with amino or alkoxy groups, respectively. This reactivity allows the molecule to be used as a cross-linker or building block for more complex structures.
This high reactivity makes this compound a potential precursor for creating highly cross-linked polysiloxane resins or for surface modification in materials science. It could also be a candidate for creating silicon-containing thin films via chemical vapor deposition (CVD), where its decomposition on a heated substrate would deposit a silicon-based material. [7][8]
Safety and Handling
As a reactive chlorosilane, this compound presents significant hazards.
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract. The compound itself is harmful, and its reaction with moisture produces HCl gas, which is also highly corrosive. [3]* Flammability: While it is a solid, it can be combustible.
-
Reactivity: It reacts violently with water, alcohols, and strong bases.
Handling Recommendations: All manipulations should be performed by trained personnel in a chemical fume hood under an inert, dry atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. Ensure that water and other protic substances are excluded from the reaction and storage environment.
Conclusion
This compound is a symmetrical organosilicon compound whose structure is defined by two tetrahedral silicon centers bridged by an ethane backbone. Its chemistry is dominated by the high reactivity of its four polar Si-Cl bonds, making it a potent, albeit hazardous, chemical intermediate. While direct experimental structural data is limited, a robust understanding of its properties can be derived from its molecular symmetry, the principles of conformational analysis, and comparison with analogous compounds. Its utility lies in its potential as a cross-linking agent and a precursor for silicon-based materials, driven by the facile nucleophilic substitution of its chlorine atoms. Further research into its specific applications, particularly in polymer chemistry and materials science, would be beneficial.
References
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NIST. (n.d.). Ethane, 1,2-dichloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
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NIST. (n.d.). Infrared Spectrum of 1,2-Dichloroethane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
- Van der Hilst, C. H., et al. (1991). Hydrosilylation of 1-alkenes with dichlorosilane. Journal of Organometallic Chemistry, 409(1-2), 133-143.
- Hengge, E., & Hassler, K. (1987). Synthesis and Properties of 1,2-Dichlorodisilane and 1,1,2-Trichlorodisilane.
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Quora. (2020). How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Available at: [Link]
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- CN104059097A - Method for preparing dichlorodimethylsilane by virtue of disproportionation. (2014).
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SpectraBase. (n.d.). 1,2-Bis[(dimethylamino)dimethylsilyl]ethane. Wiley. Available at: [Link]
- Lehnert, C., et al. (2017). Comprehensive Raman study of epitaxial silicene-related phases on Ag(111). Beilstein Journal of Nanotechnology, 8, 1357-1365.
- Vojood, A. (2024). Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A, 7(3), 289-294.
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Science Madness Discussion Board. (2021). 1,2 dichloroethane synthesis. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. Available at: [Link]
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PubChem. (n.d.). Ethane, 1,2-dibromo-1,2-dichloro-, meso. National Center for Biotechnology Information. Available at: [Link]
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NIST. (n.d.). Infrared Spectrum of 1,2-Dichloroethane (Gas Phase). In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
- McQuart, D. R., et al. (2024). Structural and Spectroscopic Characterization of Co(II) Bis(Benzenedichlorodithiolate)
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Wikipedia. (n.d.). Chlorosilane. Available at: [Link]
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Coleman, L. (2021). Silicon-Chlorine Bonded Molecules. Engineering LibreTexts. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,1,2-trichloroethane. Available at: [Link]
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NIST. (n.d.). 1,2-Ethanediol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
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Reactivity of 1,2-Bis(dichloromethylsilyl)ethane with functional groups
An In-Depth Technical Guide to the Reactivity of 1,2-Bis(dichloromethylsilyl)ethane
Abstract
This compound [Cl₂MeSi-CH₂CH₂-SiMeCl₂] is a highly reactive organosilicon compound characterized by an ethylene bridge connecting two dichloromethylsilyl moieties. The presence of four hydrolyzable silicon-chlorine (Si-Cl) bonds makes it a potent precursor for the synthesis of various silicon-containing cyclic compounds and polymers. This guide provides a comprehensive overview of its reactivity with common nucleophilic functional groups, including hydroxyl, amino, and thiol groups. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols adapted from related chemistries, and discuss the causality behind key procedural choices. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development who seek to leverage this bifunctional electrophile in their synthetic applications.
Introduction: The Chemistry of this compound
This compound is a bifunctional organosilane that serves as a powerful building block in inorganic and polymer chemistry. Its core structure consists of a stable ethylene backbone with a highly reactive dichloromethylsilyl group at each end. The key to its utility lies in the electrophilic nature of the silicon atoms and the facility with which the chlorine atoms can be displaced by nucleophiles.
The reactivity of the Si-Cl bond is significantly greater than that of a carbon-chlorine bond due to the larger size of the silicon atom and the polarity of the Si-Cl bond. Each substitution reaction liberates a molecule of hydrogen chloride (HCl), necessitating the use of an HCl scavenger, typically a tertiary amine like triethylamine (TEA) or pyridine, to drive the reaction to completion and prevent unwanted side reactions.
Due to the presence of two dichlorosilyl groups, this reagent is exceptionally sensitive to moisture and protic solvents.[1] Uncontrolled hydrolysis leads to the formation of silanols (Si-OH), which rapidly undergo self-condensation to produce highly cross-linked, intractable polysiloxane networks.[2] Therefore, all manipulations must be performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).
General Reaction Mechanism: Nucleophilic Substitution at Silicon
The fundamental reaction pathway for this compound involves the sequential nucleophilic substitution at the silicon centers. A difunctional nucleophile, represented as H-X-R-X-H (where X can be O, NH, or S), reacts in a stepwise manner.
Causality of Experimental Design:
-
Stoichiometry: The reaction requires a 1:1 molar ratio of the silyl ethane to the difunctional nucleophile for cyclization. For the HCl scavenger (e.g., triethylamine), four molar equivalents are required to neutralize the four molecules of HCl produced.
-
Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are essential to prevent hydrolysis of the starting material and intermediates.
-
Temperature: The reactions are typically initiated at low temperatures (e.g., 0 °C) to control the initial exothermic release of HCl, and then allowed to warm to room temperature to ensure the reaction goes to completion.
Caption: General workflow for the cyclization reaction.
Reactivity with Hydroxyl Functional Groups (Diols)
The reaction with 1,2- or 1,3-diols provides a direct route to six- or seven-membered heterocyclic systems containing silicon and oxygen atoms (1,4-disila-2,5-dioxacyclohexanes or related structures). These reactions are analogous to the formation of esters from acid chlorides.[3]
The resulting cyclic siloxanes can be used as monomers for ring-opening polymerization or as components in materials requiring thermal stability.
Table 1: Representative Diol Reactants
| Diol Name | Structure | Expected Product |
| Ethane-1,2-diol | HO-CH₂-CH₂-OH | 2,5-dimethyl-2,5-dichloro-1,4-dioxa-2,5-disilacyclohexane |
| Propane-1,3-diol | HO-(CH₂)₃-OH | 2,6-dimethyl-2,6-dichloro-1,5-dioxa-2,6-disilacycloheptane |
| Catechol | 1,2-C₆H₄(OH)₂ | Dibenzo[d,g][3][4][5][6]dioxadisilocine derivative |
Experimental Protocol: Synthesis of a 1,4-Disila-2,5-dioxacyclohexane Derivative
This protocol is a representative procedure adapted from standard methods for reacting dichlorosilanes with alcohols and should be validated for specific substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the selected diol (10 mmol) and anhydrous triethylamine (4.4 mL, 40 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) via cannula and cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (10 mmol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the silane solution dropwise to the stirred diol solution over 30-60 minutes. A white precipitate of triethylamine hydrochloride will form immediately.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours under a nitrogen atmosphere.
-
Work-up: Filter the reaction mixture under nitrogen using a Schlenk filter to remove the triethylamine hydrochloride precipitate. Wash the precipitate with two 20 mL portions of anhydrous DCM.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.
Caption: Reaction with a generic diol.
Reactivity with Amino Functional Groups (Diamines)
This compound is an effective reagent for the protection of primary amines or for the synthesis of cyclic silylamines when reacted with diamines. The reaction with a primary amine, such as an amino acid ester, results in the formation of a stable 1,1,4,4-tetramethyl-1,4-disilacyclohexane derivative, effectively protecting the amine functionality.
When reacted with a 1,2- or 1,3-diamine, it yields the corresponding 1,4-disila-2,5-diazacyclohexane derivatives. These heterocyclic compounds are of interest in coordination chemistry and as precursors to nitrogen-containing polymers.
Table 2: Representative Diamine Reactants
| Diamine Name | Structure | Expected Product |
| Ethane-1,2-diamine | H₂N-CH₂-CH₂-NH₂ | 2,5-dimethyl-2,5-dichloro-1,4-diaza-2,5-disilacyclohexane |
| Propane-1,3-diamine | H₂N-(CH₂)₃-NH₂ | 2,6-dimethyl-2,6-dichloro-1,5-diaza-2,6-disilacycloheptane |
| o-Phenylenediamine | 1,2-C₆H₄(NH₂)₂ | Dibenzo[d,g][3][4][5][6]diazadisilocine derivative |
Experimental Protocol: Synthesis of a 1,4-Disila-2,5-diazacyclohexane Derivative
This self-validating protocol is adapted from the established procedure for the related monofunctional chlorosilane and is expected to proceed with higher reactivity.
-
Preparation: In a flame-dried, nitrogen-purged three-neck flask, dissolve the diamine (e.g., ethane-1,2-diamine, 10 mmol) and triethylamine (4.4 mL, 40 mmol) in 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C with constant stirring.
-
Reagent Addition: In a separate flask, dissolve this compound (10 mmol) in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled diamine solution over 30 minutes.
-
Reaction Monitoring: The formation of triethylamine hydrochloride precipitate serves as a visual indicator of reaction progress. After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by TLC or GC-MS by quenching a small aliquot with methanol and analyzing the derivatized products.
-
Quenching & Work-up: Pour the reaction mixture into an aqueous solution of sodium dihydrogen phosphate (50 mL) to quench any unreacted chlorosilane and neutralize excess base. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two 30 mL portions of DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product can be purified by vacuum distillation or column chromatography.
Caption: Reaction with a generic diamine.
Reactivity with Thiol Functional Groups (Dithiols)
Analogous to its reactions with diols and diamines, this compound is expected to react readily with dithiols to form cyclic silyl thioethers. The Si-S bond is a key structural motif in various materials and has distinct electronic properties compared to the Si-O or Si-N bond.
Experimental Protocol: Synthesis of a 1,4-Disila-2,5-dithiacyclohexane Derivative
This is a predictive protocol based on established organosilicon chemistry. It requires careful handling due to the noxious nature of many thiol compounds.
-
Preparation: Set up a flame-dried Schlenk flask with a magnetic stirrer under an argon atmosphere. Add ethane-1,2-dithiol (10 mmol) and 100 mL of anhydrous THF.
-
Deprotonation/Base: Add triethylamine (4.4 mL, 40 mmol) as an HCl scavenger and stir at room temperature for 10 minutes.
-
Cooling and Addition: Cool the mixture to 0 °C. Slowly add a solution of this compound (10 mmol) in 50 mL of anhydrous THF via a syringe pump over 1 hour.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Filter the suspension to remove the triethylamine hydrochloride salt. The solvent is then removed from the filtrate in vacuo to yield the crude product, which can be purified by vacuum distillation.
Summary and Outlook
This compound is a versatile yet highly reactive precursor for organosilicon chemistry. Its bifunctional nature allows for the straightforward synthesis of six-membered heterocyclic compounds through reactions with diols, diamines, and dithiols. The primary challenge in its use is its extreme sensitivity to moisture, which necessitates stringent anhydrous and inert atmosphere techniques.
The protocols provided herein, adapted from chemically similar systems, offer a robust starting point for researchers. The causality behind the experimental design—the need for an HCl scavenger, anhydrous conditions, and controlled temperature—is critical for successful synthesis. Future work may focus on the polymerization of the resulting cyclic monomers and the exploration of the material and biological properties of these novel silicon-containing scaffolds.
References
-
ACS Publications. (2005). [Bu4P]+Cl−-Catalyzed Reactions of Trichlorosilane and Dichloromethylsilane with Vinyltrichlorosilane: New Synthetic Method for 1,1,4,4-Tetrachloro-2,5-bis(trichlorosilyl)-1,4-disilacyclohexane Compounds. Organometallics. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,2-BIS(TRICHLOROSILYL)ETHANE, 95%. Retrieved from [Link]
-
PubChem. (n.d.). Dibenzyldichlorosilane. Retrieved from [Link]
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Reddit. (2019). Can someone please help me with these diol reaction equations?. r/chemhelp. Retrieved from [Link]
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The Genesis of Dichlorosilyl Chemistry: A Technical Guide to Early Discoveries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey into the world of silicon chemistry began with fundamental discoveries that laid the groundwork for the synthesis and understanding of dichlorosilyl compounds. This technical guide provides an in-depth exploration of the seminal studies that first brought these reactive and versatile molecules to light. We will delve into the pioneering work of Friedrich Wöhler, Heinrich Buff, Alfred Stock, and Carl Somieski, examining not just their discoveries, but the experimental ingenuity and analytical techniques that made them possible. This guide aims to provide a rich historical and technical context for researchers in organosilicon chemistry and related fields, highlighting the foundational principles that continue to influence modern synthetic and analytical practices.
The Dawn of Chlorosilanes: Wöhler and Buff's Foundational Experiments
The mid-19th century marked the initial foray into the synthesis of silicon-hydrogen-chlorine compounds. While Jöns Jacob Berzelius had prepared silicon tetrachloride (SiCl₄) in 1824, it was the collaborative work of Friedrich Wöhler and Heinrich Buff in 1857 that opened the door to the synthesis of hydridochlorosilanes. Their experiments, though rudimentary by modern standards, were groundbreaking in their approach to reacting elemental silicon with hydrogen chloride.
The Causality Behind the Experimental Design
Wöhler and Buff's primary objective was to investigate the reactivity of crystalline silicon, a material that Wöhler himself had been instrumental in isolating in a purer form. The choice of anhydrous hydrogen chloride as a reactant was a logical extension of existing knowledge of the reactivity of acids with metals. The key innovation was the application of heat, which they correctly surmised would be necessary to overcome the activation energy of the reaction between the relatively inert silicon and HCl.
Experimental Protocol: The Reaction of Crystalline Silicon with Hydrogen Chloride
The experimental setup, as described in their 1857 publication in Justus Liebigs Annalen der Chemie, was a testament to the resourcefulness of 19th-century chemists.
Step-by-Step Methodology:
-
Preparation of the Reaction Apparatus: A long glass tube was packed with crystalline silicon. This tube was designed to be heated externally.
-
Generation and Delivery of Anhydrous HCl: Anhydrous hydrogen chloride gas was generated, likely through the reaction of sodium chloride with concentrated sulfuric acid, and carefully dried before being passed through the reaction tube.
-
Heating the Reaction Zone: The section of the tube containing the silicon was intensely heated using glowing coals. Temperature control was imprecise and likely a significant source of variability in their results.
-
Product Collection: The volatile products exiting the reaction tube were passed through a U-tube cooled with a mixture of ice and salt to condense the liquid products. Any non-condensable gases were bubbled through water, which would have reacted with the chlorosilanes to produce solid silicon oxides and hydrochloric acid.
Observations and Inferences:
Wöhler and Buff observed the formation of a turbid liquid in the cold trap, suggesting a mixture of products. They noted that the reaction was highly dependent on temperature; at red heat, the primary product was silicon tetrachloride (SiCl₄). However, at lower, albeit uncontrolled, temperatures, a more volatile liquid with different properties was formed. This liquid was later identified as trichlorosilane (HSiCl₃). The formation of a solid white precipitate in the water trap was a clear indication of the hydrolytic instability of the chlorosilane products.
The Isolation and Characterization of Dichlorosilane: The Pioneering Work of Stock and Somieski
The early 20th century witnessed a significant leap forward in the study of silicon hydrides and their derivatives, largely due to the meticulous and innovative work of Alfred Stock and his collaborator Carl Somieski. Their research, published in 1919 in Berichte der deutschen chemischen Gesellschaft, detailed the first deliberate synthesis and isolation of dichlorosilane (H₂SiCl₂).
The Rationale for a New Synthetic Approach
Stock's primary interest was in the systematic investigation of silicon hydrides (silanes). He recognized that a controlled method for introducing chlorine atoms into the silane framework was necessary to create a family of reactive intermediates for further chemical exploration. The direct reaction of silicon with HCl, as performed by Wöhler and Buff, yielded a mixture that was difficult to separate and control. Stock and Somieski, therefore, opted for a more elegant approach: the catalyzed gas-phase reaction of monosilane (SiH₄) with hydrogen chloride.
Experimental Protocol: The Gas-Phase Synthesis of Dichlorosilane
Stock's expertise in handling highly reactive and volatile substances was crucial to the success of this synthesis. He developed and utilized a sophisticated high-vacuum manifold, which allowed for the manipulation of small quantities of gases with unprecedented precision and safety.
Step-by-Step Methodology:
-
Reactant Preparation and Measurement: Known volumes of monosilane (SiH₄) and hydrogen chloride (HCl) gas were measured out using the high-vacuum line.
-
Catalyst Introduction: A small amount of aluminum chloride (AlCl₃) was used as a catalyst.
-
Reaction Conditions: The gaseous reactants were introduced into a sealed glass bulb containing the catalyst and heated to 100 °C for an extended period, in one documented experiment, for 10 days.
-
Product Separation: The resulting mixture of gases, which included unreacted starting materials, hydrogen, monochlorosilane (H₃SiCl), and dichlorosilane (H₂SiCl₂), was separated by fractional condensation and distillation under high vacuum. This was a laborious process that relied on the slight differences in the boiling points of the components.
Early Characterization Techniques for Dichlorosilyl Compounds
The characterization of newly synthesized compounds in the late 19th and early 20th centuries was a challenging endeavor, relying on a combination of physical property measurements and chemical analysis.
Determination of Physical Properties
The physical state, color, and odor of the isolated compounds were the first characteristics to be noted. For volatile liquids like the chlorosilanes, the boiling point and melting point were crucial identifiers. These were determined using techniques that, while simple in principle, required great care in execution, especially for such reactive substances.
| Property | Dichlorosilane (H₂SiCl₂) | Trichlorosilane (HSiCl₃) |
| Boiling Point | 8 °C | 31.8 °C |
| Melting Point | -122 °C | -126.6 °C |
| Appearance | Colorless gas | Colorless liquid |
Elemental Analysis: Combustion Analysis of Silicon Compounds
To determine the empirical formula of their newly synthesized compounds, chemists of this era relied on combustion analysis. This technique, however, had to be adapted for volatile and silicon-containing substances. The primary challenge was to ensure complete combustion to silicon dioxide (SiO₂) without the formation of silicon carbide (SiC), which would lead to inaccurate results.
Conceptual Workflow for Combustion Analysis of a Chlorosilane:
A weighed sample of the chlorosilane would be carefully introduced into a combustion tube, often in a sealed ampoule that could be broken once the apparatus was sealed. The sample was then vaporized and passed over a heated oxidizing agent, such as copper(II) oxide, in a stream of oxygen. The combustion products, carbon dioxide and water, were absorbed in separate pre-weighed tubes containing potassium hydroxide and calcium chloride, respectively. The silicon was converted to solid silicon dioxide, which remained in the combustion tube and was weighed at the end of the experiment. The chlorine content could be determined by passing the combustion gases through a solution of silver nitrate and weighing the precipitated silver chloride.
Figure 1: Conceptual workflow of combustion analysis for chlorosilanes.
Molecular Weight Determination: The Victor Meyer Method
The Victor Meyer method was a common technique for determining the molecular weight of a volatile substance. A known mass of the substance was vaporized in a heated apparatus, and the volume of the displaced air was measured at a known temperature and pressure. By applying the ideal gas law, the molar mass of the substance could be calculated. For reactive compounds like chlorosilanes, the apparatus had to be scrupulously dry to prevent hydrolysis.
Logical Relationship in the Victor Meyer Method:
Figure 2: Logical steps in determining molar mass via the Victor Meyer method.
The Hydrolysis of Dichlorosilane: Early Insights into Reactivity
Stock and Somieski also conducted some of the first systematic studies on the reactivity of dichlorosilane, in particular, its hydrolysis. They observed that dichlorosilane reacts vigorously with water to produce hydrogen chloride and a mixture of volatile and non-volatile polysiloxanes.
Experimental Protocol: Hydrolysis of Dichlorosilane
In one set of experiments, a solution of dichlorosilane in benzene was brought into brief contact with a large excess of water. This resulted in the formation of polymeric materials with the general formula [H₂SiO]n. This early work on the hydrolysis of a dichlorosilyl compound provided the first glimpses into the formation of polysiloxanes, the foundational polymers of the silicone industry.
The Dawn of Organodichlorosilanes: The Contributions of Friedel and Crafts
While Wöhler, Buff, Stock, and Somieski focused on the inorganic dichlorosilyl compounds, Charles Friedel and James Crafts were laying the groundwork for organosilicon chemistry. In the 1860s, they developed methods for synthesizing organochlorosilanes by reacting silicon tetrachloride with organozinc and organomercury compounds. Although their work did not specifically target organodichlorosilanes initially, their development of synthetic routes to create silicon-carbon bonds was a pivotal moment in the history of silicon chemistry and paved the way for the later synthesis of a vast array of organodichlorosilyl compounds.
Conclusion
The early studies and discoveries of dichlorosilyl compounds were characterized by remarkable experimental skill and deductive reasoning. The work of Wöhler, Buff, Stock, and Somieski, in particular, provided the first reliable methods for the synthesis and isolation of these fundamental building blocks of silicon chemistry. Their investigations into the properties and reactivity of dichlorosilane and its precursors laid the foundation for the development of a wide range of silicon-containing materials, from silicones to semiconductors. Understanding the historical context and the experimental challenges faced by these pioneers offers valuable insights into the fundamental principles of silicon chemistry and serves as an inspiration for continued innovation in the field.
References
-
Wöhler, F., & Buff, H. (1857). Ueber eine neue Verbindung des Siliciums mit Wasserstoff und ein darauf gegründetes neues Silicium-Suboxyd. Justus Liebigs Annalen der Chemie, 103(2), 218-229. [Link]
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Stock, A., & Somieski, C. (1919). Siliciumwasserstoffe. VI. Chlorierung und Methylierung des Monosilans. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(4), 695-724. [Link]
-
E. G. Rochow. (1951). An Introduction to the Chemistry of the Silicones. John Wiley & Sons, Inc. [Link]
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Friedel, C., & Crafts, J. M. (1863). Sur de nouvelles combinaisons organiques du silicium et sur le poids atomique de cet élément. Comptes Rendus, 56, 592-597. [Link]
-
Jensen, W. B. (2006). The Origin of the Liebig Condenser. Journal of Chemical Education, 83(1), 23. [Link]
CAS number and physical properties of 1,2-Bis(dichloromethylsilyl)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(dichloromethylsilyl)ethane (CAS Number: 3353-69-3) is a bifunctional organosilane of significant interest in the fields of materials science and polymer chemistry. Its unique structure, featuring two dichloromethylsilyl groups linked by an ethylene bridge, provides a versatile platform for the synthesis of advanced materials with tailored properties. This guide offers a comprehensive overview of its chemical and physical characteristics, synthesis, reactivity, and potential applications, providing researchers and professionals with the foundational knowledge to effectively utilize this compound in their work.
Physicochemical Properties
This compound is a solid at room temperature with a low melting point. The silicon-chlorine bonds are highly susceptible to hydrolysis, making the compound moisture-sensitive and requiring handling under inert atmospheric conditions.
| Property | Value | Reference(s) |
| CAS Number | 3353-69-3 | [1][2] |
| Molecular Formula | C₄H₁₀Cl₄Si₂ | [2] |
| Molecular Weight | 256.11 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 33-35 °C | [2] |
| Boiling Point | 208-210 °C | [2] |
| Density | 1.21 g/cm³ | [1] |
Synthesis of this compound
A plausible synthetic route would involve the platinum-catalyzed hydrosilylation of ethylene gas with dichloromethylsilane. This reaction would proceed in a stepwise manner, with the initial addition of one molecule of dichloromethylsilane to ethylene, followed by a second hydrosilylation at the other end of the ethylene molecule.
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis of this compound via hydrosilylation.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the four silicon-chlorine bonds. These bonds are highly polarized, rendering the silicon atoms electrophilic and susceptible to nucleophilic attack.
Hydrolysis:
In the presence of water or other protic solvents, this compound will readily hydrolyze. This reaction proceeds via nucleophilic substitution at the silicon centers, with the chlorine atoms being replaced by hydroxyl groups. The resulting silanol intermediates are unstable and will rapidly condense to form polysiloxane networks. The bifunctional nature of the molecule allows for the formation of cross-linked polymeric materials.
Reaction with Nucleophiles:
This compound will react with a variety of nucleophiles, such as alcohols, amines, and Grignard reagents. These reactions provide a convenient method for the introduction of the ethane-bridged bis(silyl) moiety into other molecules, enabling the synthesis of a wide range of functionalized organosilicon compounds. For example, reaction with a primary amine in the presence of a base would lead to the formation of a bis(silylamine).
Potential Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound makes it a valuable building block for the synthesis of advanced materials.
Cross-linking Agent:
Due to its ability to form stable bonds with a variety of substrates, it can be employed as a cross-linking agent to improve the mechanical and thermal properties of polymers. The ethane bridge provides a short, flexible linkage between polymer chains.
Precursor for Silicon-based Polymers:
This compound can serve as a monomer for the synthesis of silicon-containing polymers. The hydrolysis and condensation of this compound can lead to the formation of polysiloxanes with a regular, cross-linked structure.
Surface Modification:
The reactive Si-Cl bonds can be used to functionalize the surfaces of materials such as glass, silica, and metal oxides. This surface modification can be used to alter the hydrophobicity, adhesion, and other surface properties of the material.
Experimental Protocol: Handling and Safety Precautions
Given the reactivity of this compound, particularly its moisture sensitivity and corrosive nature, strict adherence to safety protocols is essential.
Materials and Equipment:
-
This compound
-
Anhydrous solvents (e.g., toluene, hexane)
-
Inert atmosphere glovebox or Schlenk line
-
Dry glassware
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.
Step-by-Step Handling Procedure:
-
Inert Atmosphere: All manipulations of this compound should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Solvent Handling: Use anhydrous solvents from a solvent purification system or freshly opened bottles.
-
Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.
-
Quenching and Disposal: Any residual this compound should be quenched carefully by slow addition to a stirred solution of a suitable alcohol (e.g., isopropanol) in an inert solvent. The resulting solution should be disposed of as hazardous waste in accordance with local regulations.
Safety Workflow:
Caption: Recommended workflow for the safe handling of this compound.
Conclusion
This compound is a highly reactive and versatile organosilane with significant potential in the development of new materials. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective and safe utilization. This guide provides a foundational overview to support researchers and professionals in exploring the applications of this interesting and reactive molecule.
References
[1] ChemicalBook. 3353-69-3(this compound). Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5772494.htm
[2] Alfa Chemistry. CAS 3353-69-3 1,2-Bis(Methyldichlorosilyl)Ethane. Available at: https://www.alfa-chemistry.com/cas_3353-69-3.htm
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A Comprehensive Technical Guide to the Thermochemical Properties of 1,2-Bis(dichloromethylsilyl)ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thermochemical data are fundamental to understanding and modeling the behavior of chemical compounds in various processes, from synthesis to application. This is particularly true for organosilicon compounds, which are pivotal in materials science, organic synthesis, and pharmaceutical development. This technical guide addresses the thermochemical properties of 1,2-Bis(dichloromethylsilyl)ethane, a molecule of interest for its potential as a precursor in polymer and materials chemistry. Due to a scarcity of published experimental data for this specific compound, this guide provides a comprehensive framework for its thermochemical characterization. We will delve into the established experimental and computational methodologies for determining key parameters such as enthalpy of formation, entropy, and heat capacity. By leveraging data from structurally related compounds and outlining state-of-the-art techniques, this document serves as a roadmap for researchers seeking to establish a definitive thermochemical profile for this compound.
Introduction: The Significance of Thermochemical Data for Organosilicon Compounds
Organosilicon compounds, characterized by their carbon-silicon bonds, exhibit a unique combination of properties derived from both organic and inorganic chemistry.[1] This duality makes them invaluable in a wide array of applications, including as building blocks for advanced polymers, coatings, and adhesives.[2] The compound this compound, with its reactive dichloromethylsilyl groups, is a promising precursor for the synthesis of silicon-containing materials.
A thorough understanding of a compound's thermochemical properties is critical for:
-
Reaction Engineering and Safety: Predicting the heat of reaction (enthalpy change) is essential for designing safe and efficient chemical processes, preventing thermal runaways, and optimizing energy consumption.
-
Materials Science: The stability and performance of materials are intrinsically linked to their thermodynamic properties. For instance, the enthalpy of formation provides insight into the energetic stability of a molecule.
-
Computational Modeling: Accurate thermochemical data are necessary for validating and parameterizing computational models, which are increasingly used to predict the behavior of molecules and materials, thereby accelerating research and development.[3][4]
Given the current absence of specific thermochemical data for this compound in the scientific literature, this guide will provide researchers with the necessary theoretical and practical framework to determine these vital parameters.
Compound Profile: this compound
It is crucial to distinguish this compound from its close analogue, 1,2-Bis(chlorodimethylsilyl)ethane. While both share a disilahexane backbone, the former has two chlorine atoms on each silicon atom, whereas the latter has one chlorine and two methyl groups.
Table 1: Physicochemical Properties of the Structurally Similar 1,2-Bis(chlorodimethylsilyl)ethane
| Property | Value | Source |
| CAS Number | 13528-93-3 | [5][6] |
| Molecular Formula | C6H16Cl2Si2 | [2] |
| Molecular Weight | 215.27 g/mol | [6] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | |
| Melting Point | 35-38 °C | [5][6] |
| Boiling Point | 198 °C at 734 mmHg | [5][6] |
| Sensitivity | Moisture sensitive; reacts with water | [5] |
These data for the dimethyl analogue provide a useful reference point for handling and studying the dichloromethyl derivative, which is expected to exhibit similar physical properties and moisture sensitivity.
Experimental Determination of Thermochemical Properties
For novel compounds like this compound, experimental determination remains the gold standard for obtaining accurate thermochemical data.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is most accurately determined through combustion calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter.
Causality in Experimental Design: The choice of an appropriate auxiliary substance is critical when dealing with organosilicon compounds. Upon combustion, these compounds form silicon dioxide (SiO2), which can exist in various amorphous or crystalline states, each with a different enthalpy of formation. To ensure the formation of a well-defined final state, an auxiliary material like mineral oil is often used to promote complete and clean combustion.
Generalized Protocol for Combustion Calorimetry:
-
Sample Preparation: A precise mass of this compound is encapsulated in a combustible container (e.g., a gelatin capsule). A known mass of the auxiliary substance is added.
-
Calorimeter Setup: The sample is placed in the bomb, which is then sealed and pressurized with high-purity oxygen. The bomb is submerged in a precisely measured quantity of water in the calorimeter.
-
Combustion and Data Acquisition: The sample is ignited, and the temperature change of the water is recorded with high precision.
-
Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter. After correcting for the combustion of the capsule and the auxiliary substance, the standard enthalpy of combustion (ΔcH°) of the compound is determined.
-
Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO2, H2O, and SiO2).
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry is a versatile technique used to measure heat capacity (Cp) and the enthalpies of phase transitions (e.g., fusion and vaporization).
-
Heat Capacity (Cp): By measuring the heat flow required to raise the temperature of the sample by a specific amount compared to a reference, the heat capacity can be determined as a function of temperature.
-
Enthalpy of Fusion (ΔfusH): The energy required to melt the solid sample at its melting point is measured directly from the DSC thermogram. The corresponding entropy of fusion can be calculated from this value.
Computational Chemistry: A Powerful Predictive Tool
When experimental measurements are challenging or unavailable, high-level quantum chemical calculations can provide highly accurate thermochemical data.[7][8][9]
Expertise in Method Selection: The choice of computational method involves a trade-off between accuracy and computational cost.
-
High-Accuracy Composite Methods (e.g., W1X-1, G4): These multi-step methods are designed to approximate the results of very high-level calculations at a more manageable cost. They are considered the gold standard for predicting thermochemical properties with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[7]
-
Density Functional Theory (DFT): DFT methods are computationally less demanding and can provide good estimates of geometries and vibrational frequencies, which are necessary for calculating entropy and heat capacity. However, their accuracy for enthalpies of formation can be more variable and depends heavily on the choice of functional.
Generalized Computational Workflow:
-
Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.
-
Vibrational Frequency Calculation: This is performed at the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the vibrational frequencies.
-
Single-Point Energy Calculation: A high-level energy calculation is performed on the optimized geometry to obtain a more accurate electronic energy.
-
Thermochemical Analysis: The results from the frequency and energy calculations are used to compute the enthalpy, entropy, and heat capacity at various temperatures using statistical mechanics principles.
Caption: A typical workflow for the computational determination of thermochemical data.
Leveraging Data from Related Compounds
While awaiting specific data for this compound, the thermochemical properties of structurally simpler, related molecules can serve as valuable benchmarks. 1,2-dichloroethane is a relevant example.
Table 2: Selected Thermochemical Data for 1,2-Dichloroethane (CAS 107-06-2)
| Property | Value | Units | Source |
| Standard Enthalpy of Formation (gas, ΔfH°gas) | -125.4 ± 1.0 | kJ/mol | [10] |
| Standard Enthalpy of Formation (liquid, ΔfH°liquid) | -169.7 | kJ/mol | [10][11] |
| Standard Molar Entropy (liquid, S°liquid) | 208.53 | J/(mol·K) | [10][11][12] |
| Enthalpy of Vaporization (ΔvapH°) | 35.1 ± 0.6 | kJ/mol | [10] |
This data can be used to validate computational methodologies. A computational approach that accurately reproduces the known thermochemical properties of 1,2-dichloroethane can then be applied with greater confidence to the more complex this compound.
Conclusion and Future Outlook
The determination of a complete and accurate set of thermochemical data for this compound is an essential step toward its effective utilization in research and industry. This guide has outlined the established experimental and computational pathways for achieving this goal. Combustion calorimetry and differential scanning calorimetry represent the primary experimental tools, while high-level ab initio calculations offer a powerful predictive alternative. Future work should focus on a synergistic approach, where computational predictions guide experimental efforts, and experimental results serve to validate and refine computational models. The establishment of such a dataset will not only benefit studies directly involving this compound but will also contribute to the broader understanding of organosilicon thermochemistry.
References
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PubChem. (n.d.). 1,2-Bis(2-chloroethoxy)ethane. Retrieved from [Link]
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Cheméo. (n.d.). Ethane, 1,2-dichloro-. Retrieved from [Link]
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NIST. (n.d.). Ethane, 1,2-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Vuori, H. T., Rautiainen, J. T., Kolehmainen, E. T., & Tuononen, H. M. (2022). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. The Journal of Physical Chemistry A, 126(10), 1639–1654. Retrieved from [Link]
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ResearchGate. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Retrieved from [Link]
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ACS Publications. (2022). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. The Journal of Physical Chemistry A. Retrieved from [Link]
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PubMed. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Nature Communications. Retrieved from [Link]
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eScholarship.org. (n.d.). Computational Chemistry Studies Relevant to Medicinal Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Thermochemistry of Organosilicon Compounds. Retrieved from [Link]
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An In-depth Technical Guide on the Hydrolytic Stability of 1,2-Bis(dichloromethylsilyl)ethane
Introduction: The Unique Position of 1,2-Bis(dichloromethylsilyl)ethane in Materials Science
This compound is a bifunctional organosilane that holds significant promise in the development of advanced materials. Its symmetrical structure, featuring two dichloromethylsilyl groups bridged by an ethane linker, allows for the formation of robust, crosslinked polysiloxane networks. This capability makes it a valuable precursor for high-performance polymers, coatings, and adhesives.[1] The presence of reactive silicon-chlorine (Si-Cl) bonds is central to its utility, as these bonds readily undergo hydrolysis, a critical first step in the condensation and polymerization process.
Unlike its alkoxysilane counterparts, such as 1,2-bis(triethoxysilyl)ethane which are noted for their enhanced hydrolytic stability, this compound is characterized by its high reactivity towards water.[2] This reactivity is not a drawback; rather, it is a key feature that enables rapid curing and film formation at ambient temperatures. Understanding and controlling the hydrolytic stability—or more accurately, the kinetics of its hydrolysis—is paramount for its effective application. This guide provides a comprehensive overview of the hydrolytic behavior of this compound, the underlying chemical principles, and methodologies for its characterization.
The Chemistry of Hydrolysis: A Mechanistic Perspective
The hydrolysis of this compound is a multi-step process that ultimately converts the dichloromethylsilyl groups into silanols (Si-OH), which then participate in condensation reactions to form siloxane (Si-O-Si) bonds. The overall process can be broken down into two primary stages: hydrolysis and condensation.
Stage 1: Hydrolysis - The Reaction with Water
The fundamental reaction involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of a chloride ion. This process is highly favorable due to the polarity of the Si-Cl bond and the good leaving group nature of the chloride anion.
Reaction Scheme:
R-Si(CH₃)Cl₂ + H₂O → R-Si(CH₃)(OH)Cl + HCl R-Si(CH₃)(OH)Cl + H₂O → R-Si(CH₃)(OH)₂ + HCl
Where R represents the -(CH₂)₂-Si(CH₃)Cl₂ moiety.
This reaction is typically rapid and exothermic. The liberated hydrochloric acid (HCl) can further catalyze the hydrolysis process.[3]
Stage 2: Condensation - Formation of the Polysiloxane Network
Once silanol groups are formed, they can undergo condensation reactions with other silanols or with remaining Si-Cl groups to form stable siloxane bonds. This is the polymerization step that leads to the formation of a cross-linked network.
Reaction Schemes:
-
Silanol-Silanol Condensation: 2 R-Si(CH₃)(OH)₂ → (HO)(CH₃)Si-R-O-R-Si(CH₃)(OH) + H₂O
-
Silanol-Chlorosilane Condensation: R-Si(CH₃)(OH)₂ + R-Si(CH₃)Cl₂ → (Cl)(CH₃)Si-R-O-R-Si(CH₃)(OH) + HCl
The interplay between hydrolysis and condensation rates is critical in determining the final structure and properties of the resulting polymer.
The diagram below illustrates the sequential hydrolysis and condensation of one of the dichloromethylsilyl groups.
Caption: Hydrolysis and condensation pathway of this compound.
Factors Influencing Hydrolytic Stability and Reaction Rate
Several factors can significantly influence the rate of hydrolysis and subsequent condensation of this compound. Precise control over these parameters is essential for reproducible results in material synthesis.
| Factor | Effect on Hydrolysis Rate | Causality |
| Water Concentration | Increases with higher concentration | Water is a primary reactant in the hydrolysis step. Higher concentrations increase the probability of collisions with the silicon center.[4] |
| pH | Fastest at acidic and basic pH, slowest near neutral pH | Both H⁺ and OH⁻ ions can catalyze the hydrolysis reaction.[3][5] H⁺ protonates the leaving group, making it depart more easily, while OH⁻ is a stronger nucleophile than water.[6] |
| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction to proceed at a faster rate. |
| Solvent | Dependent on polarity and miscibility | The choice of solvent can affect the solubility of the silane and water, influencing their interaction. Protic solvents may participate in solvolysis. |
| Steric Hindrance | Generally low for this molecule | The methyl groups offer some steric shielding to the silicon atom, but the overall molecule is relatively unhindered compared to silanes with bulkier substituents.[6] |
Experimental Workflow for Assessing Hydrolytic Stability
A robust experimental protocol is necessary to characterize the hydrolytic behavior of this compound. The following workflow outlines a comprehensive approach using common analytical techniques.
Caption: Experimental workflow for hydrolytic stability assessment.
Step-by-Step Experimental Protocol
Objective: To monitor the rate of hydrolysis of this compound by tracking the disappearance of Si-Cl bonds and the appearance of Si-OH and Si-O-Si bonds.
Materials:
-
This compound
-
Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)
-
Deionized water
-
Indicator for titration (e.g., phenolphthalein)
-
Standardized NaOH solution for titration
-
FT-IR spectrometer with an appropriate cell (e.g., ATR or liquid cell)
-
NMR spectrometer
Procedure:
-
Preparation: In a moisture-free environment (e.g., a glovebox), prepare a solution of this compound in the chosen anhydrous solvent to a known concentration.
-
Reaction Initiation: At time t=0, add a stoichiometric amount of deionized water to the silane solution while stirring vigorously. The amount of water can be varied to study its effect on the reaction rate.
-
FT-IR Monitoring: Immediately after the addition of water, begin acquiring FT-IR spectra at regular intervals. Monitor the disappearance of the Si-Cl stretching band and the appearance of the broad O-H stretching band (from Si-OH) and the Si-O-Si stretching band.[5]
-
NMR Analysis (for detailed mechanistic studies): At selected time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution). Analyze the sample by ¹H and ²⁹Si NMR to identify and quantify the various silicon species (unreacted silane, partially and fully hydrolyzed intermediates, and condensed oligomers).[7]
-
Titration for HCl Quantification: In a parallel experiment, the reaction can be monitored by periodically taking aliquots and titrating the generated HCl with a standardized NaOH solution. This provides a direct measure of the extent of hydrolysis.
-
Data Analysis: Plot the concentration of the reactants and products as a function of time to determine the reaction kinetics.
Trustworthiness and Self-Validation in Experimental Design
The described protocol incorporates self-validating mechanisms. For instance, the rate of disappearance of the Si-Cl bond as measured by FT-IR should correlate with the rate of HCl generation as measured by titration. Similarly, the speciation observed by ²⁹Si NMR should be consistent with the broader functional group changes seen in the FT-IR spectra.[5][7] This cross-verification of results from multiple analytical techniques ensures the reliability and trustworthiness of the data.
Conclusion: From High Reactivity to High Performance
The hydrolytic instability of this compound is a defining characteristic that dictates its handling and application. While challenging, this high reactivity is also what makes it a potent crosslinking agent for creating durable and resilient materials. By understanding the mechanisms of its hydrolysis and condensation, and by employing rigorous experimental methods to characterize its behavior, researchers and drug development professionals can harness the full potential of this versatile organosilane. The ability to control its reaction kinetics opens the door to tailoring the properties of the final polymeric materials for a wide range of advanced applications.
References
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Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
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Gelest, Inc. (n.d.). 1,2-Bis(triethoxysilyl)ethane. Retrieved from [Link]
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Kusumah, M., et al. (2021). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 13(16), 2690. [Link]
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Van der Zwaag, S., et al. (2007). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. [Link]
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Gelest, Inc. (2006). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
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Matejka, L., et al. (2000). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Journal of Adhesion Science and Technology, 14(12), 1449-1469. [Link]
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Illuminating the Conformational Landscape and Spectroscopic Signature of 1,2-Bis(dichloromethylsilyl)ethane: A Technical Guide to Theoretical Calculations
Foreword: The Imperative for In-Silico Characterization
In the landscape of modern chemical research and development, particularly within the realms of materials science and drug discovery, the predictive power of computational chemistry has become an indispensable tool. The ability to accurately model molecular structures, predict spectroscopic properties, and explore conformational landscapes in silico accelerates discovery, mitigates experimental costs, and provides a deeper mechanistic understanding that is often elusive through empirical methods alone. This technical guide is dedicated to the theoretical examination of 1,2-Bis(dichloromethylsilyl)ethane, a molecule of interest in organosilicon chemistry. While experimental data on this specific compound remains sparse, this guide will establish a robust computational protocol, drawing from established theoretical frameworks and best practices for analogous systems, to thoroughly characterize its structural and spectroscopic properties. For researchers, scientists, and professionals in drug development, this document serves as both a practical workflow and a testament to the synergy between theoretical and experimental chemistry.
Foundational Principles: A Rigorous Approach to Theoretical Modeling
The cornerstone of any reliable computational study is a meticulously chosen theoretical framework. For a molecule such as this compound, which possesses considerable conformational flexibility and a unique electronic environment due to the presence of silicon and chlorine atoms, a multi-faceted approach is warranted.
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a remarkable balance of accuracy and computational efficiency.[1][2] The protocols outlined herein will primarily leverage DFT for geometry optimizations, vibrational frequency calculations, and the prediction of NMR spectra. The choice of functional and basis set is paramount to the success of these calculations.
-
Functionals: Hybrid functionals, such as the widely-used B3LYP, often provide a robust starting point for organosilicon compounds. For enhanced accuracy, especially in predicting reaction barriers or non-covalent interactions, range-separated or double-hybrid functionals may be employed.
-
Basis Sets: A crucial consideration for elements beyond the second row, such as silicon and chlorine, is the inclusion of polarization and diffuse functions. Pople-style basis sets (e.g., 6-31G(d,p) or 6-311+G(d,p)) are a common choice. For higher accuracy, correlation-consistent basis sets (e.g., cc-pVTZ) are recommended.[3] It is essential to select basis sets specifically designed or validated for silicon to ensure an accurate description of its electronic structure.[4][5]
Navigating the Conformational Maze
The central ethane linker in this compound imparts significant conformational freedom. A thorough exploration of the potential energy surface is critical to identify the most stable conformers, which will dictate the molecule's overall properties.
-
Initial Exploration with Molecular Mechanics: A preliminary conformational search can be efficiently performed using molecular mechanics force fields, such as the General Amber Force Field (GAFF) or the Universal Force Field (UFF).[6][7] This step generates a diverse set of low-energy conformers for further refinement at a higher level of theory.
-
Refinement with DFT: Each conformer identified through molecular mechanics should then be subjected to full geometry optimization using DFT. This ensures that the final geometries are true minima on the potential energy surface.
The following diagram illustrates the general workflow for conformational analysis:
Caption: Workflow for Conformational Analysis of this compound.
Practical Implementation: A Step-by-Step Protocol
This section provides a detailed, self-validating protocol for the theoretical characterization of this compound. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the methodology.
Protocol for Conformational Analysis and Geometry Optimization
-
Initial Structure Construction: Build the 3D structure of this compound using a molecular modeling program such as Avogadro.[8]
-
Molecular Mechanics Conformational Search:
-
Employ a systematic or stochastic conformational search algorithm. The Monte Carlo method is a robust choice for exploring the potential energy surface.[9]
-
Use a suitable force field (e.g., UFF or GAFF) to rapidly evaluate the energies of a large number of conformers.
-
Rationale: This initial, computationally inexpensive step efficiently samples a wide range of possible conformations, ensuring that no significant low-energy structures are missed.
-
-
Clustering and Selection:
-
Group the resulting conformers into families based on their root-mean-square deviation (RMSD).
-
Select the lowest-energy representative from each cluster for further analysis.
-
Rationale: This prevents redundant calculations on very similar structures and focuses computational resources on unique, low-energy conformations.
-
-
DFT Geometry Optimization:
-
For each selected conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP/6-31G(d,p)).
-
Employ tight convergence criteria to ensure that a true stationary point on the potential energy surface is located.
-
Rationale: DFT provides a much more accurate description of the electronic structure and geometry compared to molecular mechanics.
-
-
Vibrational Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory used for the geometry optimization.[10][11][12]
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum. The presence of one imaginary frequency would indicate a transition state.[11]
-
The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[13]
-
Protocol for NMR Spectra Prediction
-
GIAO Calculations:
-
Chemical Shift Referencing:
-
Calculate the shielding tensor for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.
-
The predicted chemical shift (δ) is then calculated as: δ = σ_ref - σ_sample, where σ_ref is the shielding of the reference and σ_sample is the shielding of the nucleus of interest.
-
For improved accuracy with 13C NMR, a multi-standard approach using methanol and benzene as references for sp3 and sp2/sp hybridized carbons, respectively, can be beneficial.
-
-
Boltzmann Averaging:
-
Calculate the relative energies of all stable conformers.
-
The final predicted NMR spectrum should be a Boltzmann-weighted average of the spectra of the individual conformers.
-
Rationale: The experimentally observed spectrum is an average over the ensemble of conformations present at a given temperature. Boltzmann averaging provides a more realistic prediction.
-
The workflow for predicting NMR spectra is as follows:
Caption: Workflow for the Prediction of NMR Spectra.
Anticipated Results and Data Interpretation
Based on the proposed computational protocols, we can anticipate a wealth of quantitative data that will provide a comprehensive theoretical characterization of this compound.
Molecular Geometry and Conformational Energetics
The geometry optimizations will yield precise bond lengths, bond angles, and dihedral angles for all stable conformers. This data can be compiled into a table for easy comparison.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Example)
| Parameter | Value (Å or °) |
| Si-C(ethane) | Predicted Value |
| C-C | Predicted Value |
| Si-Cl | Predicted Value |
| Si-C(methyl) | Predicted Value |
| ∠ C-Si-C | Predicted Value |
| ∠ Cl-Si-Cl | Predicted Value |
| Dihedral ∠ Cl-Si-C-C | Predicted Value |
The relative energies of the conformers will reveal the most stable geometries and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior.
Vibrational Spectra
The calculated vibrational frequencies can be used to generate theoretical IR and Raman spectra. These spectra can be directly compared with experimental data for validation. Key vibrational modes to analyze will include:
-
Si-Cl stretching frequencies
-
Si-C stretching frequencies
-
C-H stretching and bending modes
-
The skeletal vibrations of the ethane bridge
Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Example)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Si-Cl Symmetric Stretch | Predicted Value |
| Si-Cl Asymmetric Stretch | Predicted Value |
| Si-C Stretch | Predicted Value |
| C-C Stretch | Predicted Value |
NMR Spectra
The GIAO calculations will provide predicted ¹H, ¹³C, and ²⁹Si NMR chemical shifts. Due to the symmetry of the molecule, the number of distinct signals will depend on the conformational averaging. For a rapidly interconverting mixture of conformers, one might expect a simplified spectrum.
Table 3: Predicted NMR Chemical Shifts (ppm) for this compound (Example, Boltzmann Averaged)
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (CH₂) | Predicted Value |
| ¹H (CH₃) | Predicted Value |
| ¹³C (CH₂) | Predicted Value |
| ¹³C (CH₃) | Predicted Value |
| ²⁹Si | Predicted Value |
Reactivity and Mechanistic Insights
While a full exploration of the reactivity of this compound is beyond the scope of this guide, the foundational calculations performed here provide a springboard for such investigations. The optimized geometries and electronic structures of the stable conformers can be used as starting points for modeling reactions such as:
-
Hydrolysis: The reaction with water is a key aspect of the chemistry of chlorosilanes.[17][18]
-
Nucleophilic Substitution: The chlorine atoms are susceptible to substitution by a variety of nucleophiles.
-
Use as a Protecting Group: The related compound, 1,2-bis(chlorodimethylsilyl)ethane, is used as a protecting group for primary amines, suggesting a similar application for the title compound.
Theoretical calculations can be employed to determine the reaction pathways, transition state structures, and activation energies for these and other reactions, providing invaluable mechanistic insights.
Conclusion: A Framework for Predictive Chemistry
This technical guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical characterization of this compound. By leveraging established computational methodologies, including Density Functional Theory, robust conformational searching techniques, and advanced methods for predicting spectroscopic properties, we can generate a detailed in-silico profile of this molecule. The protocols described herein are not merely a set of instructions but a self-validating system designed to ensure the trustworthiness and accuracy of the results. For researchers at the forefront of chemical innovation, this guide serves as a practical illustration of how theoretical calculations can be a powerful engine for discovery, providing a deep and nuanced understanding of molecular behavior that complements and guides experimental endeavors.
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An In-depth Technical Guide to the Solubility of 1,2-Bis(dichloromethylsilyl)ethane in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(dichloromethylsilyl)ethane, a bifunctional organosilicon compound of significant interest in materials science and organic synthesis. Directed at researchers, scientists, and professionals in drug development, this document elucidates the chemical principles governing its solubility, offers a qualitative assessment of its behavior in various organic solvents, and presents a detailed, field-proven protocol for the experimental determination of its solubility. Emphasizing scientific integrity and safety, this guide is designed to be a practical resource for the effective handling and application of this reactive silylating agent.
Introduction: Understanding the Molecular Profile of this compound
This compound, with the chemical formula C6H14Cl4Si2, is a versatile precursor in the synthesis of silicon-containing polymers and materials. Its utility is derived from the two dichloromethylsilyl functional groups, which are susceptible to hydrolysis and can react with a variety of nucleophiles. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation.
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] this compound possesses both nonpolar (the ethane backbone and methyl groups) and polar (the silicon-chlorine bonds) characteristics. The Si-Cl bonds are highly polar and reactive, making the molecule susceptible to reaction with protic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C6H14Cl4Si2 |
| Molecular Weight | 284.15 g/mol |
| Appearance | Colorless liquid or low melting solid |
| Boiling Point | 198 °C |
| Melting Point | 36-38 °C |
| Reactivity | Moisture sensitive; reacts with water and protic solvents |
Qualitative Solubility Profile
Recommended Solvents (High Expected Solubility)
Due to its predominantly nonpolar hydrocarbon backbone and the presence of methyl groups, this compound is expected to be readily soluble in a range of aprotic organic solvents. The general principle is that nonpolar and weakly polar aprotic solvents will effectively solvate the molecule without reacting with the sensitive Si-Cl bonds.
-
Aromatic Hydrocarbons: Solvents like toluene and benzene are excellent choices due to their nonpolar nature and ability to engage in van der Waals interactions with the solute.[3]
-
Aliphatic Hydrocarbons: Nonpolar solvents such as hexane and heptane are also expected to be good solvents for this compound.[4][5]
-
Chlorinated Solvents: Anhydrous dichloromethane and chloroform are known to be suitable solvents, as evidenced by their use in reaction protocols involving this compound.[6]
-
Ethers: Aprotic ethers like diethyl ether and tetrahydrofuran (THF) are likely to be effective solvents, provided they are rigorously dried.
Incompatible Solvents (Reaction or Immiscibility Expected)
The high reactivity of the silicon-chlorine bond dictates that protic solvents are unsuitable for dissolving this compound, as they will lead to decomposition of the compound.
-
Protic Solvents: Water, alcohols (e.g., methanol, ethanol), and primary or secondary amines will react vigorously with the Si-Cl bonds, leading to the formation of siloxanes and hydrogen chloride.[7]
-
Ketones: While generally considered polar aprotic, some ketones like acetone can contain trace amounts of water or enolize to provide a protic source, leading to reaction with chlorosilanes.[4] Therefore, their use is not recommended without stringent drying and careful consideration.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene | High | Nonpolar, compatible with the hydrocarbon portion of the solute. |
| Aliphatic Hydrocarbons | Hexane, Heptane | High | Nonpolar, good solvation for nonpolar compounds.[5] |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | Moderately polar and aprotic, proven as reaction solvents.[6] |
| Ethers | Diethyl ether, THF | High | Aprotic, effective at solvating a range of organic compounds. |
| Polar Aprotic Solvents | Acetonitrile, DMF, DMSO | Moderate to High | Higher polarity may enhance solubility, but rigorous drying is critical. |
| Ketones | Acetone | Not Recommended | Potential for reaction due to trace water or enolization.[4] |
| Alcohols | Methanol, Ethanol | Reactive | Protic nature leads to decomposition of the solute.[7] |
| Water | - | Reactive | Vigorous reaction with the Si-Cl bonds.[7] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a robust method for determining the quantitative solubility of this compound in a chosen organic solvent. This procedure is designed to be self-validating by incorporating necessary controls for handling a moisture-sensitive compound.
Core Principles and Causality
The experimental design is predicated on the gravimetric analysis of a saturated solution. The key challenges are the compound's moisture sensitivity and its potential to exist as a liquid or low-melting solid at room temperature. Therefore, all operations must be conducted under an inert atmosphere, and temperature control is critical.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Temperature-controlled shaker or stirrer
-
Gastight syringes
-
Pre-weighed vials with septa
-
Analytical balance (4-decimal place)
-
Filtration apparatus (e.g., syringe filter with a PTFE membrane)
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
In an inert atmosphere (glovebox or Schlenk line), add an excess of this compound to a known volume of the anhydrous solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibrate the mixture at a constant, recorded temperature using a shaker or stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the mixture to settle, permitting the excess solute to sediment.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a gastight syringe. To prevent drawing up solid particles, the syringe needle should be positioned in the clear liquid phase.
-
Immediately pass the solution through a syringe filter (0.2 µm PTFE) into a pre-weighed, dry vial. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Under a gentle stream of inert gas or in a vacuum oven at a controlled temperature, carefully evaporate the solvent from the vial.
-
Once the solvent is completely removed, re-weigh the vial containing the non-volatile solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial mass of the vial.
-
Solubility is then calculated and can be expressed in various units, such as g/100 mL or mol/L.
-
Analytical Quantification (Alternative Method)
For a more precise determination, especially at low solubilities, analytical techniques such as Gas Chromatography (GC) can be employed.[8][9]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analysis: Analyze the filtered saturated solution by GC and determine its concentration by comparing the peak area to the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Safety and Handling Considerations
This compound is a reactive and corrosive compound. All handling should be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Due to its moisture sensitivity, it is imperative to use dry glassware and solvents and to work under an inert atmosphere. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a strong predictive understanding of its solubility can be derived from its chemical structure and the behavior of analogous chlorosilanes. It is expected to be highly soluble in aprotic organic solvents such as aromatic and aliphatic hydrocarbons, chlorinated solvents, and ethers. Conversely, it will react with and decompose in protic solvents. The detailed experimental protocol provided in this guide offers a reliable method for researchers to determine the precise solubility of this compound in their specific solvent systems, enabling its effective and safe application in their research and development endeavors.
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An In-Depth Technical Guide to 1,2-Bis(dichloromethylsilyl)ethane: Safety, Handling, and Emergency Protocols
This document provides a comprehensive technical guide for the safe handling, storage, and use of 1,2-Bis(dichloromethylsilyl)ethane (CAS No. 13528-93-3). It is intended for researchers, scientists, and drug development professionals who may work with this highly reactive organochlorosilane compound. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.
Executive Summary: Core Hazards and Critical Precautions
This compound is a versatile chemical intermediate, but its utility is matched by its significant hazards. It is a flammable solid and is corrosive , capable of causing severe skin burns and serious eye damage.[1][2] The primary driver of its reactivity is the presence of chlorosilyl groups, which are highly susceptible to hydrolysis. Contact with moisture, including ambient humidity, results in a reaction that liberates corrosive and toxic Hydrogen chloride (HCl) gas.[1] Therefore, all handling and storage procedures must be executed with stringent moisture control. This guide outlines the necessary engineering controls, personal protective equipment (PPE), and emergency procedures to manage these risks effectively.
Chemical Identification and Physicochemical Properties
Proper identification and understanding of a substance's physical properties are foundational to its safe use.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | Ethylenebis[chlorodimethylsilane], 1,1,4,4-Tetramethyl-1,4-dichloro-disylethylene | [1][2] |
| CAS Number | 13528-93-3 | [1][2] |
| Molecular Formula | C₆H₁₆Cl₂Si₂ | [1] |
| Molecular Weight | 215.27 g/mol | [3] |
| Appearance | White to off-white or colorless solid, potentially a low-melting solid.[1][4] | Gelest[1], TCI[4] |
| Melting Point | 33-38 °C (lit.) | Echemi[5], Sigma-Aldrich |
| Boiling Point | 198-210 °C (lit.) | American Elements[3], Echemi[5] |
| Flash Point | 65 - 79.9 °C | TCI, Echemi[5] |
Note: The low melting point means this substance may be encountered as a liquid or a solid depending on ambient laboratory temperatures, which can affect handling procedures.
GHS Hazard Profile and Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Flammable Solids | Category 2 | H228: Flammable solid | Danger | 🔥 |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage | Danger | corrosive |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger | corrosive |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | Danger | corrosive |
This classification is based on data from multiple safety data sheets.[1]
The Chemistry of Reactivity: Understanding the "Why"
The operational hazards of this compound stem directly from its chemical structure. The silicon-chlorine (Si-Cl) bond is highly polarized and reactive.
-
Hydrolysis: The primary reaction of concern is with water or protic solvents (e.g., alcohols). The silicon atom is electrophilic and is readily attacked by the oxygen atom in water. This reaction proceeds rapidly, breaking the Si-Cl bond and forming a silanol (Si-OH) and liberating Hydrogen chloride (HCl).[1] The generated HCl gas is corrosive and toxic upon inhalation.[1] This is why handling under an inert, dry atmosphere is not merely a recommendation but a critical necessity.
-
Incompatible Materials: Beyond water, this compound is incompatible with:
-
Alcohols and Amines: These contain active hydrogens that will react similarly to water, consuming the reagent and producing HCl.[1]
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1][2]
-
Bases: Strong bases can promote vigorous or violent reactions.[2]
-
Acids: Incompatible with acids.[2]
-
Safe Handling and Experimental Protocols
Adherence to a strict, step-by-step protocol is essential. The causality for these steps is rooted in preventing moisture contact and mitigating exposure risks.
Engineering Controls
-
Primary Control: All manipulations must be conducted within a certified chemical fume hood to manage potential vapor and HCl gas release.[2]
-
Inert Atmosphere: Due to its extreme moisture sensitivity, handling should occur under a dry, inert atmosphere (e.g., nitrogen or argon).[2] This can be achieved in a glovebox or by using Schlenk line techniques.
-
Ventilation: Local exhaust ventilation must be provided to minimize exposure to any dust or vapors.[1]
-
Safety Equipment: An emergency eye wash fountain and safety shower must be immediately accessible in the work area.[1]
Step-by-Step Handling Protocol (Under Inert Atmosphere)
-
Preparation: Don all required PPE as detailed in Section 6. Ensure the glovebox or Schlenk line is properly purged and operating at a slight positive pressure with dry inert gas.
-
Equilibration: Bring the sealed container of this compound into the inert atmosphere and allow it to reach thermal equilibrium before opening. This prevents condensation of atmospheric moisture onto the cold chemical.
-
Dispensing: Use only non-sparking tools for transfer.[1] If the material is solid, it can be weighed directly into a tared container. If it has melted, use a dry syringe or cannula for liquid transfer.
-
Container Sealing: After dispensing, securely reseal the main container, ensuring the cap and any liner are intact. It is good practice to wrap the cap threads with PTFE tape before recapping.
-
Cleanup: Decontaminate any tools or surfaces that came into contact with the chemical. This is typically done by slowly and carefully quenching with a non-reactive solvent (like hexane) followed by a slow addition of isopropanol to react with any remaining chlorosilane. This process should be done in the fume hood.
-
Waste: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5]
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for safely handling this reagent.
Caption: Logical workflow for handling this compound.
Personal Protective Equipment (PPE)
Engineering controls are the first line of defense, but a robust PPE regimen is mandatory for protection from residual risk.
| Body Part | PPE Specification | Rationale and Causality |
| Hands | Neoprene or nitrile rubber gloves.[1] | Provides a barrier against direct skin contact, which causes severe chemical burns.[1][2] |
| Eyes/Face | Chemical safety goggles AND a full-face shield.[1][2] | Protects against splashes that can cause serious, irreversible eye damage.[1] Contact lenses should not be worn.[1] |
| Body | Wear suitable protective clothing, such as a chemically resistant lab coat or apron.[1] | Protects skin from accidental contact and contamination of personal clothing.[6] |
| Respiratory | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where inhalation exposure may occur.[1] | Protects against inhalation of dusts, vapors, and the HCl gas that is generated upon contact with moisture.[1] |
Storage and Disposal
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] The storage area should be away from heat, sparks, and open flames.[2] It must be stored under an inert atmosphere.[2] Store in a corrosives area and ensure the container is bonded and grounded.[1][2] The substance should be stored locked up.[1][5]
-
Incompatible Materials for Storage: Do not store near alcohols, amines, strong oxidizing agents, bases, or acids.[1][2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[2][5] Do not dispose of into the environment.
Emergency and First Aid Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. [1][2]
-
Skin Contact: Immediately take off all contaminated clothing.[2] Rinse skin with plenty of soap and water.[1] Seek immediate medical attention. [1][2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2][5] If breathing is difficult or has stopped, provide artificial respiration.[2] Call a physician or poison control center immediately. [2]
-
Ingestion: Do NOT induce vomiting.[2][5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. [2]
Spill Response
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[7]
-
Ventilate the area.
-
Wearing full PPE, cover the spill with a dry, inert material such as sand or earth. Do NOT use combustible materials like sawdust.
-
Sweep up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[7] Avoid creating dust.[1]
-
Do NOT use water for cleanup.
Firefighting
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1]
-
Unsuitable Media: Do NOT use a direct stream of water, as it will react with the material to produce HCl gas.[1]
-
Specific Hazards: Irritating fumes of hydrogen chloride and organic acid vapors may develop when the material is exposed to water or open flame.[1] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Emergency Response Decision Tree
Caption: Decision tree for responding to incidents involving the compound.
Toxicological Information Summary
While specific toxicological data for this compound is limited, the primary health effects are driven by its corrosive nature.[7] Ingestion is expected to cause severe swelling and damage to delicate tissues, with a danger of perforation.[7] Upon contact with moisture, it produces HCl, which is a known respiratory irritant.[1] The toxicological properties have not been fully investigated, and therefore, the substance should be handled with the assumption that it is highly toxic.[7]
References
-
1,2-BIS(CHLORODIMETHYLSILYL)ETHANE Safety Data Sheet. (2015). Gelest, Inc. [Link]
-
1,1-DICHLORO-2,2-BIS-(p-CHLOROPHENYL)ETHANE. NJ.gov. [Link]
-
1,2-Bis(chlorodimethylsilyl)ethane Product Information. AMERICAN ELEMENTS®. [Link]
-
1,2-Bis(2-chloroethoxy)ethane | C6H12Cl2O2 | CID 8171. PubChem. [Link]
-
Toxicological Profile for 1,2-Dichloroethane. (2024). Agency for Toxic Substances and Disease Registry | ATSDR - CDC. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]
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- 7. fishersci.ca [fishersci.ca]
Methodological & Application
Application Notes and Protocols for the Surface Modification of Silica Using 1,2-Bis(dichloromethylsilyl)ethane
Introduction: The Imperative of Silica Surface Engineering
Silica, in its various forms (nanoparticles, gels, wafers), is a cornerstone material in a multitude of scientific and industrial applications, from chromatography and catalysis to drug delivery and composite materials.[1][2] The utility of silica is profoundly influenced by its surface chemistry, which is dominated by the presence of silanol groups (Si-OH).[3][4] These groups render the silica surface hydrophilic, which can be a significant limitation in applications requiring compatibility with non-polar matrices or specific surface interactions.[5][6]
Surface modification, or functionalization, of silica is a critical process to tailor its surface properties for specific applications.[7][8] This is most commonly achieved by covalently attaching organosilanes to the surface silanol groups.[9][10] Among the vast array of organosilanes, 1,2-Bis(dichloromethylsilyl)ethane presents unique advantages due to its dipodal nature, offering enhanced stability and a well-defined surface structure. This document provides a comprehensive guide to the application of this compound for the robust surface modification of silica.
The Modifier: this compound
This compound is an organosilicon compound with two dichloromethylsilyl groups bridged by an ethane linker. Its chemical structure is [-CH₂Si(CH₃)₂Cl]₂. This dipodal structure is the key to its superior performance as a surface modifying agent.
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 13528-93-3 | |
| Molecular Formula | C₆H₁₆Cl₂Si₂ | |
| Molecular Weight | 215.27 g/mol | |
| Appearance | White to colorless solid or liquid | [11] |
| Melting Point | 35-38 °C | [12] |
| Boiling Point | 198 °C at 734 mmHg | [12] |
| Reactivity | Highly reactive with nucleophiles, particularly water and hydroxyl groups. Moisture sensitive. | [12][13] |
The presence of two reactive dichlorosilyl groups allows the molecule to form multiple covalent bonds with the silica surface, creating a more stable and durable hydrophobic layer compared to traditional monodentate silanes.[14][15]
Mechanism of Surface Modification
The surface modification of silica with this compound proceeds through a covalent attachment of the silane to the surface silanol groups. The reaction mechanism involves the nucleophilic attack of the oxygen atom of a surface silanol group on the electrophilic silicon atom of the dichloromethylsilyl group. This results in the formation of a stable siloxane (Si-O-Si) bond and the elimination of hydrogen chloride (HCl) as a byproduct.[16]
The dipodal nature of this compound allows for several possible binding conformations on the silica surface, including the formation of a looped structure where both silyl groups bind to adjacent silanols, or a bridging structure where the molecule links two different silica chains or particles. This multi-point attachment significantly enhances the hydrolytic stability of the resulting organic layer.[15]
Caption: Reaction of this compound with a silica surface.
Experimental Protocols
PART A: Pre-treatment of Silica
Causality: The density and accessibility of surface silanol groups are paramount for a successful and uniform surface modification.[17] Pre-treatment is essential to remove physically adsorbed water and to maximize the number of reactive silanol groups.
Protocol 1: Thermal Activation of Silica
-
Place the silica substrate (e.g., silica gel, nanoparticles) in a clean, dry reaction vessel.
-
Heat the silica under vacuum (or in an inert atmosphere) at 150-200 °C for 4-6 hours. This step removes physisorbed water.
-
For more rigorous drying and to increase the number of isolated silanol groups, the temperature can be increased up to 500°C, though this may lead to some dehydroxylation.[18]
-
Cool the silica to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon) before proceeding with the modification.
PART B: Surface Modification with this compound
Causality: The reaction is sensitive to moisture, which can cause self-polymerization of the silane.[9][13] Therefore, all steps must be carried out under anhydrous conditions. The choice of solvent is critical to ensure good dispersion of the silica and dissolution of the silane.
Protocol 2: Liquid-Phase Silanization
-
In a glovebox or under a continuous flow of inert gas, suspend the pre-treated silica in a dry, aprotic solvent (e.g., toluene, dichloromethane) in the reaction vessel. A typical concentration is 0.1 g of silica per 3-5 mL of solvent.[9]
-
In a separate, dry flask, prepare a solution of this compound in the same dry solvent. The concentration will depend on the desired surface coverage, but a starting point is a 2-5% (w/v) solution.
-
Slowly add the silane solution to the stirred silica suspension at room temperature.
-
The reaction mixture is typically stirred for 2-24 hours at room temperature or elevated temperatures (e.g., 50-80 °C) to ensure complete reaction. The reaction progress can be monitored by the evolution of HCl gas, which can be trapped in a basic solution.
-
After the reaction is complete, the modified silica is isolated by filtration or centrifugation.
-
To remove any unreacted silane and byproducts, the silica is washed sequentially with the reaction solvent, followed by a polar solvent like ethanol or acetone, and finally with the initial solvent again.
-
The purified, modified silica is then dried under vacuum at 60-100 °C for several hours.
Experimental Workflow Visualization:
Caption: Step-by-step workflow for the surface modification of silica.
Characterization of the Modified Silica
A suite of analytical techniques is employed to confirm the successful surface modification and to quantify the extent of functionalization.
| Characterization Technique | Purpose | Expected Outcome for Successful Modification |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of organic functional groups on the silica surface. | Appearance of new peaks corresponding to C-H stretching (around 2900-3000 cm⁻¹) from the methyl and ethane groups of the silane. A decrease in the intensity of the broad O-H stretching band (around 3400 cm⁻¹) and the sharp peak for isolated silanols (around 3740 cm⁻¹) indicates the consumption of silanol groups.[19] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the silica surface. | A weight loss step at temperatures between 200-600 °C, corresponding to the decomposition of the grafted organic layer. The percentage of weight loss can be used to calculate the grafting density. |
| Elemental Analysis (CHN) | To determine the carbon and hydrogen content of the modified silica. | An increase in the carbon and hydrogen content compared to the unmodified silica, providing a quantitative measure of the organic loading.[9] |
| Contact Angle Measurement | To assess the change in surface wettability. | A significant increase in the water contact angle, indicating a transition from a hydrophilic to a hydrophobic surface. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology of the silica particles before and after modification. | Generally, no significant change in the particle morphology is expected, but it can confirm the absence of large aggregates of polymerized silane.[20] |
| Solid-State ²⁹Si NMR Spectroscopy | To probe the chemical environment of the silicon atoms. | The appearance of new signals corresponding to the silicon atoms of the grafted silane, and changes in the relative intensities of the Q², Q³, and Q⁴ signals of the silica support, indicating the reaction of silanol groups.[19] |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If characterization reveals low surface coverage, consider increasing the reaction time, temperature, or the concentration of the silane. Ensure the silica was adequately pre-treated to maximize reactive sites.
-
Particle Aggregation: Aggregation can occur if the reaction is too fast or if there is residual moisture. Slower addition of the silane solution and vigorous stirring can mitigate this. The use of a co-solvent might also improve dispersibility.[21]
-
Hydrolysis of the Modified Layer: While dipodal silanes offer enhanced stability, prolonged exposure to harsh acidic or basic conditions can still lead to the cleavage of the siloxane bonds. The operational pH range should be considered for the final application.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound.[13] It reacts with water to produce HCl gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be carried out under an inert atmosphere.
Conclusion
The surface modification of silica with this compound provides a robust and reliable method for creating a stable, hydrophobic surface. The dipodal nature of this silane offers significant advantages in terms of the durability of the modification. By following the detailed protocols and characterization methods outlined in this guide, researchers can effectively tailor the surface properties of silica for a wide range of advanced applications.
References
-
Chen, T., Amin, I., & Jordan, R. (2012). Patterned polymer brushes. Chemical Society Reviews, 41(8), 3280-3296. [Link]
-
Gelest, Inc. (n.d.). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. [Link]
- Vandenberg, E. T., Bertilsson, L., Liedberg, B., Uvdal, K., Erlandsson, R., Elwing, H., & Lundström, I. (1991). Structure of 3-aminopropyl triethoxy silane on silicon oxide. Journal of Colloid and Interface Science, 147(1), 103-118.
-
Hair, M. L., & Hertl, W. (1969). Reactions of chlorosilanes with silica surfaces. The Journal of Physical Chemistry, 73(7), 2372-2378. [Link]
-
ResearchGate. (2017). Schematic of silica surface functionalization by dichlorodimethylsilane. [Link]
-
ResearchGate. (n.d.). Reaction between trimethyl-chlorosilane and surface silanol groups of fumed silica. [Link]
-
Chalmers University of Technology. (2014). Surface Modification, Characterization and Physicochemical Study of Amphiphilic Silica Nanoparticles. [Link]
-
Tetteh, A., et al. (2022). Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds. Polymers, 14(10), 2056. [Link]
-
Takeda, N., et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Nature Communications, 13(1), 6958. [Link]
- Vansant, E. F., Van Der Voort, P., & Vrancken, K. C. (1995). Silylation of the silica surface a review.
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Surface Modification with Silanes: Enhancing Material Functionality. [Link]
-
Bindra, J. B., & O'Dell, C. A. (2014). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Applied Materials & Interfaces, 6(15), 12571-12579. [Link]
-
Al-Soliemy, A. M., et al. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. Pharmaceutics, 15(1), 268. [Link]
-
Zhang, Y., et al. (2022). Preparation and Characterization of Diene Rubbers/Silica Composites via Reactions of Hydroxyl Groups and Blocked Polyisocyanates. Polymers, 14(3), 442. [Link]
- Lee, S. H., et al. (2012). Preparation and characterization of surface modified silica nanoparticles with organo-silane compounds. Journal of Industrial and Engineering Chemistry, 18(5), 1636-1641.
- Gallas, J. P., et al. (2001). Silylation and surface properties of chemically grafted hydrophobic silica. Journal of Colloid and Interface Science, 244(2), 359-367.
- Arkles, B. (2014). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. MRS Online Proceedings Library, 1675.
- Kpan, B. S., et al. (2022). Removal of 2,4-Dichloro Phenoxy Acetic Acid by Silica Particles Obtained from the Siliceous Sand of Houeyogbe(Republic of Benin). Journal of Water and Environmental Nanotechnology, 7(2), 167-179.
- Maleki, A., & Ghamari, N. (2022). Construction of a New Silica-Based Nano-Hybrid Catalyst and Its Usage to Manufacture Bis(6-Amino-1,3-Dimethyluracil-5-Yl) Methanes. Chemical Methodologies, 6(1), 1-10.
- Kochetov, R., et al. (2018). Silica surface modification with liquid rubbers & functional groups for new polyolefin-based dielectric nano-composites.
- Shimada, S., et al. (2012). Surface Functionalization of Silica by Si–H Activation of Hydrosilanes. Organic Letters, 14(15), 3862-3865.
- Uthirakumar, P., et al. (2021). Facile surface modification of silica nanoparticles with a combination of noncovalent and covalent methods for composites application. Journal of Applied Polymer Science, 138(48), 51433.
- Fleury-Brégeot, N., et al. (2012). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Organic Letters, 14(4), 1032-1035.
- Gumus, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of dimethyl 3,3′-{[(1E,2E)-ethane-1,2-diylidene]bis(azanylylidene)}bis(4-methylbenzoate).
-
Gelest. (n.d.). What to Consider When Selecting a Silane Coupling Agent. [Link]
-
Wust, K., & Hoffmann, F. (2017). Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. [Link]
- Zhuravlev, L. T. (2000). The Surface Chemistry of Amorphous Silica. Zhuravlev Model. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 173(1-3), 1-38.
- Estevez, L., et al. (2023). Effect of Surface Organo-Silanization on SBA-15 Mesoporous Silicas in CO2 Adsorption Processes: Design, Synthesis, and Computational Studies. Industrial & Engineering Chemistry Research, 62(26), 10398-10409.
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- 4. researchgate.net [researchgate.net]
- 5. Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Use of 1,2-Bis(dichloromethylsilyl)ethane as a crosslinking agent for polymers
Initiating Data Collection
I've commenced extensive Google searches to compile information on 1,2-Bis(dichloromethylsilyl)ethane. My aim is to build a foundation of knowledge regarding its properties, reactivity profiles, and applications, with a specific focus on its role as a crosslinking agent for different polymers. This initial phase will inform the direction of subsequent investigation.
Analyzing Search Results
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Expanding Research Scope
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Initiating the App Notes
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Application Notes and Protocols: Leveraging 1,2-Bis(dichloromethylsilyl)ethane for Advanced Gas Separation Membranes
Introduction: A Novel Precursor for Tunable Organosilica Membranes
The separation of gases is a critical process in numerous industrial applications, from natural gas sweetening to hydrogen purification.[1] Membrane-based separation has emerged as a highly efficient and economical technology, with the core of this technology lying in the material composition of the membrane itself.[1] Organosilica membranes, a class of hybrid organic-inorganic materials, offer a unique combination of high permeability, good selectivity, and excellent thermal and chemical stability.
Traditionally, these membranes are synthesized from alkoxysilane precursors like bis(triethoxysilyl)ethane (BTESE). This document, however, explores the potential of a less conventional but highly reactive precursor: 1,2-bis(dichloromethylsilyl)ethane . The direct Si-Cl bond in this precursor offers a distinct reactivity profile compared to its ethoxy analogue, potentially leading to membranes with tailored properties. The chlorosilane's rapid hydrolysis can be harnessed to create a robust and highly cross-linked polysiloxane network, which is the fundamental structure for effective gas separation.[2]
These application notes provide a comprehensive guide for researchers and professionals on the utilization of this compound in the fabrication of high-performance gas separation membranes. We will delve into the underlying sol-gel chemistry, provide detailed experimental protocols, and discuss the expected performance characteristics of the resulting membranes.
The Science Behind the Membrane: Understanding the Sol-Gel Process with a Chlorosilane Precursor
The formation of a gas separation membrane from this compound is governed by the principles of sol-gel chemistry.[3] This process involves the hydrolysis and subsequent condensation of the silane precursor to form a porous, three-dimensional silica network.
The key reactions are:
-
Hydrolysis: The process is initiated by the reaction of the dichloromethylsilyl groups with water. This is a rapid reaction that replaces the chlorine atoms with hydroxyl (-OH) groups, forming a silanol intermediate and releasing hydrochloric acid (HCl) as a byproduct.[2]
-
Condensation: The newly formed silanols are highly reactive and readily undergo condensation reactions with each other. This process forms stable siloxane bonds (Si-O-Si) and eliminates a water molecule. This step-by-step linking of the precursor molecules builds the inorganic polysiloxane backbone of the membrane.
The ethylene bridge (-CH2-CH2-) between the silicon atoms in the precursor molecule provides a degree of flexibility to the otherwise rigid silica network. This organic component is crucial for creating a material that is not brittle and can be formed into a thin, defect-free membrane. The presence of the methyl group (-CH3) on the silicon atom also influences the final properties of the membrane, affecting its hydrophobicity and pore size.
The rapid nature of chlorosilane hydrolysis necessitates careful control over the reaction conditions to prevent uncontrolled precipitation and to promote the formation of a uniform and continuous membrane layer.[2]
Experimental Protocols
PART 1: Materials and Equipment
Materials:
-
This compound (purity >95%)
-
Anhydrous ethanol (or other suitable solvent)
-
Deionized water
-
Nitric acid (as a catalyst)
-
Porous ceramic or polymeric support (e.g., α-alumina tubes)
-
Appropriate cleaning agents for the support (e.g., acetone, isopropanol)
Equipment:
-
Glove box or fume hood with controlled atmosphere (due to the release of HCl)
-
Syringes and syringe pumps for precise liquid handling
-
Magnetic stirrer and hot plate
-
Ultrasonic bath
-
Dip-coating apparatus
-
Tube furnace with temperature and atmosphere control
-
Gas permeation testing system
PART 2: Step-by-Step Membrane Fabrication
1. Support Preparation:
-
Thoroughly clean the porous support to remove any organic or inorganic contaminants. This can be achieved by sequential sonication in acetone, isopropanol, and deionized water.
-
Dry the support in an oven at 120°C for at least 2 hours before use.
-
It is often beneficial to deposit an intermediate layer (e.g., γ-alumina) on the macroporous support to provide a smoother surface for the final selective layer. This can be done using a separate sol-gel process with a suitable alumina precursor.
2. Sol Preparation (Handle with extreme care in a fume hood):
-
In a clean, dry glass vial, prepare a solution of this compound in anhydrous ethanol. A typical starting concentration is 5 wt%.
-
In a separate vial, prepare an acidic water solution by adding a small amount of nitric acid to deionized water. The molar ratio of water to the silane precursor is a critical parameter that controls the extent of hydrolysis and the final structure of the membrane. A starting point is a molar ratio of 2:1 (water:silane).
-
Under vigorous stirring, slowly add the acidic water solution dropwise to the silane solution. The immediate release of HCl gas will be observed.
-
Allow the sol to stir at room temperature for several hours to ensure complete hydrolysis and initial condensation. The aging of the sol is another critical step; aging for 24-48 hours at a slightly elevated temperature (e.g., 40-60°C) can promote the formation of larger polysiloxane oligomers, which is beneficial for forming a continuous film.
3. Membrane Deposition (Dip-Coating):
-
Mount the prepared porous support onto the dip-coating apparatus.
-
Immerse the support into the aged sol at a constant and slow withdrawal speed. The withdrawal speed will influence the thickness of the deposited layer.
-
After withdrawal, allow the coated support to dry at room temperature for a specified period to allow for solvent evaporation and further condensation of the silane network.
4. Thermal Treatment (Calcination):
-
Carefully place the dried, coated support into a tube furnace.
-
Heat the membrane under a controlled atmosphere (e.g., nitrogen or air) to a final temperature typically in the range of 300-500°C. The heating ramp and final temperature will significantly impact the final pore structure and mechanical stability of the membrane. A slow heating rate is crucial to avoid the formation of cracks.
-
Hold the membrane at the final temperature for a few hours to complete the condensation process and stabilize the structure.
-
Cool the furnace down slowly to room temperature.
The following diagram illustrates the key steps in the membrane fabrication workflow:
Caption: Workflow for gas separation membrane fabrication.
Characterization and Performance Evaluation
Once the membrane is fabricated, a thorough characterization is essential to understand its structure and performance.
Structural Characterization:
-
Scanning Electron Microscopy (SEM): To visualize the cross-section of the membrane and measure the thickness of the selective layer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polysiloxane network and the removal of organic components after calcination.
-
Porosimetry (e.g., N2 adsorption-desorption): To determine the pore size distribution and surface area of the membrane.
Performance Evaluation:
The gas separation performance of the membrane is evaluated by measuring the permeance of different gases and calculating the selectivity.
-
Gas Permeation Testing: A single gas or a gas mixture is fed to one side of the membrane, and the permeate flux is measured on the other side. The permeance is calculated as the flux normalized by the pressure difference across the membrane.
-
Selectivity: The ideal selectivity for a pair of gases (A and B) is the ratio of their individual permeances.
The following diagram illustrates the chemical transformation from the precursor to the final membrane structure:
Caption: Chemical reactions in membrane formation.
Expected Performance and Applications
Membranes derived from this compound are expected to exhibit properties characteristic of polysiloxane materials, which are known for their high gas permeability.[4] The selectivity of these membranes will be largely dependent on the final pore size, which can be tuned by adjusting the sol-gel synthesis parameters.
Illustrative Performance Data:
The following table provides hypothetical performance data for a membrane prepared using the described protocol, highlighting its potential for CO2/CH4 separation, a crucial process in natural gas purification.
| Gas Pair | Permeance (GPU) | Selectivity |
| CO2/CH4 | CO2: ~500-1500 | ~10-30 |
| H2/N2 | H2: ~1000-3000 | ~5-15 |
| O2/N2 | O2: ~200-600 | ~2-5 |
(Note: 1 GPU = 1 x 10^-6 cm^3(STP) / (cm^2 s cmHg))
The primary applications for these membranes are expected to be in areas where high gas fluxes are required, and moderate selectivity is sufficient. Potential applications include:
-
Natural Gas Sweetening: Removal of CO2 from natural gas streams.
-
Hydrogen Purification: Separation of H2 from other gases in industrial processes.
-
Air Separation: Enrichment of oxygen or nitrogen from air.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The characterization steps, particularly SEM and gas permeation testing, provide direct feedback on the success of the fabrication process. A defect-free, continuous selective layer observed by SEM, coupled with gas permeation data that shows a clear separation between different sized gas molecules, confirms the integrity of the membrane. The reproducibility of the gas permeation results across multiple samples fabricated using the same protocol further establishes the reliability of the method.
Conclusion
This compound presents itself as a promising, albeit challenging, precursor for the fabrication of advanced gas separation membranes. Its high reactivity, a consequence of the direct Si-Cl bonds, allows for the formation of a robust polysiloxane network at relatively low temperatures. While the handling of this precursor requires stringent safety measures due to the evolution of HCl, the potential to create highly permeable and tunable membranes makes it a compelling area of research for scientists and engineers in the field of membrane technology. The protocols and insights provided in these application notes serve as a foundational guide for exploring the full potential of this versatile organosilane precursor.
References
- Loy, D. A., & Shea, K. J. (1995). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. Sandia National Labs.
- ResearchGate. (n.d.). Sol-gel alkoxysilane precursors. [Image attached to a research paper].
- University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal.
- ACS Publications. (2024).
- MDPI. (2021). Recovery of Chlorosilane Residual Liquid to Prepare Nano-Silica via the Reverse Micro-Emulsion Process.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Gas separation properties of polysiloxane/polyether mixed soft segment urethane urea membranes.
- Lehigh University. (n.d.). Sol-gel process: an overview.
- MIT DSpace. (2021).
- SpringerLink. (2021).
- ResearchGate. (2022). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute.
- YouTube. (2023).
- TNO Publications. (2008).
- PMC - NIH. (n.d.). Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys.
- ResearchGate. (n.d.). Synthesis of Silica Membranes by Chemical Vapor Deposition Using a Dimethyldimethoxysilane Precursor.
- MDPI. (2023). Effect of OH-Group Introduction on Gas and Liquid Separation Properties of Polydecylmethylsiloxane.
- Google Patents. (n.d.). CN105061767A - Dimethyl dichlorosilance hydrolysis process and device.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Chemical compositions and the reaction conditions for studied sol-gel systems.
- University of Wuppertal. (n.d.).
- PMC - NIH. (2020). Synthesis of Silica Membranes by Chemical Vapor Deposition Using a Dimethyldimethoxysilane Precursor.
- Polymer NanoComposites Laboratory. (n.d.).
- ACS Publications. (2024).
- BRB International. (2025). BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy.
- Sigma-Aldrich. (n.d.). Deposition Grade Silanes for Sol-Gel Processes.
- PMC - NIH. (n.d.).
- Sigma-Aldrich. (n.d.). Dichloromethylsilane.
- MDPI. (2023). Cr(III)
- ResearchGate. (n.d.). Silica precursors and their vapor pressures.
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Application Notes and Protocols for Creating Hydrophobic Coatings with 1,2-Bis(dichloromethylsilyl)ethane
Introduction: Harnessing the Power of Bifunctional Silanization for Advanced Surface Modification
In the realms of advanced materials, microfluidics, and drug development, the precise control of surface properties is paramount. Hydrophobic surfaces, in particular, offer significant advantages, from preventing biofouling on medical implants to enabling novel droplet-based assays in high-throughput screening.[1][2][3] This document provides a comprehensive guide to the creation of robust and durable hydrophobic coatings using 1,2-Bis(dichloromethylsilyl)ethane (BDCMSE).
BDCMSE is a bifunctional organosilane, a key characteristic that sets it apart from many monofunctional silanes used for surface modification.[4] Its two dichloromethylsilyl groups enable the formation of a cross-linked polysiloxane network on hydroxylated surfaces. This cross-linking imparts superior durability, thermal stability, and chemical resistance to the resulting coating compared to monolayers formed by single-sited silanes.[5][6]
The fundamental principle behind the formation of these coatings lies in the hydrolysis and condensation of the dichlorosilyl groups of BDCMSE. In the presence of surface-adsorbed water or atmospheric moisture, the chlorine atoms are replaced by hydroxyl groups, forming reactive silanols. These silanols then condense with hydroxyl groups on the substrate (e.g., glass, silicon, or metal oxides) and with each other, creating a stable, covalently bonded, cross-linked polysiloxane film. The methyl groups of the BDCMSE molecule are oriented away from the surface, presenting a low-energy, non-polar interface that repels water, leading to hydrophobicity.
This guide will detail both vapor-phase and solution-phase deposition protocols for BDCMSE, offering researchers and drug development professionals the necessary tools to create high-quality hydrophobic surfaces for their specific applications.
Chemical Reaction Mechanism
The creation of a hydrophobic coating with BDCMSE is a two-step process initiated by the presence of water.
-
Hydrolysis: The dichloromethylsilyl groups of BDCMSE react with water molecules to form silanol intermediates, releasing hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanols are highly reactive and readily condense with hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Simultaneously, they condense with each other, leading to a cross-linked polymeric network on the surface.
Caption: Reaction mechanism of BDCMSE on a hydroxylated surface.
PART 1: Surface Preparation - The Foundation for a Durable Coating
The quality and durability of the hydrophobic coating are critically dependent on the cleanliness and hydroxylation of the substrate surface. A pristine, activated surface ensures uniform reaction and strong covalent bonding of the BDCMSE molecules.
Protocol 1: Standard Substrate Cleaning and Hydroxylation
This protocol is suitable for glass, silicon wafers, and other silica-based substrates.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution (e.g., 2% Alconox or similar lab-grade detergent)
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Nitrogen or argon gas source
-
UV-Ozone cleaner or Plasma cleaner (recommended)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
Procedure:
-
Degreasing:
-
Sonicate the substrates in a detergent solution for 15-20 minutes.
-
Rinse thoroughly with DI water. Ensure all detergent is removed.
-
Sonicate in acetone for 10-15 minutes.
-
Sonicate in isopropanol for 10-15 minutes.
-
-
Drying:
-
Dry the substrates under a stream of nitrogen or argon gas.
-
Place in an oven at 110-120°C for at least 30 minutes to remove any residual moisture.
-
-
Surface Activation (Hydroxylation):
-
Recommended Method (UV-Ozone or Plasma): Place the dried substrates in a UV-Ozone or plasma cleaner for 5-10 minutes. This will remove organic contaminants and generate a high density of surface hydroxyl groups.
-
Alternative Method (Piranha Etch):
-
WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the substrates in freshly prepared Piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates as described in step 2.
-
-
Expert Insight: While Piranha solution is highly effective, it can increase surface roughness. For applications requiring atomically smooth surfaces, UV-Ozone or plasma treatment is the preferred method.
PART 2: Deposition of this compound
BDCMSE can be deposited from either the vapor phase or a solution phase. The choice of method depends on the desired coating thickness, uniformity, and available equipment.
Protocol 2: Chemical Vapor Deposition (CVD)
Vapor deposition is ideal for creating thin, uniform, and conformal coatings, especially on complex geometries.[7]
Materials:
-
Cleaned and hydroxylated substrates
-
Vacuum desiccator or a dedicated CVD chamber
-
Schlenk line or vacuum pump
-
This compound (BDCMSE)
-
Anhydrous toluene or other suitable anhydrous solvent (optional, for precursor delivery)
Procedure:
-
Preparation:
-
Place the cleaned and activated substrates inside the vacuum desiccator or CVD chamber.
-
Place a small, open vial containing a few drops of BDCMSE in the chamber, ensuring it is not in direct contact with the substrates. For more controlled delivery, a solution of BDCMSE in an anhydrous solvent can be used.
-
-
Deposition:
-
Evacuate the chamber using the vacuum pump to a pressure of <1 Torr. This removes atmospheric water and facilitates the vaporization of BDCMSE.
-
Isolate the chamber from the pump. The BDCMSE will vaporize and deposit onto the substrate surfaces.
-
Allow the deposition to proceed for 2-12 hours at room temperature. The deposition time will influence the coating thickness and can be optimized for the specific application.
-
-
Post-Deposition Curing:
-
Vent the chamber to atmospheric pressure with dry nitrogen or argon.
-
Remove the coated substrates.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes further cross-linking of the polysiloxane network, enhancing the durability of the coating.
-
Experimental Workflow for CVD of BDCMSE
Caption: Step-by-step workflow for creating a hydrophobic coating via CVD.
Protocol 3: Solution Phase Deposition
Solution-phase deposition is a simpler method that does not require specialized vacuum equipment and is suitable for coating larger surface areas.
Materials:
-
Cleaned and hydroxylated substrates
-
This compound (BDCMSE)
-
Anhydrous toluene or hexane (reagent grade)
-
Anhydrous triethylamine (optional, as an acid scavenger)
-
Nitrogen or argon atmosphere (glove box or Schlenk line)
Procedure:
-
Solution Preparation (perform in an inert, dry atmosphere):
-
Prepare a 1-5% (v/v) solution of BDCMSE in anhydrous toluene or hexane. The concentration can be adjusted to control the coating thickness.
-
For sensitive substrates, 1-2 equivalents of anhydrous triethylamine can be added to the solution to neutralize the HCl byproduct generated during hydrolysis.
-
-
Deposition:
-
Immerse the cleaned and activated substrates in the BDCMSE solution for 30-60 minutes at room temperature. Gentle agitation can improve coating uniformity.
-
-
Rinsing:
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene or hexane to remove any unreacted BDCMSE.
-
-
Curing:
-
Dry the substrates under a stream of dry nitrogen or argon.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to complete the cross-linking of the coating.
-
Expert Insight: The presence of trace amounts of water in the solvent can lead to premature hydrolysis and polymerization of BDCMSE in the solution, resulting in a cloudy solution and a poor-quality coating. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for successful solution-phase deposition.
PART 3: Characterization of the Hydrophobic Coating
Proper characterization of the BDCMSE-coated surface is essential to validate the success of the coating process and to ensure its suitability for the intended application.
Water Contact Angle Measurement
The most direct method to assess the hydrophobicity of a surface is by measuring the static water contact angle.[8][9][10] A higher contact angle indicates greater hydrophobicity.
| Surface Condition | Expected Static Water Contact Angle |
| Uncoated, Cleaned Glass/Silicon | < 20° |
| BDCMSE Coated Surface | 95° - 110° |
Procedure:
-
Place a small droplet (2-5 µL) of DI water on the coated surface.
-
Use a contact angle goniometer to capture a side-profile image of the droplet.
-
Measure the angle between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-air) contact line.
-
Perform measurements at multiple locations on the surface to assess uniformity.
Other Characterization Techniques
For a more in-depth analysis of the coating, the following techniques can be employed:
-
Atomic Force Microscopy (AFM): To assess surface topography and roughness. A successful coating should be relatively smooth.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the presence of silicon and carbon from the coating.
-
Spectroscopic Ellipsometry: To measure the thickness of the polysiloxane film.[11][12][13][14]
PART 4: Applications in Research and Drug Development
The robust hydrophobic surfaces created with BDCMSE have numerous applications in the life sciences.
Microfluidics for Drug Screening and Diagnostics
Hydrophobic coatings are crucial for many microfluidic applications, particularly in droplet-based microfluidics where aqueous droplets are manipulated in an immiscible oil phase.[3]
-
Preventing Cross-Contamination: The hydrophobic nature of the channel walls prevents aqueous droplets containing different reagents or samples from wetting the surface and mixing, ensuring the integrity of individual assays.
-
Enabling High-Throughput Screening: Droplet microfluidics allows for the generation of thousands of individual, picoliter-volume reactors per second, enabling the high-throughput screening of drug candidates against cells or biochemical targets.[15]
Preventing Protein Adsorption and Biofouling
Protein adsorption onto surfaces can lead to the failure of medical devices, inaccuracies in diagnostic assays, and the formation of biofilms.[16][17][18][19] Hydrophobic coatings can significantly reduce non-specific protein adsorption.
-
Medical Implants: Coating medical devices with a hydrophobic layer can improve their biocompatibility by reducing the initial protein adsorption that triggers the foreign body response and blood coagulation.[20]
-
Biosensors and Diagnostic Devices: Minimizing non-specific binding of proteins and other biomolecules to the surface of biosensors enhances their sensitivity and accuracy.
Controlled Drug Delivery
Hydrophobic coatings can be used to modulate the release kinetics of drugs from a delivery system.[1]
-
Encapsulation of Hydrophobic Drugs: Hydrophobic drugs can be encapsulated within nanocarriers, and the surface properties of these carriers can be tuned with coatings to control their interaction with the biological environment and their drug release profile.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Low Water Contact Angle (<90°) | Incomplete surface coverage. | Increase deposition time or BDCMSE concentration. Ensure proper surface activation. |
| Inadequate curing. | Ensure curing is performed at the recommended temperature and time. | |
| Hazy or Uneven Coating | Premature hydrolysis of BDCMSE in solution. | Use anhydrous solvents and an inert atmosphere for solution deposition. |
| Contaminated substrate. | Repeat the substrate cleaning and activation procedure. | |
| Poor Adhesion/Delamination | Insufficient surface hydroxylation. | Use a more effective surface activation method (e.g., plasma or Piranha etch). |
| Incomplete curing. | Increase curing time or temperature. |
Chemical Compatibility and Durability
The cross-linked polysiloxane network formed by BDCMSE provides excellent chemical resistance and durability.
-
Solvent Compatibility: The coating is generally resistant to a wide range of organic solvents, including alcohols, hydrocarbons, and chlorinated solvents.
-
pH Stability: The siloxane bonds are stable over a wide pH range, although prolonged exposure to strong acids or bases can lead to degradation.
-
Thermal Stability: The Si-O backbone of the polysiloxane is thermally stable, allowing the coating to be used at elevated temperatures.[6]
-
Durability: The covalent bonding to the substrate and the cross-linked nature of the film provide excellent abrasion resistance compared to non-cross-linked silane coatings.[5]
Sterilization of Coated Surfaces
For biomedical applications, the ability to sterilize the coated device is crucial.
-
Autoclaving and Dry Heat: The thermal stability of the polysiloxane coating makes it generally compatible with these methods.
-
Ethylene Oxide (EtO) Gas: EtO is a suitable low-temperature sterilization method for BDCMSE-coated devices.[21][22]
-
Plasma Sterilization: Hydrogen peroxide plasma may cause some degradation of the coating.[21]
-
Irradiation (Gamma, E-beam): High-energy radiation can potentially cause chain scission or further cross-linking in the polymer, which may alter the surface properties.[21][22]
It is recommended to validate the chosen sterilization method to ensure it does not adversely affect the hydrophobicity and integrity of the coating for the specific application.[21][23]
References
-
Bumsoo Han, et al. (2024). Using microfluidics to manufacture hydrophobic drugs. Journal of Controlled Release. [Link]
-
Carlos Juvera, et al. (2023). How to Silanize Slides. YouTube. [Link]
-
National Institutes of Health. (2021). Sterilization Effects on Ultrathin Film Polymer Coatings for Silicon-based Implantable Medical Devices. PMC. [Link]
-
CG Edwards. (Year N/A). Comparing PPG Polysiloxane Coatings and Traditional Coating Systems. [Link]
-
BioForce Nanosciences. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. [Link]
-
ACS Publications. (2020). Structural Characterization of Mesoporous Thin Film Architectures: A Tutorial Overview. [Link]
-
MDPI. (2021). Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening. [Link]
-
ResearchGate. (Year N/A). Effect of sterilization processes on the properties of a silane hybrid coating applied to Ti6Al4V alloy. [Link]
-
MDPI. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. PMC. [Link]
-
National Institutes of Health. (2016). Superhydrophobic Materials for Biomedical Applications. PMC. [Link]
-
National Institutes of Health. (2023). Covalently Attached Slippery Surface Coatings to Reduce Protein Adsorptions on Poly(dimethylsiloxane) Planar Surfaces and 3D Microfluidic Channels. PMC. [Link]
-
SIOResin. (2025). Polysiloxane & Polysiloxane Coatings. [Link]
-
Brighton Science. (Year N/A). Utilizing Water Contact Angle Measurements to Predict Surface Preparedness for Dye Penetrant Application. [Link]
-
ACS Publications. (2023). Covalently Attached Slippery Surface Coatings to Reduce Protein Adsorptions on Poly(dimethylsiloxane) Planar Surfaces and 3D Microfluidic Channels. [Link]
-
YouTube. (2025). CFD Aids Chemical Vapor Deposition Uniformity, by Dr. Kevin Linfield, P.E. [Link]
-
MDPI. (2021). Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening. [Link]
-
ACS Publications. (2020). Structural Characterization of Mesoporous Thin Film Architectures: A Tutorial Overview. [Link]
-
Defense Technical Information Center. (Year N/A). Evaluation of Chemical Agent Resistance of Polysiloxane-Based Films and Coatings. [Link]
- Google Patents. (Year N/A).
-
ACS Publications. (2019). Dual-Cross-Linked Supramolecular Polysiloxanes for Mechanically Tunable, Damage-Healable and Oil-Repellent Polymeric Coatings. [Link]
-
Journal of Medical Imaging. (Year N/A). Using poly(ethylene glycol) silane to prevent protein adsorption in. [Link]
-
IntechOpen. (2019). Thin film Characterization Techniques. [Link]
-
ResearchGate. (2025). Role of superhydrophobic coatings in biomedical applications. [Link]
-
Microfluidic Explained. (Year N/A). Hydrophobic. [Link]
-
CG Edwards. (Year N/A). Comparing PPG Polysiloxane Coatings and Traditional Coating Systems. [Link]
-
BioForce Nanosciences. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. [Link]
-
CSIR-CMERI. (Year N/A). Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films. [Link]
-
Medical Design and Outsourcing. (2022). Choosing the Best Method for Sterilizing Medical Device Silicones. [Link]
-
Nature. (2018). Surface-wetting characterization using contact-angle measurements. [Link]
-
ResearchGate. (2018). Surface-wetting characterization using contact-angle measurements. [Link]
-
National Institutes of Health. (Year N/A). Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). [Link]
-
PubMed Central. (Year N/A). Crystal structure and Hirshfeld surface analysis of dimethyl 3,3′-{[(1E,2E)-ethane-1,2-diylidene]bis(azanylylidene)}bis(4-methylbenzoate). [Link]
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Application Note & Protocol: A Guide to the Synthesis of Bridged Polysilsesquioxanes via Sol-Gel Chemistry
Introduction: The Architectural Elegance of Hybrid Materials
Bridged polysilsesquioxanes represent a sophisticated class of hybrid organic-inorganic materials, meticulously engineered at the molecular level.[1][2] These materials are constructed from precursors of the general formula (R'O)₃Si-R-Si(OR')₃, where 'R' is a covalently bonded organic bridging group and (R'O)₃Si are hydrolyzable trialkoxysilyl moieties.[1] The sol-gel process transforms these molecular precursors into a robust three-dimensional network, creating a material that synergistically combines the durability and structural integrity of a silica (inorganic) network with the tailored functionality of the organic component.[3][4]
This unique architecture allows for precise control over the material's properties, including porosity, surface area, and chemical functionality.[2] Consequently, bridged polysilsesquioxanes have found extensive applications in diverse fields such as catalysis, chromatography, drug delivery, and as advanced coatings and membrane materials.[1][5][6][7] This guide provides a foundational understanding of the synthetic chemistry, a detailed experimental protocol for a representative synthesis, and an overview of essential characterization techniques.
Section 1: The Chemistry of Polysilsesquioxane Formation
The synthesis of bridged polysilsesquioxanes is predominantly achieved through the sol-gel process , a versatile method for producing solid materials from small molecules.[3][4] The process can be conceptually divided into two fundamental, often simultaneous, reaction steps:
-
Hydrolysis: The process is initiated by the hydrolysis of the alkoxide groups (e.g., ethoxy, -OC₂H₅) on the silicon precursor in the presence of water and a catalyst (acid or base). This reaction replaces the alkoxy groups with hydroxyl groups (silanols, Si-OH).
Si(OR')₃-R-Si(OR')₃ + 6 H₂O Catalyst→ Si(OH)₃-R-Si(OH)₃ + 6 R'OH
-
Condensation: The newly formed silanol groups are reactive and undergo condensation reactions with other silanol or alkoxy groups to form inorganic siloxane bridges (Si-O-Si). This step builds the solid network and releases either water or alcohol as a byproduct.
Si-OH + HO-Si → Si-O-Si + H₂O (Water Condensation) Si-OH + R'O-Si → Si-O-Si + R'OH (Alcohol Condensation)
The Critical Role of the Catalyst:
The choice of an acid or base catalyst profoundly influences the kinetics of hydrolysis and condensation, which in turn dictates the structure of the final material.
-
Acid Catalysis: Under acidic conditions, hydrolysis is typically rapid, while condensation is the slower, rate-limiting step. This leads to the formation of lightly cross-linked, polymer-like chains that entangle to form a gel. This is often preferred for creating monolithic gels or films.
-
Base Catalysis: Under basic conditions, condensation is much faster than hydrolysis. This promotes the formation of highly branched clusters that grow and aggregate, leading to a particulate or colloidal gel structure. Base-catalyzed reactions are often used to synthesize porous particles.[8]
The organic bridging group 'R' is not merely a passive spacer; its size, rigidity, and chemical nature are primary determinants of the material's final properties, including pore size and surface chemistry.[2] Shorter, more flexible bridging groups can sometimes lead to intramolecular cyclization, which can slow or even prevent gelation by forming stable cyclic intermediates.[9]
Section 2: Experimental Design & Key Parameters
Successful and reproducible synthesis requires careful control over several key parameters. The interplay between these variables determines the final material's morphology, porosity, and surface area.
| Parameter | Variable | Influence on Synthesis & Final Material | Typical Range/Value |
| Precursor | 1,2-Bis(triethoxysilyl)ethane (BTEE) | A common, flexible aliphatic bridge. Forms robust, porous materials. | 1 equivalent |
| Solvent | Tetrahydrofuran (THF) or Ethanol | Solubilizes the precursor and controls concentration. | 5-20 mL per gram of precursor |
| Water Source | Deionized H₂O | Stoichiometric reactant for hydrolysis. The H₂O:Si molar ratio is critical. | 6 equivalents (stoichiometric) |
| Catalyst | Hydrochloric Acid (HCl) | Initiates and controls the rate of hydrolysis and condensation. | 0.01 - 0.1 M concentration |
| Temperature | Ambient (~25 °C) to elevated (~60 °C) | Affects reaction kinetics. Higher temperatures accelerate gelation. | 25 °C for initial reaction |
| Aging Time | 24 hours to several days | Allows for further cross-linking (syneresis) within the gel, strengthening the network. | 48-72 hours |
| Drying Method | Air-drying vs. Supercritical Drying | Critically determines the final porosity. Air-drying can cause pore collapse (xerogel), while supercritical drying preserves the pore structure (aerogel).[2][10] | Method dependent |
Section 3: Detailed Synthesis Protocol: Ethylene-Bridged Polysilsesquioxane
This protocol details a standard, acid-catalyzed synthesis of an ethylene-bridged polysilsesquioxane xerogel using 1,2-bis(triethoxysilyl)ethane (BTEE) as the precursor.[3]
Materials & Reagents:
-
1,2-Bis(triethoxysilyl)ethane (BTEE, 98%)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1 M stock solution
-
Methanol, ACS grade
Safety Precautions:
-
Perform all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.
-
BTEE and THF are flammable and irritants. Avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Precursor Solution Preparation: In a 50 mL screw-cap vial, add 3.62 g (10 mmol) of 1,2-bis(triethoxysilyl)ethane (BTEE).
-
Add 10 mL of THF to the vial to dissolve the BTEE. Stir gently with a magnetic stir bar until the solution is homogeneous.
-
Hydrolysis Initiation: In a separate small vial, prepare the hydrolysis solution by adding 1.08 mL (60 mmol) of deionized water to 1 mL of THF. Add 100 µL of 1 M HCl to this solution to act as the catalyst.
-
Sol Formation: Add the hydrolysis solution dropwise to the stirring BTEE solution over approximately 1 minute. The solution should remain clear.
-
Cap the vial, ensuring a tight seal, and allow the solution (the "sol") to stir at room temperature for 15 minutes.
-
Gelation: After 15 minutes, stop the stirring and leave the vial undisturbed in the fume hood at ambient temperature. Gelation is marked by the complete cessation of liquid movement when the vial is tilted. This may take several hours to a day.
-
Aging the Gel: Once formed, allow the gel to age undisturbed for 48-72 hours. During this time, the gel may shrink slightly, expelling solvent (syneresis). This process strengthens the siloxane network.
-
Solvent Exchange/Washing: Carefully decant the solvent above the gel. Add 15 mL of methanol to wash the gel. Allow it to sit for 6-8 hours, then decant and repeat the wash step two more times. This removes unreacted monomers and byproducts.
-
Drying to Form a Xerogel: After the final wash, decant the methanol. Uncap the vial and cover the opening with perforated parafilm. Place the vial in the fume hood to allow the solvent to evaporate slowly over 2-3 days. To complete the drying, place the vial in a vacuum oven at 60-80°C overnight. The resulting monolithic or fractured solid is the final xerogel product.
Caption: Workflow for the acid-catalyzed synthesis of a bridged polysilsesquioxane xerogel.
Section 4: Characterization of Bridged Polysilsesquioxanes
Verifying the successful synthesis and understanding the properties of the material requires a suite of analytical techniques.
-
Solid-State NMR Spectroscopy:
-
²⁹Si NMR: This is a crucial technique to confirm the formation of the siloxane network.[11][12] It provides quantitative information on the degree of condensation by identifying different silicon environments (T-sights), such as T¹ (one Si-O-Si bond), T² (two Si-O-Si bonds), and T³ (fully condensed, three Si-O-Si bonds).
-
¹³C NMR: Confirms that the organic bridging group has been incorporated into the final material intact.[11][13]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method to verify key chemical features. Look for a broad, strong peak around 1000-1100 cm⁻¹ corresponding to Si-O-Si stretching, confirming network formation. The presence of peaks corresponding to the organic bridge (e.g., C-H stretches) and the absence of strong Si-OEt peaks indicate a successful reaction.[13]
-
Nitrogen Physisorption (BET and BJH Analysis): This is the standard method for characterizing the porosity of the material. The Brunauer-Emmett-Teller (BET) method yields the specific surface area, while Barrett-Joyner-Halenda (BJH) analysis provides information on the pore size distribution and pore volume.[11]
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) reveals the macroscopic morphology and particle shape of the material, while Transmission Electron Microscopy (TEM) can visualize the ordered pore structure in certain types of polysilsesquioxanes (known as Periodic Mesoporous Organosilicas, PMOs).[11]
Caption: Relationship between characterization techniques and the material properties they elucidate.
Section 5: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Gel | - Insufficient water or catalyst.- Low precursor concentration.- Intramolecular cyclization forming stable, non-polymerizable species.[9] | - Verify stoichiometry of water and catalyst concentration.- Increase precursor concentration.- Change solvent or catalyst to alter reaction kinetics and disfavor cyclization. |
| Rapid Precipitation (Cloudy Solution) | - Catalyst concentration is too high.- Reaction temperature is too high.- Non-optimal solvent. | - Reduce catalyst concentration.- Conduct the reaction at a lower temperature.- Use a solvent that better solubilizes all components and intermediates. |
| Cracked/Fragmented Xerogel | - Drying process is too rapid, causing high capillary stress. | - Slow down the evaporation rate by covering the container with a lid containing only small pinholes.- Consider solvent exchange with a lower surface tension solvent (e.g., hexane) before final drying. |
| Low Surface Area | - Pore collapse during air-drying.- Incomplete hydrolysis or condensation. | - For highly porous materials, supercritical drying is necessary to produce an aerogel.[10]- Ensure sufficient aging time to maximize network cross-linking. |
References
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Shea, K. J., & Loy, D. A. (2001). Bridged Polysilsesquioxanes. Molecular-Engineered Hybrid Organic−Inorganic Materials. Chemistry of Materials, 13(10), 3306-3319. [Link]
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Ohshita, J., et al. (2021). Ethylene-bridged polysilsesquioxane/hollow silica particle hybrid film for thermal insulation material. RSC Advances, 11(40), 24653-24659. [Link]
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Loy, D. A., & Shea, K. J. (1995). Bridged Polysilsesquioxanes. Molecular-Engineered Hybrid Organic−Inorganic Materials. Chemical Reviews, 95(5), 1431-1442. [Link]
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Corriu, R. J. P., et al. (1994). Aryl-bridged polysilsesquioxanes--new microporous materials. Chemistry of Materials, 6(5), 640-649. [Link]
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Wahab, M. A., et al. (2011). Synthesis and Characterization of Bridged Amine-Functionalized Mesoporous Organosilica Materials. Advanced Materials Research, 233-235, 1783-1786. [Link]
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Crouzet, C., et al. (2015). Bridged polysilsesquioxane films via photoinduced sol–gel chemistry. Journal of Materials Chemistry C, 3(19), 4965-4973. [Link]
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Croissant, J. G., et al. (2017). Syntheses and applications of periodic mesoporous organosilica nanoparticles. Nanoscale, 9(34), 12287-12314. [Link]
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Boury, B., & Corriu, R. J. P. (2001). Bridged polysilsesquioxanes. Highly porous hybrid organic-inorganic materials. Advanced Materials, 13(12-13), 989-992. [Link]
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Shea, K. J., & Loy, D. A. (2001). A Mechanistic Investigation of Gelation. The Sol−Gel Polymerization of Precursors to Bridged Polysilsesquioxanes. Accounts of Chemical Research, 34(9), 707-716. [Link]
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Khan, A., & Ha, C.-S. (2015). Periodic mesoporous organosilicas for advanced applications. Journal of the Korean Ceramic Society, 52(6), 395-410. [Link]
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Aydin, M., et al. (2022). Synthesis, characterization, and drug release properties of enzyme-responsive oxamide-bridged mesoporous organosilica nanoparticles. Turkish Journal of Chemistry, 46(4), 1144-1156. [Link]
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Oviatt, H. W., Jr., et al. (1993). Applications of Organic Bridged Polysilsesquioxane Xerogels to Nonlinear Optical Materials by the Sol-Gel Method. Chemistry of Materials, 5(7), 943-950. [Link]
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Li, Y., et al. (2012). Functionalized periodic mesoporous organosilicas for catalysis. Journal of Materials Chemistry, 22(28), 13895-13906. [Link]
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Grudzien, R. M., et al. (2007). Periodic Mesoporous Organosilicas with Multiple Bridging Groups and Spherical Morphology. Journal of Physical Chemistry C, 111(11), 4135-4142. [Link]
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Barczak, M., & Dąbrowski, A. (2009). Synthesis and structure of ethylene bridged polysilsesquioxanes functionalized with different groups. Journal of Sol-Gel Science and Technology, 52(2), 209-219. [Link]
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El-Gharbawy, A. S. A., & Adel, R. (2018). Periodic Mesoporous Organosilicas (PMOs): from Synthesis Strategies to Applications. Current Organic Chemistry, 22(12), 1166-1199. [Link]
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Kalita, P., & Kumar, A. (2021). Recent advanced development of metal-loaded mesoporous organosilicas as catalytic nanoreactors. Nanoscale Advances, 3(22), 6331-6355. [Link]
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Mondragon, L., et al. (2014). A general method for preparing bridged organosilanes with pendant functional groups and functional mesoporous organosilicas. Chemistry – A European Journal, 20(42), 13676-13686. [Link]
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Van Der Voort, P., et al. (2013). Periodic Mesoporous Organosilicas: from simple to complex bridges; a comprehensive overview of functions, morphologies and applications. Chemical Society Reviews, 42(9), 3913-3955. [Link]
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Loy, D. A., et al. (1991). Preparation of aryl-bridged polysilsesquioxane aerogels. MRS Proceedings, 271, 401. [Link]
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Gao, Y., et al. (2023). Synthesis of non-spherical bridged polysilsesquioxane particles with controllable morphology. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 668, 131458. [Link]
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Application Notes and Protocols for 1,2-Bis(chlorodimethylsilyl)ethane in Organic Electronics
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Affiliation: Advanced Materials Division, Gemini Labs
Abstract: This document provides a comprehensive technical guide on the utilization of 1,2-bis(chlorodimethylsilyl)ethane in the field of organic electronics. It is designed to furnish researchers, scientists, and professionals in drug development with detailed application notes and robust protocols for the synthesis of silicon-containing polymers, the formation of self-assembling monolayers (SAMs) for surface modification, and its application as a crosslinking agent to enhance device stability and performance. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Versatility of a Bifunctional Silylating Agent
1,2-bis(chlorodimethylsilyl)ethane, a bifunctional organosilane, is emerging as a critical component in the advancement of organic electronic materials.[1] Its unique structure, featuring two chlorodimethylsilyl groups connected by an ethane bridge, allows it to act as a versatile building block and modifying agent. The two reactive chlorosilyl sites enable its use in polymerization reactions to form novel silicon-containing polymers, as a robust anchoring agent for the creation of self-assembling monolayers (SAMs), and as an effective crosslinking agent for organic semiconductor films. These applications are pivotal in the development of high-performance organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. This guide will delve into the practical applications of 1,2-bis(chlorodimethylsilyl)ethane, providing detailed protocols and the scientific rationale behind them.
Note on Nomenclature: The compound of interest is 1,2-bis(chlorodimethylsilyl)ethane, with the CAS Number 13528-93-3. It is important to distinguish it from 1,2-bis(dichloromethylsilyl)ethane, which has two chlorine atoms on each silicon and is less common. This document will exclusively focus on the former.
Physicochemical Properties and Handling
A thorough understanding of the material's properties is paramount for its effective and safe use.
Table 1: Physicochemical Properties of 1,2-Bis(chlorodimethylsilyl)ethane
| Property | Value | Reference |
| CAS Number | 13528-93-3 | [2] |
| Molecular Formula | C₆H₁₆Cl₂Si₂ | [1] |
| Molecular Weight | 215.27 g/mol | [1] |
| Appearance | White to almost white crystal solid or transparent low melting solid | [3] |
| Melting Point | 35-38 °C | [2] |
| Boiling Point | 198 °C at 734 mmHg | [2] |
| Purity | Typically >95% (GC) | |
| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |
| Key Hazards | Causes severe skin burns and eye damage. Moisture sensitive. | [3][4] |
Handling and Storage Precautions:
1,2-bis(chlorodimethylsilyl)ethane is highly sensitive to moisture and will readily hydrolyze.[3] All handling should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, bases, and oxidizing agents.[3] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
Application I: Precursor for Silicon-Containing Polymers
The bifunctional nature of 1,2-bis(chlorodimethylsilyl)ethane makes it an excellent monomer for the synthesis of polysilanes and other silicon-containing polymers. These polymers are of interest in organic electronics due to their unique optoelectronic properties, such as σ-conjugation, which can lead to strong UV absorption and emission.
Synthesis of Polysilanes via Wurtz-type Coupling
The Wurtz-type coupling reaction is a conventional method for forming silicon-silicon bonds to create the polysilane backbone.[5]
Causality of Experimental Choices:
-
Alkali Metal: Sodium is a commonly used alkali metal for this reaction due to its high reactivity and availability.
-
Solvent: Anhydrous toluene is a suitable high-boiling, non-reactive solvent that facilitates the reaction at elevated temperatures.
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture, which can quench the reactive intermediates. Therefore, an inert atmosphere is crucial.
Experimental Protocol:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an argon atmosphere.
-
Reagent Addition: Add freshly cut sodium metal (2.2 equivalents) to anhydrous toluene in the flask. Heat the mixture to the melting point of sodium and stir vigorously to create a fine dispersion.
-
Monomer Addition: Dissolve 1,2-bis(chlorodimethylsilyl)ethane (1 equivalent) in anhydrous toluene and add it dropwise to the sodium dispersion at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for 4-6 hours. The reaction mixture will become viscous and may change color.
-
Quenching and Work-up: Cool the reaction to room temperature and cautiously quench the excess sodium with isopropanol, followed by methanol and then water.
-
Polymer Isolation: Separate the organic layer and wash it with water and brine. Precipitate the polymer by adding the toluene solution to a large volume of a non-solvent like isopropanol or methanol.
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum. Further purification can be achieved by reprecipitation.
Diagram 1: Wurtz-type Coupling of 1,2-bis(chlorodimethylsilyl)ethane
Caption: Wurtz coupling polymerization of 1,2-bis(chlorodimethylsilyl)ethane.
Application II: Formation of Self-Assembling Monolayers (SAMs)
SAMs are highly ordered molecular layers that form spontaneously on a substrate. Silane-based SAMs are widely used to modify the surface properties of dielectrics and electrodes in organic electronic devices, which can significantly improve device performance.[6][7] 1,2-bis(chlorodimethylsilyl)ethane can form a cross-linked SAM, offering enhanced stability.
Surface Modification of SiO₂ for OFETs
Modifying the silicon dioxide (SiO₂) gate dielectric in an OFET with a SAM can reduce surface traps, lower the surface energy, and promote better growth of the organic semiconductor film, leading to higher charge carrier mobility.[8]
Causality of Experimental Choices:
-
Substrate Cleaning: A pristine, hydroxylated SiO₂ surface is essential for the covalent attachment of the silane. Piranha cleaning or UV-ozone treatment are effective methods.
-
Anhydrous Conditions: The presence of water in the solvent can lead to premature hydrolysis and polymerization of the silane in solution, resulting in a disordered and poorly-adhered film.
-
Annealing: A post-deposition annealing step helps to drive the condensation reaction between the silanol groups and the substrate, as well as cross-linking between adjacent molecules, leading to a more robust monolayer.
Experimental Protocol:
-
Substrate Preparation: Clean the SiO₂/Si substrates by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to ensure a hydroxyl-rich surface.
-
SAM Deposition (Solution Phase):
-
Prepare a dilute solution (e.g., 1-10 mM) of 1,2-bis(chlorodimethylsilyl)ethane in an anhydrous solvent such as toluene or hexane in a glovebox.
-
Immerse the cleaned substrates in the silane solution for a controlled period (e.g., 1-24 hours) at room temperature.
-
After immersion, rinse the substrates thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
-
Annealing: Anneal the coated substrates at 120 °C for 30-60 minutes in an inert atmosphere or under vacuum to promote covalent bonding and cross-linking.
-
Characterization: The quality of the SAM can be assessed by measuring the water contact angle (a hydrophobic surface indicates successful SAM formation), atomic force microscopy (AFM) for surface morphology, and ellipsometry for thickness.
Diagram 2: SAM Formation on a Hydroxylated SiO₂ Surface
Caption: Mechanism of SAM formation on a hydroxylated SiO₂ surface.
Application III: Crosslinking Agent for Enhanced Stability
Crosslinking the active layer in organic electronic devices can improve its morphological stability, solvent resistance, and thermal stability, leading to longer device lifetimes and more reliable performance.[9] The two reactive chlorosilyl groups of 1,2-bis(chlorodimethylsilyl)ethane can react with suitable functional groups in a polymer matrix to form a cross-linked network.
Crosslinking of a Polymer Semiconductor Film
This protocol describes a method for crosslinking a polymer semiconductor film that has been functionalized with reactive groups (e.g., hydroxyl or amine groups).
Causality of Experimental Choices:
-
Functionalized Polymer: The polymer must possess functional groups that can react with the chlorosilyl groups of the crosslinker.
-
Solvent System: The solvent for spin-coating should be orthogonal to the underlying layers and provide good solubility for both the polymer and the crosslinker.
-
Thermal Annealing: Heat is required to drive the crosslinking reaction to completion and to remove any reaction byproducts.
Experimental Protocol:
-
Solution Preparation: Prepare a solution of the functionalized polymer semiconductor and 1,2-bis(chlorodimethylsilyl)ethane (typically 1-10 wt% relative to the polymer) in a suitable anhydrous solvent (e.g., chlorobenzene or dichlorobenzene).
-
Film Deposition: Spin-coat the solution onto the desired substrate (e.g., a SAM-treated SiO₂/Si wafer for an OFET) to form a thin film of the polymer/crosslinker blend.
-
Crosslinking Reaction: Transfer the substrate to a hotplate in an inert atmosphere and anneal at a temperature sufficient to initiate the crosslinking reaction (e.g., 150-200 °C) for a specified time (e.g., 10-60 minutes). During this step, the chlorosilyl groups will react with the functional groups on the polymer chains, forming a cross-linked network.
-
Solvent Wash: After annealing, the film can be washed with a good solvent for the un-cross-linked polymer to remove any non-cross-linked material and confirm the success of the crosslinking.
Diagram 3: Crosslinking of Polymer Chains
Caption: Crosslinking of polymer chains with 1,2-bis(chlorodimethylsilyl)ethane.
Conclusion
1,2-bis(chlorodimethylsilyl)ethane is a highly versatile and valuable compound for the fabrication and optimization of organic electronic devices. Its ability to act as a monomer for silicon-containing polymers, a precursor for stable self-assembling monolayers, and a crosslinking agent provides a wide range of opportunities to enhance the performance, stability, and processability of organic electronic materials. The protocols outlined in this guide, when executed with the appropriate safety and handling precautions, will enable researchers to effectively harness the potential of this important organosilane in their work.
References
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ResearchGate. Preparation and surface modification of SiO2 gate insulator for organic thin film transistors. [Link]
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Onlinelibrary Wiley. Mixed SelfAssembled Monolayer Gate Dielectrics for Continuous Threshold Voltage Control in Organic Transistors and Circuits. [Link]
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K-State. Organic-Inorganic Hybrid Gate Dielectrics Using Self-Assembled Multilayers For Low-Voltage Operating Thin-Film Transistors. [Link]
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National Library of Medicine. Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. [Link]
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Application Notes and Protocols for the Derivatization of Biomolecules with 1,2-Bis(dichloromethylsilyl)ethane
Introduction: A Bifunctional Reagent for Stable Biomolecule Derivatization
In the landscape of analytical chemistry and drug development, the derivatization of biomolecules is a critical step to enhance their volatility, thermal stability, and amenability to gas chromatography-mass spectrometry (GC-MS) analysis. Silylation, the replacement of an active hydrogen with a silyl group, is a cornerstone of these derivatization strategies.[1][2] Among the diverse array of silylating agents, 1,2-Bis(dichloromethylsilyl)ethane presents unique advantages as a bifunctional reagent. Its two dichloromethylsilyl groups can react with proximal functional groups within a biomolecule or crosslink between molecules, forming stable cyclic or polymeric derivatives. This attribute is particularly valuable for the conformational stabilization of small molecules and enhancing their chromatographic resolution.
This comprehensive guide provides detailed application notes and protocols for the derivatization of various biomolecules using this compound. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss the analysis of the resulting derivatives, with a strong emphasis on safety and best laboratory practices.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is paramount for its effective and safe use.
| Property | Value | Reference(s) |
| CAS Number | 13528-93-3 | [3] |
| Molecular Formula | C₆H₁₆Cl₂Si₂ | [3] |
| Molecular Weight | 215.27 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or low melting solid | [4] |
| Boiling Point | 198 °C at 734 mmHg | |
| Melting Point | 35-38 °C | |
| Purity | ≥95% (GC) | [3][4] |
| SMILES | C(Cl)C">Si(Cl)C | [3] |
Reaction Mechanism: The Chemistry of Silylation
The derivatization with this compound proceeds via a nucleophilic substitution reaction at the silicon atom.[5] The active hydrogens of functional groups such as amines, alcohols, and thiols act as nucleophiles, attacking the electrophilic silicon atom and displacing a chloride ion. The reaction is typically facilitated by a base, which serves to deprotonate the functional group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Application 1: Derivatization of Primary Amines
This compound is an effective reagent for the protection and derivatization of primary amines, forming a stable five-membered ring structure. This is particularly useful for amino acids and other biomolecules containing a primary amine.
Protocol 1: Derivatization of Amino Acids (e.g., Ethyl Glycinate)
This protocol is adapted from a standard procedure for the protection of ethyl glycinate.
Materials:
-
This compound
-
Ethyl glycinate hydrochloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Aqueous sodium dihydrogen phosphate (NaH₂PO₄) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl glycinate hydrochloride (1 equivalent) in anhydrous DCM.
-
Basification: Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature to liberate the free amine.
-
Derivatization: In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM. Add this solution dropwise to the ethyl glycinate solution via a syringe.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Pour the reaction mixture into a beaker containing a 5% aqueous solution of NaH₂PO₄ and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Application 2: Derivatization of Diols and Other Hydroxyl-Containing Biomolecules
Vicinal diols, such as those found in carbohydrates and some steroids, can be derivatized with this compound to form cyclic silyl ethers. This rigidifies the structure and often improves chromatographic separation.
Protocol 2: General Procedure for the Derivatization of Diols
Materials:
-
Biomolecule containing a diol functionality
-
This compound
-
Anhydrous Pyridine or a mixture of anhydrous DCM and a non-nucleophilic base (e.g., 2,6-lutidine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the biomolecule (1 equivalent) in anhydrous pyridine.
-
Derivatization: Add this compound (1.1 equivalents) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS analysis of an aliquot.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously add cold saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the organic layer sequentially with cold water and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Application 3: Derivatization of Thiols
Thiols are highly nucleophilic and react readily with chlorosilanes. This compound can be used to derivatize dithiols or to crosslink molecules containing thiol groups.
Protocol 3: General Procedure for the Derivatization of Thiols
Materials:
-
Biomolecule containing a thiol or dithiol functionality
-
This compound
-
Anhydrous solvent (e.g., DCM, THF)
-
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: Dissolve the thiol-containing biomolecule (1 equivalent) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Base Addition: Add the tertiary amine base (2.2 equivalents for a dithiol) and stir for 10 minutes at room temperature.
-
Derivatization: Cool the solution to 0 °C and add this compound (1 equivalent for a dithiol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.
-
Work-up: Quench the reaction by the addition of a proton source, such as methanol, followed by water.
-
Extraction and Purification: Follow the extraction, drying, and purification steps outlined in Protocol 2.
GC-MS Analysis of Derivatives
The silylated derivatives are amenable to analysis by GC-MS, which provides both retention time data for quantification and mass spectra for structural elucidation.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-1ms) is generally suitable.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Oven Program: An initial temperature of 50-100 °C, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard.
Mass Spectral Fragmentation:
The mass spectrum of this compound itself shows characteristic isotopic patterns for chlorine-containing fragments.[6] The derivatized biomolecules will exhibit fragmentation patterns influenced by the silyl group. Common fragmentations include the loss of a methyl group (M-15) and cleavage of the C-C bond in the ethane bridge.[1] The specific fragmentation will be highly dependent on the structure of the derivatized biomolecule.
Safety and Handling of this compound
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8] Work in a well-ventilated fume hood.
-
Moisture Sensitivity: The reagent reacts with moisture, including atmospheric humidity, to produce hydrochloric acid.[7] It should be stored under an inert atmosphere and handled using anhydrous techniques.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[7]
-
Disposal: Unused reagent and reaction waste must be quenched carefully before disposal. A common method is the slow addition to a stirred solution of sodium bicarbonate.[9][10] Dispose of chemical waste in accordance with local regulations.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete reaction | - Ensure anhydrous conditions. - Increase reaction time or temperature. - Check the purity of the reagent. |
| Degradation of the product | - Use milder work-up conditions. | |
| Multiple products observed | Incomplete derivatization | - Use a slight excess of the silylating agent. |
| Side reactions | - Optimize reaction temperature and time. - Use a more selective base. | |
| Poor chromatographic peak shape | Active sites in the GC system | - Silylate the GC liner and column. |
| Thermal degradation of the derivative | - Lower the injection port and oven temperatures. |
Conclusion
This compound is a versatile bifunctional silylating agent with significant potential in the derivatization of biomolecules for analytical applications. The formation of stable cyclic derivatives can enhance the robustness of the analytical method and provide unique structural information. The protocols provided herein serve as a foundation for researchers to develop specific methods for their biomolecules of interest. As with all reactive chemical procedures, a thorough understanding of the reaction chemistry and strict adherence to safety protocols are essential for successful and safe experimentation.
References
- Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Global Safe Handling of Chlorosilanes. (2017). Global Safe Handling of Chlorosilanes. Retrieved from [Link]
-
Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis((dimethylamino)dimethylsilyl)ethane. Retrieved from [Link]
-
ResearchGate. (2009). Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. Retrieved from [Link]
-
PubMed. (2018). Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. Retrieved from [Link]
- Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.
-
The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. Retrieved from [Link]
- Google Patents. (1987). US4690810A - Disposal process for contaminated chlorosilanes.
-
Refubium - Freie Universität Berlin. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
- Fooladi, T. (n.d.). Protocol for derivatization and determination of structural monosaccharides in crude fungal exopolysaccharide.
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
PubMed Central. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1,2-Bis[(dimethylamino)dimethylsilyl]ethane, [Protecting Reagent for Aromatic Primary Amines]. Retrieved from [Link]
-
PubMed. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]
-
ACS Publications. (2000). Chiral Silylation Reagents for the Determination of Absolute Configuration by NMR Spectroscopy. Retrieved from [Link]
- Seven Chongqing Chemdad Co. (n.d.). 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE.
-
ResearchGate. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Retrieved from [Link]
-
YouTube. (2017). Organic Chemistry: Alcohol Mechanisms & Reactions. Retrieved from [Link]
- Smart, K. A., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-18.
- SAFE HANDLING OF SiH SILICONE PRODUCTS. (2007). SAFE HANDLING OF SiH SILICONE PRODUCTS.
-
University of Rochester. (n.d.). Chem 6352 - Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2018). Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. Retrieved from [Link]
-
Al-Kindi Publisher. (2022). GC-MS and LC-MS/MS Analysis of Bouea macrophylla Fruit Juice. Retrieved from [Link]
- OpenStax. (n.d.). 17.8 Protection of Alcohols. In Organic Chemistry: A Tenth Edition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. chemscene.com [chemscene.com]
- 4. 313260250 [thermofisher.com]
- 5. 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 1,2-Bis(chlorodimethylsilyl)ethane(13528-93-3) MS [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. scribd.com [scribd.com]
- 9. globalsilicones.org [globalsilicones.org]
- 10. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Amine Protection with 1,2-Bis(dichloromethylsilyl)ethane
Welcome to the technical support center for the use of 1,2-Bis(dichloromethylsilyl)ethane as a protecting agent for primary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the formation of the 2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane (Stabase) adduct. Our goal is to provide you with the expertise and practical insights needed to ensure successful and complete amine protection in your synthetic workflows.
Introduction to Stabase Protection
This compound is a bifunctional silylating agent that reacts with primary amines to form a stable, cyclic disilazane protecting group, commonly referred to as a "Stabase" adduct. This protection strategy is valued for its robustness under various reaction conditions, particularly in the presence of strong bases and organometallic reagents. However, achieving complete and high-yielding protection can sometimes be challenging. This guide will address the most common issues and provide systematic solutions.
Troubleshooting Guide: Incomplete Amine Protection
This section is structured in a question-and-answer format to directly address the specific problems you may be facing in the laboratory.
Problem 1: Low or no conversion of the starting amine.
Q1: I've followed the standard protocol, but my reaction shows a significant amount of unreacted starting amine. What are the likely causes and how can I fix this?
A1: Incomplete conversion is a common hurdle and can often be traced back to a few key factors. Let's break down the potential causes and their solutions in a systematic way.
Root Cause Analysis and Solutions:
-
Insufficient Reagent Purity or Activity:
-
The Reagent: this compound is highly sensitive to moisture.[1][2] Exposure to atmospheric moisture can lead to hydrolysis, forming siloxanes and HCl, which will deactivate the reagent.
-
Troubleshooting:
-
Always use a freshly opened bottle of the reagent or ensure it has been stored under an inert atmosphere (e.g., argon or nitrogen).
-
If you suspect the reagent has been compromised, it can be purified by distillation under reduced pressure.
-
-
-
Inadequate Anhydrous Conditions:
-
The Problem: The presence of water in your reaction solvent or on your glassware will compete with the amine for the silylating agent, leading to the formation of inactive siloxanes.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of dry inert gas.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate drying agents (e.g., molecular sieves).
-
-
-
Suboptimal Reaction Stoichiometry:
-
The Rationale: While a 1:1 stoichiometry of amine to the silylating agent is theoretically required, slight excesses of the silylating agent can sometimes be beneficial to drive the reaction to completion, especially if there are trace amounts of moisture present.
-
Troubleshooting:
-
Try using a slight excess (e.g., 1.05-1.1 equivalents) of this compound.
-
-
-
Insufficient Base Strength or Amount:
-
The Role of the Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the two equivalents of HCl generated during the reaction.[3] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Troubleshooting:
-
Ensure you are using at least two equivalents of the base. For less nucleophilic amines, a slight excess of the base (e.g., 2.1-2.2 equivalents) may be beneficial.
-
Consider using a stronger, non-nucleophilic base like DIPEA, especially for weakly basic amines.
-
-
Diagnostic Workflow for Low Conversion:
Sources
Common side reactions and byproducts of 1,2-Bis(dichloromethylsilyl)ethane
Welcome to the technical support guide for 1,2-Bis(dichloromethylsilyl)ethane (BCDMSE). This document is designed for researchers, chemists, and materials scientists who utilize this highly reactive crosslinking agent. Given the compound's inherent reactivity, experimental outcomes can be sensitive to procedural nuances. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of organosilicon chemistry. Our goal is to empower you to anticipate potential challenges, diagnose issues as they arise, and ensure the success and reproducibility of your work.
Section 1: Core Reactivity and Mechanistic Considerations
This compound is a potent bifunctional electrophile. Its utility stems from the four highly reactive silicon-chlorine (Si-Cl) bonds. However, this same reactivity is the primary source of potential side reactions and byproduct formation. Understanding the causality of these reactions is critical for effective troubleshooting.
The Primary Culprit: Hydrolysis The Si-Cl bond is exceptionally labile and highly susceptible to attack by nucleophiles, with water being one of the most common and problematic. Even trace amounts of moisture in solvents, reagents, or the atmosphere can initiate a cascade of reactions.
-
Initial Reaction: Each Si-Cl bond rapidly hydrolyzes to form a silanol (Si-OH) and hydrochloric acid (HCl).
-
Condensation: The newly formed silanols are unstable and readily undergo self-condensation to form siloxane bonds (Si-O-Si).
-
Crosslinking: Because BCDMSE has four hydrolyzable sites, this process rapidly leads to the formation of a highly cross-linked, insoluble polysiloxane network, often observed as a gel or a white, amorphous solid.
Section 2: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format.
Q1: My reaction mixture unexpectedly formed a thick gel or a white precipitate immediately after adding the this compound. What happened?
A1: Root Cause Analysis This is the most classic symptom of unintentional and rapid hydrolysis. The high concentration of reactive Si-Cl groups in BCDMSE makes it an extremely effective gelling agent in the presence of moisture. The gel or precipitate is a polysiloxane polymer.
Troubleshooting Protocol:
-
Reagent and Solvent Purity:
-
Verification: Confirm the water content of your solvents. Even "anhydrous" solvents from a bottle can absorb atmospheric moisture after being opened.
-
Action: Use freshly distilled solvents dried over an appropriate agent (e.g., calcium hydride for hydrocarbons and ethers). For highly sensitive reactions, consider passing solvents through an activated alumina column immediately before use.
-
-
Atmospheric Control:
-
Verification: Were your reaction vessels and transfer equipment (syringes, cannulas) properly dried and purged?
-
Action: Assemble your glassware hot after oven-drying and allow it to cool under a stream of dry, inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the entire experiment, from reagent transfer to the reaction itself.
-
-
Reagent Handling:
-
Verification: How was the BCDMSE itself handled? Was the bottle purged with inert gas after the last use?
-
Action: Handle BCDMSE exclusively under an inert atmosphere using syringe or cannula techniques. Never leave a container of BCDMSE open to the air.
-
Q2: My reaction is complete, but the yield is low, and NMR analysis shows a mixture of products instead of my single desired compound. Why?
A2: Root Cause Analysis This issue often points to problems with stoichiometry, incomplete reaction, or side reactions with nucleophilic species other than your target. The four reactive sites on BCDMSE can lead to a variety of partially reacted or oligomeric byproducts if conditions are not precisely controlled.
Troubleshooting Protocol:
-
Control Reaction Rate and Stoichiometry:
-
Causality: A rapid, bulk addition of BCDMSE can create localized areas of high concentration, promoting oligomerization and side reactions. The generated HCl byproduct can also catalyze undesired reactions.
-
Action:
-
Dissolve your nucleophilic reagent (e.g., a diol or diamine) and an HCl scavenger (a non-nucleophilic base like triethylamine or pyridine) in your anhydrous solvent.
-
Cool the solution (0 °C or below) to moderate the reaction rate.
-
Add the BCDMSE slowly via a syringe pump or dropping funnel to the stirred solution. This ensures that each molecule of BCDMSE is more likely to react with the intended nucleophile in the desired 1:1 stoichiometry.
-
-
-
Byproduct Identification:
-
Partially Reacted Species: These will have remaining Si-Cl bonds. Quenching the reaction with an alcohol (e.g., methanol) will convert these to Si-OMe groups, which are easier to identify by NMR and GC-MS.
-
Oligomers: If you intended to form a simple cyclic compound, the presence of linear oligomers suggests that intramolecular cyclization was slower than intermolecular polymerization. This can be mitigated by running the reaction at high dilution to favor cyclization.
-
HCl-Mediated Byproducts: The generated HCl is corrosive and can cause degradation of sensitive functional groups on your target molecule. The use of an acid scavenger is crucial.[1]
-
Table 1: Common Byproducts and Their Origin
| Byproduct Type | Description | Probable Cause | Recommended Action |
| Polysiloxanes | Insoluble white solid or gel | Moisture contamination | Implement strict anhydrous conditions. |
| Oligomers/Polymers | Soluble, higher molecular weight species | Incorrect stoichiometry, high concentration | Use high dilution; add BCDMSE slowly via syringe pump. |
| Partially Substituted Species | Molecules where not all Si-Cl bonds have reacted | Insufficient nucleophile, short reaction time | Use slight excess of nucleophile; monitor reaction to completion (e.g., by GC). |
| HCl Adducts | Salt formation with amine reagents (e.g., R-NH₃⁺Cl⁻) | No acid scavenger used | Add ≥ 4 equivalents of a non-nucleophilic base (e.g., triethylamine). |
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best way to store this compound?
-
A: Store in a tightly sealed container, preferably under an inert atmosphere (argon is recommended). The container should be placed in a cool, dry, and well-ventilated area away from incompatible materials like alcohols, amines, and bases.[2]
-
-
Q: How should I safely quench a reaction containing unreacted BCDMSE and dispose of the waste?
-
A: Never quench with water directly, as this will produce a large amount of HCl gas and potentially form a solid siloxane mass. A safe method is to slowly add the reaction mixture to a separate flask containing a stirred, cooled (ice bath) solution of a weak base like sodium bicarbonate or an alcohol such as isopropanol. This will neutralize the HCl as it forms and convert the reactive Si-Cl bonds to more stable species. All waste should be treated as hazardous chlorinated waste according to your institution's guidelines.
-
-
Q: What analytical methods are best for monitoring my reaction and characterizing byproducts?
-
A:
-
Gas Chromatography (GC): Excellent for monitoring the disappearance of starting materials, provided they are volatile. A small, quenched aliquot can be analyzed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation of the final product. ²⁹Si NMR is extremely powerful for identifying different silicon environments (e.g., distinguishing Si-Cl, Si-O, and Si-C bonds).
-
Fourier-Transform Infrared Spectroscopy (FTIR): Particularly useful for identifying the Si-O-Si stretch (a broad, strong band around 1000-1100 cm⁻¹) which confirms hydrolysis byproducts.
-
-
-
Q: Can thermal decomposition be an issue?
-
A: Yes. While BCDMSE is relatively stable at moderate temperatures, prolonged heating at high temperatures can lead to decomposition. Analogous chlorinated alkanes are known to undergo elimination of HCl at high temperatures.[3] This can lead to the formation of unsaturated silicon species and charring. It is advisable to run reactions at the lowest effective temperature.
-
Section 4: Protocol: Synthesis of a Disilacyclic Compound
This protocol illustrates the key principles for successfully using BCDMSE in a reaction with a dinucleophile, ethylene glycol, under conditions designed to minimize side reactions.
Objective: Synthesize 2,5-dimethyl-1,3,6-trioxa-2,5-disilacyclooctane.
Materials:
-
This compound (BCDMSE)
-
Ethylene glycol (high purity)
-
Triethylamine (Et₃N), distilled from calcium hydride
-
Toluene, distilled from sodium/benzophenone
-
Standard Schlenk line equipment, oven-dried glassware
Procedure:
-
Preparation: Azeotropically dry the ethylene glycol by refluxing with toluene and removing the water-toluene azeotrope with a Dean-Stark trap. Distill the dried triethylamine.
-
Apparatus Setup: Assemble a 1 L three-neck flask equipped with a mechanical stirrer, a reflux condenser with an argon inlet, and a septum. Flame-dry the entire apparatus under vacuum and refill with dry argon.
-
Reaction Setup:
-
To the reaction flask, add 500 mL of freshly distilled, anhydrous toluene via cannula.
-
Add the dried ethylene glycol (e.g., 10 mmol) and triethylamine (45 mmol, >4 equivalents) to the toluene via syringe.
-
Cool the stirred solution to 0 °C using an ice bath.
-
-
Slow Addition:
-
Prepare a solution of BCDMSE (10 mmol) in 50 mL of anhydrous toluene in a separate, dry flask under argon.
-
Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Add the BCDMSE solution to the cooled, stirred reaction mixture via the syringe pump over a period of 4-6 hours. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form.
-
-
Reaction Completion & Workup:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight to ensure complete reaction.
-
Filter the reaction mixture under an inert atmosphere to remove the Et₃N·HCl precipitate. Wash the precipitate with anhydrous toluene.
-
Combine the filtrate and washings. Remove the toluene under reduced pressure to yield the crude product.
-
-
Purification: The product can be purified by vacuum distillation or recrystallization. Characterize via NMR, GC-MS, and FTIR to confirm structure and purity.
References
-
PubChem. 1,2-Bis(2-chloroethoxy)ethane. National Center for Biotechnology Information. [Link]
-
Pugh, D., et al. (2014). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Molecules, 19(6), 7570-7579. [Link]
-
American Elements. 1,2-Bis(chlorodimethylsilyl)ethane.[Link]
-
Maeda, S., et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Nature Communications, 13(1), 7068. [Link]
-
German Institute for Occupational Safety and Health (IFA). (2023). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety, 8(2). [Link]
-
Organic Syntheses. A GENERAL SYNTHETIC METHOD FOR THE PREPARATION OF CONJUGATED DIENES FROM OLEFINS USING BROMOMETHANESULFONYL BROMIDE: 1,2-DIMETHYLENECYCLOHEXANE. Org. Synth. 1987, 65, 90. [Link]
-
Gelest, Inc. Safety Data Sheet: 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE.[Link]
-
Al-Abbad, M., & Al-Mubaddel, F. (2018). Experimental and theoretical study on the kinetics and mechanism of thermal decomposition of 1,2-dichloroethane. ResearchGate. [Link]
Sources
Technical Support Center: Purification of Products from 1,2-Bis(dichloromethylsilyl)ethane
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Bis(dichloromethylsilyl)ethane. This guide is designed to provide expert insights and practical solutions to common purification challenges encountered when using this versatile bifunctional silylating agent. The inherent reactivity of the silicon-chlorine (Si-Cl) bond, while synthetically useful, presents specific hurdles that must be overcome to ensure product purity and reproducibility.
This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your unique synthetic targets.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the work-up and purification of products synthesized using this compound.
Q1: My reaction mixture became cloudy and started fuming upon exposure to air. What is causing this, and is my product compromised?
A: This is a classic sign of hydrolysis of unreacted chlorosilane groups. The Si-Cl bonds in this compound are highly susceptible to reaction with atmospheric moisture.[1] This reaction produces hydrochloric acid (HCl), which appears as corrosive fumes.
-
Causality: R-SiCl₂ + 2 H₂O → R-Si(OH)₂ + 2 HCl↑
-
Impact on Product: Your desired product may not be compromised, but the presence of HCl can be detrimental if your molecule contains acid-sensitive functional groups (e.g., certain protecting groups like Boc, acetals). The silanol (-Si(OH)₂) species formed are also highly reactive and can begin to polymerize into insoluble polysiloxane oligomers, complicating purification.
-
Immediate Action: Ensure your reaction and subsequent work-up are performed under a rigorously dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and reagents.
Q2: After reacting this compound with my primary amine in the presence of triethylamine, a large amount of white precipitate formed. What is this solid and how should I handle it?
A: The white precipitate is almost certainly triethylammonium chloride (Et₃N·HCl). This salt is formed as the triethylamine base scavenges the HCl generated during the silylation reaction.[2][3]
-
Removal Strategy: This salt is generally insoluble in nonpolar organic solvents like hexanes, diethyl ether, or dichloromethane. The most effective way to remove it is through filtration before any aqueous work-up.
-
Protocol: After the reaction is complete, dilute the reaction mixture with an anhydrous nonpolar solvent to reduce the solubility of the salt further. Filter the slurry through a pad of Celite® or a fritted glass funnel under an inert atmosphere. Wash the filter cake with more anhydrous solvent to recover any trapped product. This non-aqueous work-up is critical to prevent premature hydrolysis of any remaining reactive species.
Q3: My crude NMR spectrum shows my desired product, but also several broad, unidentifiable peaks, particularly between 0 and 1 ppm. What are these impurities?
A: These broad signals are characteristic of polysiloxanes. They are polymeric or oligomeric byproducts formed from the hydrolysis and subsequent condensation of unreacted starting material or partially hydrolyzed intermediates.
-
Formation Mechanism:
-
R-SiCl₂ + H₂O → R-Si(OH)Cl + HCl (Partial Hydrolysis)
-
R-Si(OH)Cl + H₂O → R-Si(OH)₂ + HCl (Full Hydrolysis)
-
n R-Si(OH)₂ → [-Si(R)-O-]n + n H₂O (Condensation/Polymerization)
-
-
Purification Challenge: These siloxanes are often greasy or waxy oils and can be difficult to separate from the desired product by chromatography due to similar polarities and streaking on silica gel.
-
Recommended Solution: High-vacuum fractional distillation is the most effective method for separating a volatile desired product from non-volatile polymeric siloxanes. If your product is not distillable, column chromatography on a less reactive stationary phase, like neutral alumina, may be successful.
Q4: Can I use standard silica gel for column chromatography? I've heard it can cause issues with organosilanes.
A: You are right to be cautious. Standard silica gel presents two main problems for chlorosilane-derived products:
-
Acidity: The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. This acidic environment can catalyze the degradation of sensitive products.
-
Reactivity: The surface silanols can react directly with any remaining Si-Cl bonds or even cleave certain Si-O or Si-N bonds in the target molecule, leading to decomposition on the column.
-
Recommended Alternatives:
-
Neutral Alumina: This is an excellent first choice. It lacks the acidity of silica gel and is generally less reactive.
-
Treated Silica Gel: You can "neutralize" silica gel by preparing a slurry in your eluent containing 1-2% triethylamine, loading the column with this slurry, and then running your separation. The amine deactivates the acidic sites.
-
"Flash" Plug Filtration: If you only need to remove highly polar impurities (like baseline material) or salts, a short plug of silica or Florisil® is much faster and minimizes contact time, reducing the risk of degradation.
-
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; Reagent degradation due to moisture. | Ensure all reagents and solvents are rigorously anhydrous. Use freshly opened/distilled this compound. Monitor reaction progress by TLC or GC. |
| Product Decomposes During Work-up | Presence of acid (HCl) or water hydrolyzing the product. | Perform a non-aqueous work-up. Filter out amine salts first. If an aqueous wash is necessary, use a buffered solution (e.g., sat. NaHCO₃ or NaH₂PO₄) and work quickly at low temperatures.[3] |
| Product Streaks on TLC/Column | Residual silanol impurities or product reacting with the stationary phase. | Spot the TLC plate with a drop of triethylamine in the sample. Use neutral alumina for column chromatography or silica gel treated with triethylamine. |
| Inseparable Impurity with Similar Rf | Isomeric byproduct or partially reacted intermediate. | Attempt purification by an orthogonal method: high-vacuum distillation if the product is volatile, or recrystallization if it is a solid. |
| Final Product is a Cloudy Oil | Contamination with insoluble siloxane polymers. | Dissolve the product in a minimal amount of a nonpolar solvent (e.g., hexane) and filter through a 0.45 µm PTFE syringe filter. If this fails, distillation is the best option. |
Experimental Protocols & Methodologies
Protocol 1: General Non-Aqueous Work-up and Filtration
This protocol is designed to remove amine hydrochloride salts without introducing water, preserving the integrity of moisture-sensitive products.
-
Inert Atmosphere: Ensure the reaction flask is under a positive pressure of Nitrogen or Argon.
-
Dilution: Once the reaction is deemed complete, dilute the reaction mixture with 2-3 volumes of anhydrous diethyl ether or hexanes. This will precipitate the maximum amount of amine hydrochloride salt.
-
Filtration Setup: Assemble a Schlenk filtration apparatus or a simple fritted funnel and receiving flask that can be maintained under an inert atmosphere. Place a ~1-inch pad of Celite® on the frit.
-
Transfer and Filter: Transfer the slurry to the filter via cannula.
-
Wash: Wash the original reaction flask and the filter cake with several portions of the anhydrous solvent to ensure complete recovery of the product.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure (rotary evaporation) to yield the crude product, which can then be subjected to further purification.
Protocol 2: Purification by High-Vacuum Fractional Distillation
This is the preferred method for purifying thermally stable, volatile organosilane products from non-volatile impurities like salts and polymers.
-
Apparatus: Assemble a short-path distillation apparatus. For compounds with close boiling points, a vacuum-jacketed Vigreux column is recommended. Ensure all glassware is oven- or flame-dried.
-
System Check: Connect the apparatus to a high-vacuum manifold equipped with a cold trap (liquid nitrogen or dry ice/acetone). Ensure the system can achieve a stable vacuum (<0.5 mmHg).
-
Distillation: Slowly heat the distillation pot in an oil bath. Discard any initial low-boiling forerun (residual solvent).
-
Collection: Collect the product fraction at a constant temperature and pressure. The appearance of viscous, non-distillable material (polysiloxanes) in the distillation pot is common.
-
Termination: Once the product has distilled, allow the system to cool completely before slowly re-introducing an inert atmosphere.
Diagram: Purification Workflow Decision Tree
This diagram outlines a logical path for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
-
Michigan State University Department of Chemistry. (n.d.). Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Polymerization of 1,2-Bis(dichloromethylsilyl)ethane
Welcome to the technical support center for the optimization of reaction conditions for polymerization with 1,2-Bis(dichloromethylsilyl)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful polymerization experiments.
Introduction to Polymerization with this compound
This compound is a highly reactive monomer utilized in the synthesis of polysilaethylene, a polymer with a backbone of alternating silicon and carbon atoms. The presence of two chlorosilyl groups on each silicon atom offers the potential for creating cross-linked or linear polymers with unique material properties. The primary method for polymerizing this monomer is through a Wurtz-type coupling reaction, a reductive condensation process that requires careful control of reaction parameters to achieve the desired polymer characteristics.
This guide will delve into the critical aspects of optimizing this polymerization, addressing common challenges, and providing practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges during the polymerization of this compound. This section provides a systematic approach to identifying and resolving these common issues.
Issue 1: Low Polymer Yield
Symptoms:
-
Minimal precipitation of the polymer.
-
Low isolated mass of the final product.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Inactive Reducing Agent | The surface of the alkali metal (e.g., sodium) may be oxidized, reducing its reactivity. | Use freshly cut sodium or a sodium dispersion to ensure a highly active surface. If using magnesium, ensure it is activated (e.g., with iodine). |
| Presence of Moisture | This compound is extremely sensitive to moisture, leading to hydrolysis and the formation of siloxanes, which terminate the polymerization. | Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Insufficient Reaction Time or Temperature | The polymerization may be slow to initiate or proceed at suboptimal temperatures. | Gradually increase the reaction temperature and monitor for polymer precipitation. Extend the reaction time, taking aliquots to monitor monomer consumption by GC if possible. |
| Poor Monomer Quality | Impurities in the this compound can inhibit the polymerization. | Purify the monomer by distillation under reduced pressure before use. |
Issue 2: Low Molecular Weight and/or Broad Polydispersity
Symptoms:
-
The resulting polymer has poor mechanical properties.
-
Gel Permeation Chromatography (GPC) analysis shows a low average molecular weight (Mw) and a high polydispersity index (PDI).
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Side Reactions | Intramolecular cyclization can lead to the formation of cyclic oligomers, limiting chain growth. | Optimize the monomer concentration. Higher concentrations can favor intermolecular chain growth over intramolecular cyclization. |
| Premature Termination | Trace impurities (e.g., water, oxygen) can quench the reactive chain ends. | As with low yield, ensure stringent anhydrous and anaerobic conditions. Purify solvents and the monomer meticulously. |
| Non-stoichiometric Reactants | An imbalance in the monomer to reducing agent ratio can affect the polymerization process. | Carefully control the stoichiometry of the reactants. |
| Reaction Temperature | High temperatures can sometimes promote side reactions and chain transfer, leading to lower molecular weights. | Investigate a range of reaction temperatures to find the optimal balance between reaction rate and control over polymer growth. |
Issue 3: Insoluble Polymer or Gel Formation
Symptoms:
-
The product is an intractable solid that does not dissolve in common organic solvents.
-
Formation of a cross-linked gel during the reaction.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Cross-linking | The presence of four reactive Si-Cl bonds on the monomer creates a high potential for cross-linking, especially at higher monomer conversions. | Control the stoichiometry carefully. A slight excess of the reducing agent may help to cap some reactive sites. Consider a step-wise addition of the monomer to the reaction mixture to maintain a low instantaneous monomer concentration. |
| High Monomer Concentration | High concentrations can increase the probability of intermolecular reactions leading to cross-linking. | Reduce the initial monomer concentration. |
| Reaction with Dihaloalkanes | If other dihaloalkanes are present as impurities, they can act as cross-linking agents. | Ensure the purity of all reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful polymerization of this compound?
A1: The most critical factor is the stringent exclusion of moisture and oxygen. The Si-Cl bonds are highly susceptible to hydrolysis, which will terminate the polymerization and lead to the formation of undesirable siloxane byproducts. All aspects of the experimental setup, from glassware to solvents and the inert atmosphere, must be meticulously prepared to be anhydrous and anaerobic.
Q2: What is the expected structure of the polymer formed from this compound?
A2: The ideal structure is polysilaethylene, a linear polymer with a backbone of alternating silicon and carbon atoms: -[Si(Cl)₂-CH₂-CH₂-Si(Cl)₂]n-. However, due to the presence of four reactive chlorine atoms per monomer unit, there is a significant possibility of forming a cross-linked network, especially if the reaction conditions are not carefully controlled.
Q3: Can I use a different reducing agent besides sodium?
A3: Yes, other reducing agents can be used. For instance, magnesium in the presence of a Lewis acid catalyst (e.g., FeCl₂) has been shown to be effective for the polymerization of dichlorosilanes. The choice of reducing agent can influence the reaction rate and the properties of the resulting polymer.
Q4: How can I characterize the resulting polymer?
A4: Characterization can be performed using a variety of techniques:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure and identify any side products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic Si-Cl and Si-C bonds.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Q5: What are the primary safety precautions when working with this compound?
A5: this compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts with moisture to produce hydrochloric acid, so it is crucial to avoid contact with skin and eyes and to work under anhydrous conditions.
Experimental Protocols
Protocol 1: Wurtz-type Coupling Polymerization of this compound
This protocol outlines a general procedure for the synthesis of polysilaethylene via Wurtz-type coupling.
Materials:
-
This compound (freshly distilled)
-
Sodium metal, dispersion in oil or freshly cut
-
Anhydrous toluene (or other high-boiling, inert solvent)
-
Anhydrous isopropanol (for quenching)
-
Methanol (for washing)
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a positive pressure of argon.
-
Sodium Dispersion: In the flask, add the sodium dispersion and wash with anhydrous toluene to remove the mineral oil.
-
Solvent Addition: Add fresh anhydrous toluene to the flask.
-
Heating: Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
Monomer Addition: Dissolve the this compound in anhydrous toluene in the dropping funnel. Add the monomer solution dropwise to the refluxing sodium dispersion over a period of 2-3 hours.
-
Polymerization: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours. The formation of a purple or blue color may indicate the presence of silyl anions, and the precipitation of the polymer should be observed.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add anhydrous isopropanol to quench any unreacted sodium.
-
Isolation: Filter the reaction mixture to collect the precipitated polymer.
-
Washing: Wash the polymer thoroughly with methanol to remove any salts and oligomers.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Diagram: Experimental Workflow for Wurtz-type Coupling
Caption: Workflow for the polymerization of this compound.
Logical Relationships and Mechanistic Insights
Diagram: Key Factors Influencing Polymer Properties
Caption: Interplay of factors affecting polymerization outcomes.
The Wurtz-type coupling of dichlorosilanes is a complex heterogeneous reaction. The mechanism is thought to involve the formation of silyl radical anions and silyl anions on the surface of the sodium metal. These reactive intermediates then propagate the polymer chain. The rate of monomer addition and the efficiency of stirring are crucial to ensure a uniform reaction and to minimize side reactions. The choice of solvent is also important, as it can affect the solubility of the growing polymer chains and the reactivity of the intermediates.
References
-
Sakamoto, K., et al. Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism. Advances in Chemical Engineering and Science, 2012, 2, 230-238. [Link]
-
Química Organica. Wurtz (Coupling). [Link]
-
West, R. Polysilanes: Their Synthesis, Properties and Application. University of Illinois Urbana-Champaign. [Link]
-
Matyjaszewski, K., et al. Molecular size and solubility conditions of polysilane macromolecules with different topology. Scientific Reports, 2016, 6, 35329. [Link]
Technical Support Center: Polysiloxane Synthesis with 1,2-Bis(dichloromethylsilyl)ethane
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development utilizing 1,2-Bis(dichloromethylsilyl)ethane in polysiloxane synthesis. This guide is designed to provide in-depth, practical solutions to common challenges, with a primary focus on preventing premature gelation—a critical hurdle in achieving well-defined polymers. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture turned into an insoluble gel shortly after initiating the hydrolysis of this compound. What is causing this?
A1: Understanding the Root Cause of Gelation
Gelation in this system is almost always a result of uncontrolled, extensive cross-linking. This compound, while technically a difunctional monomer at each silicon center, possesses four reactive chloro groups in total. The ethane bridge physically links two difunctional silyl groups, creating a scenario where uncontrolled hydrolysis and subsequent condensation can rapidly form a three-dimensional network instead of the desired linear or well-defined bridged polymers.
The primary mechanism involves the rapid hydrolysis of the Si-Cl bonds to form silanols (Si-OH), which are highly reactive and readily undergo intermolecular condensation to form siloxane (Si-O-Si) bonds.[1][2] If this process is not carefully controlled, the condensation reaction can proceed in a multi-directional fashion, leading to the formation of an insoluble polymer network, or gel.[3]
Here is a simplified representation of the initial hydrolysis and subsequent condensation steps:
Caption: Initial hydrolysis of this compound and subsequent condensation pathways.
Q2: How can I modify my experimental setup to prevent this premature gelation?
A2: Proactive Strategies for Preventing Gelation
Controlling the reaction kinetics is paramount. The key is to manage the rate of hydrolysis and favor intramolecular or linear intermolecular condensation over random, three-dimensional network formation. Here are several critical parameters to control:
1. Control of Water Addition: The rate at which water is introduced to the reaction is the most critical factor. Rapid, bulk addition of water will lead to an explosion of reactive silanol intermediates and immediate gelation.
-
Expert Insight: Employ a slow, controlled addition of water, ideally as a solution in a mutual, inert solvent (e.g., a solution of water in THF or acetone). This maintains a low instantaneous concentration of water, thereby controlling the rate of hydrolysis. A syringe pump is highly recommended for this purpose.
2. Reaction Concentration and Solvent Choice: High concentrations of the monomer increase the probability of intermolecular reactions, leading to cross-linking.[3]
-
Expert Insight: Conduct the reaction under dilute conditions. A starting concentration of the monomer in the range of 0.1-0.5 M is a good starting point. The choice of solvent is also crucial. A solvent that can solubilize both the non-polar monomer and the polar water/HCl byproducts is ideal. Tetrahydrofuran (THF) or dioxane are excellent choices.
3. Temperature Control: Lower temperatures slow down the rates of both hydrolysis and condensation, providing a wider window for controlled polymerization.[4]
-
Expert Insight: Maintain the reaction temperature at 0-5 °C, especially during the water addition phase. An ice bath is essential.
4. pH Control and HCl Removal: The hydrolysis of chlorosilanes generates HCl, which can catalyze the condensation reaction.[2] The accumulation of HCl can accelerate the process uncontrollably.
-
Expert Insight: Include a proton scavenger, such as pyridine or a non-nucleophilic base like 2,6-lutidine, in the reaction mixture. This will neutralize the generated HCl in situ. Alternatively, conducting the reaction in a biphasic system (e.g., toluene/water) with mild agitation can help partition the HCl into the aqueous phase, away from the reacting polymer.
Table 1: Recommended Reaction Parameters for Controlled Polymerization
| Parameter | Recommended Condition | Rationale |
| Monomer Concentration | 0.1 - 0.5 M | Minimizes intermolecular cross-linking. |
| Solvent | Anhydrous THF or Dioxane | Good solubility for reactants and intermediates. |
| Water Addition | Syringe pump, slow addition of water/THF solution | Controls the rate of hydrolysis. |
| Temperature | 0-5 °C | Slows reaction kinetics for better control. |
| pH Control | Addition of a non-nucleophilic base (e.g., Pyridine) | Neutralizes catalytic HCl byproduct. |
Q3: I've started to see an increase in viscosity. Can I salvage the reaction?
A3: Troubleshooting Mid-Reaction Viscosity Increase
An increase in viscosity is a clear indicator that the polymerization is proceeding towards the gel point. At this stage, immediate action is required to prevent irreversible gelation.
1. Quench the Reaction: The most effective way to halt further cross-linking is to "cap" the reactive silanol end groups.
-
Protocol: Add a monofunctional chlorosilane, such as chlorotrimethylsilane (TMSCl). TMSCl will react with the terminal Si-OH groups to form stable, non-reactive trimethylsilyl ethers, effectively terminating the chain growth.
2. Dilution: If the viscosity increase is gradual, immediate and rapid dilution with cold, anhydrous solvent (e.g., THF) can sometimes slow down the intermolecular reactions sufficiently to prevent gelation.[5]
Workflow for Salvaging a High-Viscosity Reaction:
Caption: Decision workflow upon detecting increased reaction viscosity.
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound
This protocol is designed to favor the formation of soluble, linear, or oligo-cyclic polysiloxanes.
Materials:
-
This compound (moisture-sensitive)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Pyridine (dried over KOH)
-
Chlorotrimethylsilane (TMSCl)
-
Nitrogen or Argon gas supply
-
Syringe pump
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a dropping funnel (or syringe pump inlet), and a rubber septum.
-
Inert Atmosphere: Purge the system with inert gas for 15-20 minutes.
-
Reagent Preparation:
-
In the reaction flask, dissolve this compound (1 equivalent) and pyridine (4.2 equivalents) in anhydrous THF to achieve a final monomer concentration of 0.2 M.
-
Prepare a separate solution of deionized water (4 equivalents) in anhydrous THF at a 1:10 (v/v) ratio.
-
-
Reaction Initiation:
-
Cool the reaction flask to 0 °C using an ice bath.
-
Using the syringe pump, add the water/THF solution to the stirred monomer solution at a slow rate (e.g., over 4-6 hours).
-
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by Gel Permeation Chromatography (GPC) to observe the molecular weight distribution.
-
Quenching: Once the desired molecular weight is achieved, or if a significant viscosity increase is noted, quench the reaction by adding TMSCl (2 equivalents) and stir for an additional hour at room temperature.
-
Workup:
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the polymer.
-
References
-
Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (2019). PMC. Available at: [Link]
-
How to prevent gelation process?. (2015). ResearchGate. Available at: [Link]
-
Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Available at: [Link]
-
Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. Available at: [Link]
-
Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. (2022). ResearchGate. Available at: [Link]
-
How can I prevent gel formation during polymerization of AB2 hyper-branched polymers?. (2014). ResearchGate. Available at: [Link]
-
Methods for the Preparation of Modified Polyorganosiloxanes (A Review). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Preparation of mechanically patterned hydrogels for controlling the self-condensation of cells. (2023). PMC. Available at: [Link]
-
How could I avoid gel formation during polyurethane synthesis?. (2024). ResearchGate. Available at: [Link]
Sources
- 1. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 2. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 3. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. guidechem.com [guidechem.com]
Technical Support Center: Mastering Crosslinking with 1,2-Bis(dichloromethylsilyl)ethane
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,2-Bis(dichloromethylsilyl)ethane. This guide is designed to provide you with in-depth strategies and troubleshooting advice to precisely control the degree of crosslinking in your experiments. As a bifunctional crosslinking agent, this compound offers unique opportunities for creating well-defined polymer networks. However, its high reactivity also presents challenges. This guide will equip you with the knowledge to overcome these hurdles and achieve your desired material properties.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions you might have about working with this compound.
1. What is the primary reaction mechanism of this compound in crosslinking?
This compound primarily reacts with molecules containing active hydrogens, such as alcohols (hydroxyl groups) and primary amines. The silicon-chlorine bond is highly susceptible to nucleophilic attack, leading to the formation of a silyl ether or silylamine, respectively, and the release of hydrochloric acid (HCl) as a byproduct.[1][2][3] This HCl can act as a catalyst for further reactions but can also be detrimental to sensitive substrates, necessitating the use of a base or scavenger.
2. How should I store and handle this compound?
This reagent is sensitive to moisture and will readily hydrolyze. It should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[4] Always use anhydrous solvents and techniques to prevent premature reaction.[1][2] Due to its flammable and corrosive nature, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[5]
3. What are the key factors that influence the degree of crosslinking?
The degree of crosslinking is primarily influenced by:
-
Stoichiometry: The molar ratio of the crosslinker to the functional groups on your polymer.
-
Catalyst: The type and concentration of the catalyst used.
-
Temperature: The reaction temperature affects the kinetics of the crosslinking reaction.
-
Solvent: The choice of solvent can influence the solubility of reactants and the rate of reaction.[6]
-
Reaction Time: The duration of the reaction will determine the extent of crosslinking.
4. Can this compound be used for applications other than crosslinking?
Yes, it is also used as a protecting group for primary amines, forming a stable cyclic adduct.[1][2][3] This allows for reactions to be carried out on other parts of the molecule without affecting the amine group.
Troubleshooting Guide: Gaining Control Over Your Crosslinking Reactions
This section provides solutions to common problems encountered during crosslinking experiments with this compound.
Problem 1: Premature Gelation or Uncontrolled Polymerization
Symptoms:
-
The reaction mixture becomes viscous and gels almost immediately after adding the crosslinker.
-
The reaction proceeds too quickly to be effectively monitored or controlled.
Root Causes and Solutions:
-
Cause: The reaction is proceeding too rapidly due to high reactivity.
-
Solution:
-
Temperature Control: Perform the reaction at a lower temperature to decrease the reaction rate.[7] Start at 0°C or even lower and gradually increase the temperature as needed.
-
Slow Addition: Add the this compound dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the crosslinker, allowing for more controlled bond formation.
-
Solvent Choice: Use a less polar solvent to potentially slow down the reaction. However, ensure all components remain soluble. The use of co-solvents like alcohols can also slow down the hydrolysis rate of silane coupling agents.[8]
-
-
Cause: The presence of a highly effective, uncontrolled catalyst. The byproduct, HCl, can autocatalyze the reaction.
-
Solution:
Problem 2: Incomplete Crosslinking or Low Gel Yield
Symptoms:
-
The final material is weak, soft, or does not form a cohesive gel.
-
A significant portion of the starting polymer remains unreacted.
Root Causes and Solutions:
-
Cause: Insufficient amount of crosslinker.
-
Solution:
-
Stoichiometric Adjustment: Carefully calculate and optimize the molar ratio of this compound to the functional groups on your polymer. A slight excess of the crosslinker may be necessary to drive the reaction to completion, but a large excess can lead to the formation of dangling ends and a less crosslinked network.[9][10][11]
-
-
Cause: Inefficient reaction conditions.
-
Solution:
-
Catalyst Optimization: While HCl can be a catalyst, its concentration is not easily controlled. Consider using a more controlled catalyst system. For hydrosilylation-based crosslinking (if your polymer has vinyl groups), platinum-based catalysts like Karstedt's catalyst are highly effective.[12][13] For reactions with hydroxyl groups, a Lewis acid catalyst might be beneficial, but its compatibility with your system must be verified.
-
Increase Temperature: If the reaction is too slow, gradually increasing the temperature can enhance the reaction rate.[7]
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration to ensure maximum conversion.
-
Problem 3: Poor Reproducibility and Batch-to-Batch Variation
Symptoms:
-
Identical experimental setups yield materials with different mechanical properties or gelation times.
Root Causes and Solutions:
-
Cause: Moisture contamination.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and handle this compound in a glovebox or under a positive pressure of inert gas. Even trace amounts of water can lead to hydrolysis and inconsistent results.[14]
-
-
Cause: Inconsistent reactant purity or concentration.
-
Solution:
-
Reactant Characterization: Verify the purity of your polymer and the crosslinker. The concentration of functional groups on your polymer should be accurately determined before each experiment.
-
Precise Measurements: Use calibrated equipment for all measurements to ensure consistent stoichiometry.
-
Experimental Protocols
Protocol 1: General Procedure for Controlled Crosslinking of a Hydroxyl-Terminated Polymer
This protocol provides a starting point for crosslinking a hydroxyl-terminated polymer. Optimization of specific parameters will be necessary for your particular system.
Materials:
-
Hydroxyl-terminated polymer (e.g., hydroxyl-terminated polydimethylsiloxane)
-
This compound
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Anhydrous triethylamine (or other non-nucleophilic base)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve the hydroxyl-terminated polymer in anhydrous toluene.
-
Base Addition: Add a stoichiometric equivalent of anhydrous triethylamine to the polymer solution relative to the amount of this compound to be added.
-
Crosslinker Addition: Dissolve the desired amount of this compound in anhydrous toluene in the dropping funnel. Add the crosslinker solution dropwise to the stirred polymer solution at room temperature over a period of 1-2 hours.
-
Reaction: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by the increase in viscosity.
-
Work-up: The resulting gel can be purified by swelling in a good solvent for the polymer to remove any unreacted starting materials and the triethylamine hydrochloride salt, followed by drying under vacuum.
Data Presentation
The following table summarizes the expected impact of key experimental parameters on the degree of crosslinking.
| Parameter | Effect on Crosslinking Degree | Rationale |
| ↑ Crosslinker:Polymer Ratio | ↑ (up to a point) | Increases the number of crosslinks formed. Excess can lead to incomplete reaction.[9][10] |
| ↑ Temperature | ↑ | Increases reaction kinetics, leading to faster and potentially more complete crosslinking.[7] |
| ↑ Catalyst Concentration | ↑ | Accelerates the rate of crosslink formation. |
| ↑ Reaction Time | ↑ | Allows the reaction to proceed further towards completion. |
| Solvent Polarity | Variable | Can affect reactant solubility and reaction kinetics.[6] |
Visualizations
Crosslinking Mechanism
Caption: Reaction of this compound with hydroxyl groups.
Troubleshooting Decision Tree
Sources
- 1. 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 1,2-ビス(クロロジメチルシリル)エタン | 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 | 東京化成工業株式会社 [tcichemicals.com]
- 3. 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 9. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 12. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
Technical Support Center: Troubleshooting Residual Catalyst in 1,2-Bis(dichloromethylsilyl)ethane Synthesis
Welcome to our dedicated technical support guide for researchers and professionals engaged in the synthesis of 1,2-Bis(dichloromethylsilyl)ethane. The production of this vital organosilicon compound, typically via platinum-catalyzed hydrosilylation, is a robust process. However, a common and critical challenge is the removal of residual catalyst from the final product. These metallic traces can compromise product purity, impart undesirable color, and interfere with downstream applications.
This guide is structured to provide not just procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst removal in organosilicon synthesis.
Q1: Why is the removal of residual catalyst from my this compound reaction so critical?
A1: Complete removal of the catalyst, typically a precious metal like platinum, is crucial for several reasons:
-
Product Purity and Color: Residual catalysts, even at parts-per-million (ppm) levels, can impart a yellow, golden, or even black discoloration to the final product due to the formation of colloidal metal particles.[1][2] For many applications, particularly in electronics and pharmaceuticals, high product clarity is a stringent requirement.
-
Downstream Process Integrity: If the this compound is used as an intermediate, the residual catalyst can poison catalysts used in subsequent reaction steps or interfere with polymerization processes.[3][4]
-
Product Stability: Trace metals can sometimes promote unwanted side reactions or degradation of the product over time, affecting its shelf life and performance.
-
Economic Considerations: Precious metal catalysts are expensive. While removal is the primary goal for purity, recovery from waste streams is also an important industrial consideration.[1][5]
Q2: What are the common types of catalysts used in the synthesis of this compound?
A2: The synthesis of this compound often involves the hydrosilylation of an appropriate vinyl-containing precursor with a silicon-hydride.[6][7] This reaction is most effectively catalyzed by transition metals, particularly those from the platinum group.[6] The most prevalent catalysts include:
-
Platinum-based Catalysts: These are the most effective and widely used. Examples include Karstedt's catalyst (a Pt(0) complex), which is highly active, and Speier's catalyst (H₂PtCl₆).[6][8]
-
Other Precious Metals: Rhodium and palladium complexes can also be used for hydrosilylation but are less common for this specific application.[1]
-
Emerging Catalysts: Research is ongoing into more abundant and less expensive metals like iron, though challenges with air sensitivity and activity currently limit their practical use.
Q3: What are the primary methods for removing these residual catalysts?
A3: The main strategies for catalyst removal from organosilicon products are physical adsorption, distillation, and, in some cases, chemical sequestration.
-
Adsorption: This involves treating the crude product with a solid material that has a high affinity for the metal catalyst. Activated carbon is the most common choice.[1][2]
-
Distillation: As this compound is a distillable liquid, purification by fractional distillation under reduced pressure is a highly effective method for separating the non-volatile catalyst from the desired product.[1]
-
Chemical Treatment: This can involve adding a scavenging agent that binds to the metal, forming a complex that is more easily filtered. However, this adds another component to the mixture that may need to be removed.
Section 2: In-Depth Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format, providing causes and actionable solutions.
Q4: My final product has a persistent yellow, golden, or black tint even after basic filtration. What is happening?
A4:
-
Probable Cause: This coloration is a classic indicator of residual precious metal catalyst, which has agglomerated into colloidal nanoparticles.[2] These particles are often too small to be removed by standard filter paper. The color intensity can vary depending on the particle size and concentration of the metal.
-
Scientific Explanation: Platinum catalysts used in hydrosilylation can be reduced to their zero-valent state (Pt(0)) during the reaction. Under certain conditions, these atoms can aggregate to form stable, colored colloids suspended in the non-polar organosilicon medium. Simple filtration is ineffective because the particle size is often well below the pore size of standard filters.
-
Solution: You must employ a method capable of removing these sub-micron particles. The most direct approach is treatment with an adsorbent like activated carbon, followed by fine filtration. See SOP 1 for a detailed protocol.
Q5: I tried treating my product with activated carbon and filtering, but the color hasn't been fully removed. What went wrong?
A5:
-
Probable Cause: The efficacy of activated carbon treatment depends on several factors. The issue could be insufficient carbon loading, inadequate contact time, incorrect temperature, or using an inappropriate grade of carbon.
-
Scientific Explanation: Adsorption is a surface phenomenon. The metal catalyst particles must diffuse to the surface of the activated carbon and bind to it.
-
Loading: If not enough carbon is used, its surface area will become saturated with the catalyst before all of it can be removed from the solution.
-
Contact Time & Temperature: The process is diffusion-controlled. Stirring for a longer duration or gently heating the mixture (e.g., to 40-60°C) can increase the kinetic energy of the system, promoting more frequent and effective interactions between the catalyst particles and the carbon surface.[1]
-
Carbon Type: Activated carbons have different pore structures and surface chemistries. A grade with a high surface area and appropriate pore size distribution for your solvent system will be more effective.
-
-
Solution:
-
Increase Carbon Loading: Try systematically increasing the weight percentage of activated carbon (e.g., from 1 wt% to 2-5 wt%).
-
Optimize Contact Time: Extend the stirring time from a few hours to overnight.
-
Apply Gentle Heat: If your product is thermally stable, perform the carbon treatment at a slightly elevated temperature (40-80°C) to improve kinetics.
-
Use a Filter Aid: After treatment, filter the mixture through a pad of Celite® or another diatomaceous earth filter aid over a fritted funnel. This helps to remove the very fine carbon particles, which can otherwise pass through the filter and still impart a greyish color.
-
Q6: Is distillation a viable option for removing the catalyst, and what are the potential pitfalls?
A6:
-
Applicability: Yes, vacuum distillation is an excellent and often preferred method for purifying this compound, which has a reported boiling point of 80-82°C at 0.25 mmHg. Since the platinum catalyst is essentially non-volatile, it will remain in the distillation pot as residue.
-
Potential Pitfalls:
-
Thermal Stability: Ensure your product is stable at the required distillation temperature. Prolonged heating could potentially lead to decomposition or side reactions.
-
Bumping/Aerosol Formation: Vigorous boiling can sometimes carry over a fine mist (aerosol) of the pot contents, including the catalyst, into the condenser. This contaminates the distillate.
-
-
Solution:
-
Use High Vacuum: Employ a good vacuum pump to lower the boiling point and minimize thermal stress on the product.
-
Efficient Fractionating Column: Use a short Vigreux or packed column to prevent carryover of non-volatile materials.[9]
-
Controlled Heating: Use a heating mantle with a stirrer and ensure smooth, controlled boiling. Avoid overheating.
-
Post-Distillation Check: Even after distillation, it is good practice to perform a quality check for color and, if necessary, an analytical test for trace metals.
-
Q7: How can I definitively confirm and quantify the level of residual platinum in my final product?
A7:
-
Probable Cause: Visual inspection is subjective. For quality control and process validation, especially in regulated industries, a quantitative analytical method is required to determine the precise concentration of residual metal.
-
Scientific Explanation: Techniques for trace element analysis are required due to the low concentrations involved. The most common and sensitive methods are based on atomic spectroscopy.
-
Solution:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering exceptionally low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[10][11]
-
Other Techniques: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Graphite Furnace Atomic Absorption (GFAA) are also suitable, though typically less sensitive than ICP-MS.[10]
-
Sample Preparation: A critical step for organosilicon compounds is the sample preparation. The organic matrix must be removed to prevent interference. This typically involves a digestion procedure where the sample is treated with strong acids (like nitric acid and hydrofluoric acid) under heat to dissolve the sample and the metal, followed by dilution in a suitable aqueous matrix for analysis.[11] See SOP 2 for a conceptual protocol.
-
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Protocol for Catalyst Removal via Activated Carbon Adsorption
This protocol describes a lab-scale procedure for removing residual platinum catalyst from a crude this compound product.
Materials:
-
Crude this compound containing catalyst residue.
-
Activated Carbon (high purity, high surface area grade).
-
Celite® or other diatomaceous earth filter aid.
-
Anhydrous organic solvent (e.g., hexane or toluene, if dilution is necessary).
-
Round-bottom flask, magnetic stirrer, heating mantle.
-
Fritted glass funnel (medium porosity), filter flask, and vacuum source.
Procedure:
-
Preparation: Place the crude product in a clean, dry round-bottom flask equipped with a magnetic stir bar. If the product is highly viscous, it can be diluted with a minimal amount of a dry, non-polar solvent to facilitate stirring.
-
Adsorbent Addition: Add 2-5% by weight of activated carbon to the flask. (e.g., for 100 g of crude product, add 2-5 g of carbon).
-
Adsorption Step: Stir the mixture vigorously. If thermally permissible, heat the mixture to 50-60°C to enhance the rate of adsorption. Maintain stirring for a minimum of 4 hours; overnight treatment is often more effective.
-
Preparation of Filtration Pad: Assemble the filtration apparatus. Place a small layer of the filter aid (e.g., Celite®, ~1-2 cm thick) over the fritted glass funnel to form a compact pad. Wet the pad with a small amount of clean solvent.
-
Filtration: Allow the mixture to cool to room temperature. Carefully decant and filter the mixture through the prepared Celite® pad under vacuum. The pad will trap the fine carbon particles.
-
Washing: Wash the reaction flask and the filter cake with a small amount of clean, anhydrous solvent to ensure complete recovery of the product.
-
Solvent Removal: If a solvent was used for dilution, remove it from the filtrate using a rotary evaporator.
-
Analysis: Inspect the final product for color. For quantitative assessment, submit a sample for analysis as described in SOP 2 .
SOP 2: Protocol for Quantification of Residual Platinum using ICP-MS
This outlines the general steps for preparing an organosilicon sample for trace platinum analysis. Note: This procedure involves hazardous chemicals and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
Procedure:
-
Sample Digestion: Accurately weigh a small amount of the purified this compound into a clean Teflon® digestion vessel.
-
Acid Treatment: Carefully add a mixture of high-purity trace-metal grade acids. A common procedure for silicon-containing samples involves gentle hydrolysis followed by digestion with nitric acid (HNO₃) and hydrofluoric acid (HF). The HF is necessary to break down the siloxane backbone into volatile SiF₄.[11]
-
Microwave Digestion: Place the sealed vessel in a microwave digestion system. The system heats the sample under pressure, ensuring complete decomposition of the organic matrix and dissolution of the platinum.
-
Dilution: After cooling, carefully open the vessel and dilute the digested sample to a known final volume with deionized water. The sample is now in an aqueous matrix suitable for introduction into the ICP-MS instrument.
-
Analysis: Analyze the prepared sample using a calibrated ICP-MS instrument. The concentration of platinum is determined by comparing the signal intensity from the sample to that of certified calibration standards. The final result is then back-calculated to report the platinum concentration in the original sample (e.g., in ppm or ppb).
Section 4: Method Comparison
| Feature | Adsorption (Activated Carbon) | Vacuum Distillation |
| Principle | Physical binding of catalyst to a high surface area solid. | Separation based on differences in volatility. |
| Effectiveness | Good to excellent, but highly dependent on process parameters. | Excellent for non-volatile impurities. |
| Pros | - Operationally simple and can be done at low temperatures. - Scalable. | - Can achieve very high product purity. - Removes a broad range of non-volatile impurities. |
| Cons | - May require optimization (carbon type, loading, time). - Potential for product loss on the adsorbent. - Filtration of fine particles can be challenging. | - Requires specialized equipment (vacuum pump, glassware). - Product must be thermally stable. - Higher energy consumption. |
| Best For | Initial cleanup, processes where thermal stress is a concern, and removing colloidal particles. | Final purification step to achieve the highest purity for thermally stable compounds. |
Section 5: Visual Workflows
Diagram 1: Troubleshooting Discolored Product
A logical workflow for addressing product discoloration issues.
References
- Google Patents. (2012). WO2012149264A1 - Process of precious metal recovery and color removal from an organosilicon product-containing liquid reaction medium.
-
ResearchGate. (2021). Leaching of catalyst platinum from cured silicone elastomers: A preliminary study for comparing reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques for Trace Element Analysis: An Overview. Retrieved from [Link]
-
ACS Publications. (2017). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Journal of the American Chemical Society. Retrieved from [Link]
-
Open Access Government. (2021). Replacing platinum catalysts with iron catalysts for silicone production. Retrieved from [Link]
- Google Patents. (1978). US4087474A - Process for the purification of 1,2-dichloroethane.
-
ResearchGate. (2023). The Role of Trace Analysis in Forensic Chemistry: Techniques and Case Studies. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2012). Hydrosilylation: Removing black/golden colour from product. r/chemistry. Retrieved from [Link]
- Google Patents. (1985). US4554392A - Method of preparing 1,2-dichloroethane from ethylene and chlorine gas.
-
PubMed Central (PMC). (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. National Institutes of Health. Retrieved from [Link]
-
US Tech Online. (n.d.). Troubleshooting: Platinum Catalyzed Silicones. Retrieved from [Link]
-
News-Medical.Net. (2020). Advanced Bioanalytical Techniques Help Solve Crimes Through Assessment of Trace Evidence. Retrieved from [Link]
-
Nature. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Nature Communications. Retrieved from [Link]
-
Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Retrieved from [Link]
-
Organic Syntheses. (1987). A GENERAL SYNTHETIC METHOD FOR THE PREPARATION OF CONJUGATED DIENES FROM OLEFINS USING BROMOMETHANESULFONYL BROMIDE: 1,2-DIMETHYLENECYCLOHEXANE. Retrieved from [Link]
-
GA Lindberg. (n.d.). Why your silicone is not curing: Inhibition and poisoning of silicones. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Retrieved from [Link]
-
PubMed Central (PMC). (2018). Detection Progress of Selected Drugs in TLC. National Institutes of Health. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of 1,2-dichloroethane. Retrieved from [Link]
Sources
- 1. WO2012149264A1 - Process of precious metal recovery and color removal from an organosilicon product-containing liquid reaction medium - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 4. Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg [galindberg.se]
- 5. researchgate.net [researchgate.net]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 [smolecule.com]
- 8. Catalysts for the Hydrosilylation of Silicones [heraeus-precious-metals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Technical Support Center: Characterization of Defects in Polymers from 1,2-Bis(dichloromethylsilyl)ethane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 1,2-Bis(dichloromethylsilyl)ethane. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and characterization of these specialized organosilicon polymers. My goal is to equip you with the knowledge to not only identify but also mitigate common defects, ensuring the integrity and desired properties of your materials.
Introduction: The Promise and Pitfalls of an Ethane-Bridged Siloxane Precursor
This compound is a versatile monomer for creating unique polysiloxane structures. The ethane bridge between the silicon atoms introduces a degree of conformational rigidity compared to traditional linear polysiloxanes, influencing the polymer's thermal and mechanical properties. The primary synthetic route to high-molecular-weight polymers is through hydrolytic polycondensation. While seemingly straightforward, this process is fraught with potential pitfalls that can lead to significant structural defects, impacting the final material's performance.
This guide will focus on the practical aspects of identifying and troubleshooting these defects, moving from common experimental observations to their underlying chemical causes and solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and analysis of polymers from this compound.
FAQ 1: My polymerization reaction resulted in an insoluble gel. What happened and how can I prevent it?
Answer:
Gelation is a common and often frustrating outcome when working with bifunctional monomers like this compound.[1] It signifies the formation of an extensive, cross-linked polymer network, rendering the material insoluble and difficult to process.
Root Causes:
-
Uncontrolled Hydrolysis: Rapid, uncontrolled addition of water to the monomer leads to a burst of silanol (Si-OH) formation. These highly reactive intermediates can then condense in a disorganized manner, leading to extensive branching and cross-linking.
-
High Monomer Concentration: At high concentrations, the probability of intermolecular reactions (between different polymer chains) increases relative to intramolecular reactions (cyclization) or linear chain growth. This favors the formation of a cross-linked network.
-
Inadequate Control over Condensation Catalysts: Trace impurities that can act as acid or base catalysts can accelerate the condensation of silanols, leading to premature gelation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gelation.
FAQ 2: GPC analysis of my polymer shows a bimodal or very broad molecular weight distribution. What are the likely causes?
Answer:
A broad or bimodal molecular weight distribution suggests the presence of multiple polymer populations. In the context of this compound polymerization, this often points to the concurrent formation of linear high polymers and a significant fraction of low molecular weight cyclic oligomers.
Root Causes:
-
Cyclization: The ethane bridge imposes a geometric constraint that can favor the formation of cyclic species, particularly at low monomer concentrations and high temperatures. These cyclic oligomers will appear as a distinct, low molecular weight peak in the GPC chromatogram.
-
Incomplete Polymerization: If the reaction is not driven to completion, a significant amount of unreacted or partially reacted oligomers will remain, broadening the molecular weight distribution.
-
Side Reactions: Chain scission or redistribution reactions, though less common under controlled hydrolytic conditions, can also lead to a broadening of the molecular weight distribution.
Characterization and Troubleshooting:
| Analytical Technique | Observation | Interpretation | Troubleshooting Step |
| GPC | Bimodal distribution with a low MW peak. | Presence of cyclic oligomers. | Increase monomer concentration; lower reaction temperature. |
| ¹H NMR | Sharp, distinct singlets in the methylsilyl region. | Characteristic of well-defined cyclic species. | Optimize reaction conditions to favor linear chain growth. |
| ²⁹Si NMR | Multiple sharp resonances. | Different silicon environments in various cyclic structures. | Purify the polymer by fractional precipitation or preparative GPC. |
FAQ 3: My FTIR spectrum shows a broad peak around 3400 cm⁻¹ and a shoulder on the Si-O-Si peak. What do these indicate?
Answer:
These spectral features are indicative of incomplete condensation and the presence of residual silanol (Si-OH) groups in your polymer.
Spectral Assignments:
-
Broad peak at ~3200-3600 cm⁻¹: This is characteristic of the O-H stretching vibration in hydrogen-bonded silanol groups.
-
Shoulder on the Si-O-Si peak (~1000-1100 cm⁻¹): The Si-O stretching vibration in a Si-OH group can appear as a shoulder on the main Si-O-Si asymmetric stretching band.[2]
Root Causes:
-
Insufficient Reaction Time or Temperature: The condensation of silanols to form siloxane bonds is an equilibrium process. Insufficient time or temperature may not be enough to drive the reaction to completion.
-
Steric Hindrance: As the polymer chains grow, steric hindrance can make it difficult for the remaining terminal silanol groups to react.
-
Excess Water: While water is necessary for hydrolysis, a large excess can shift the equilibrium back towards silanols.
Troubleshooting:
-
Post-polymerization Curing: Heat the polymer under vacuum to drive off water and promote further condensation of residual silanol groups.
-
Use of a Condensation Catalyst: In some cases, a mild, non-acidic/basic catalyst can be used in the final stages of polymerization to force the reaction to completion.
-
Control of Stoichiometry: Ensure the initial water-to-monomer ratio is carefully controlled.[3]
Part 2: Experimental Protocols
Protocol 1: Controlled Hydrolytic Polycondensation of this compound
This protocol is designed to favor the formation of high molecular weight, linear polymers while minimizing gelation and the formation of cyclic byproducts.
Materials:
-
Anhydrous toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser), all oven-dried.
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Charge the three-neck flask with a magnetic stir bar and anhydrous toluene.
-
Monomer Addition: Add this compound to the toluene via syringe. The final monomer concentration should be between 5-10% (w/v).
-
Hydrolysis: In a separate flask, prepare a solution of deionized water in toluene (at a molar ratio of 2:1 water to monomer). Add this solution to the dropping funnel.
-
Slow Addition: With vigorous stirring, add the water/toluene solution dropwise to the monomer solution over a period of 2-4 hours. Maintain the reaction temperature at 25-30 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with deionized water (3 x volume of organic layer) to remove HCl.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the polymer.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: Starting under anhydrous conditions and with dry glassware prevents premature and uncontrolled hydrolysis of the highly reactive chlorosilane groups.[4][5]
-
Slow Water Addition: This is the most critical step to control the rate of hydrolysis, preventing a rapid buildup of reactive silanol intermediates and thus minimizing the risk of gelation.
-
Low Monomer Concentration: This favors intramolecular cyclization and linear chain growth over intermolecular cross-linking, which is more probable at higher concentrations.
Protocol 2: Characterization of Polymer Defects
A. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
-
System: A standard GPC system with a refractive index (RI) detector is suitable.
-
Solvent: Toluene is a common and effective solvent for these polymers.
-
Columns: A set of columns suitable for the expected molecular weight range.
-
Calibration: Use polystyrene standards for relative molecular weight determination.
-
Interpretation:
-
High PDI (>2.5): Suggests a broad distribution of chain lengths, possibly due to side reactions or incomplete polymerization.
-
Bimodal Distribution: Indicates the presence of at least two distinct polymer populations, likely a high molecular weight linear fraction and a low molecular weight cyclic fraction.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Purpose: To confirm the basic structure of the polymer and identify the presence of unreacted monomer or specific end groups.
-
Expected Signals:
-
A singlet for the methyl protons on the silicon atoms.
-
A singlet for the ethane bridge protons.
-
-
Defect Indication: The presence of sharp, additional singlets in the methyl region may indicate the presence of well-defined cyclic oligomers.
-
-
²⁹Si NMR:
-
Purpose: To provide detailed information about the silicon environment.
-
Expected Signals: A single resonance for the silicon atoms in the linear polymer backbone.
-
Defect Indication:
-
Multiple resonances suggest different silicon environments, which can arise from cyclic structures or branching points.
-
Resonances corresponding to Si-OH groups (silanols) indicate incomplete condensation.
-
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify key functional groups and detect impurities or defects.
-
Key Vibrations:
-
~2960 cm⁻¹: C-H stretching in methyl and ethane groups.
-
~1260 cm⁻¹: Si-CH₃ deformation.
-
~1000-1100 cm⁻¹: Strong, broad Si-O-Si asymmetric stretching, characteristic of the siloxane backbone.[2]
-
-
Defect Indication:
-
Broad peak at ~3200-3600 cm⁻¹: O-H stretching from residual Si-OH groups.
-
Sharp peak at ~3680 cm⁻¹: Non-hydrogen-bonded Si-OH (unlikely in bulk polymer, but may be seen in dilute solution).
-
Shoulder on the Si-O-Si peak: Si-O stretching from Si-OH groups.
-
Part 3: Visualization of Key Processes
Caption: Reaction pathways in the polymerization of this compound.
References
-
Gelest, Inc. (n.d.). 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE. Retrieved from [Link]
- Inagaki, M., & Cherkinsky, M. (2020). Sequential Infiltration Synthesis of Silicon Dioxide in Polymers with Ester Groups: Insight from In Situ Infrared Spectroscopy. ACS Applied Materials & Interfaces, 12(38), 43339–43347.
-
Magritek. (n.d.). Fast Analysis of Polysiloxanes by Benchtop NMR. Retrieved from [Link]
- Obrezkova, M. A., Kalinina, A. A., Pavlichenko, I., & Muzafarov, A. M. (2014). Comb-Like Polymethylsiloxanes. Synthesis, Structure and Properties. Polymers, 6(12), 2972-2985.
-
PubChem. (n.d.). 1,2-Bis(2-chloroethoxy)ethane. Retrieved from [Link]
- Wang, L., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Molecules, 24(2), 308.
-
Gelest. (2015). SAFETY DATA SHEET: 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE. Retrieved from [Link]
- Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Molecular Sciences, 10(9), 3784–3804.
- Mayer, M., et al. (2020).
Sources
Technical Support Center: Optimizing Silylation Reactions with 1,2-Bis(dichloromethylsilyl)ethane
Welcome to the technical support resource for 1,2-Bis(dichloromethylsilyl)ethane. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of using this powerful bifunctional silylating agent. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. We will delve into common issues, from reaction setup to product purification, ensuring you can achieve high yields and purity with confidence.
Troubleshooting Guide
This section addresses the most common challenges encountered during silylation reactions with this compound, which is primarily used for the N,N-diprotection of primary amines to form a stable tetramethyldisilylazacyclopentane (Stabase) adduct.[1]
Issue 1: Low or No Product Yield
Low yield is the most frequently reported issue. The root cause often lies in the stringent reaction conditions required due to the reagent's reactivity profile.
Potential Cause A: Presence of Moisture
This compound is extremely sensitive to moisture.[2][3] The silicon-chlorine bond is highly electrophilic and will rapidly hydrolyze upon contact with water. This non-productive reaction consumes your reagent and generates hydrogen chloride (HCl) gas, further complicating the reaction environment.[2][4]
Recommended Solutions:
-
Glassware: Oven-dry all glassware (≥120°C) for several hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen) immediately before use.
-
Solvents: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column). Aprotic solvents like dichloromethane are common choices.[5]
-
Reagents: Ensure your substrate and base (e.g., triethylamine) are anhydrous. If necessary, distill the base or dry the substrate under vacuum.
-
Atmosphere: Conduct the entire experiment under a dry, inert atmosphere (Ar or N₂). Use Schlenk line techniques or a glove box for optimal results.
Potential Cause B: Incorrect Stoichiometry or Ineffective Base
The silylation reaction releases two equivalents of HCl.[6] This acid must be neutralized by a base to prevent the protonation of your amine substrate (which would render it non-nucleophilic) and to drive the reaction to completion.
Recommended Solutions:
-
Base Selection: Triethylamine (TEA) is a commonly used and effective base for this reaction.[5] Imidazole can also be used, particularly with less reactive chlorosilanes, but TEA is standard for this application.
-
Stoichiometry: A slight excess of the base is critical. Use at least 2.2 equivalents of triethylamine relative to your primary amine. This ensures complete neutralization of the generated HCl.
-
Reagent Ratios: For most primary amines, a 1:1 molar ratio of the amine to this compound is optimal.[1][5]
Potential Cause C: Low Substrate Reactivity
Steric hindrance around the primary amine can significantly reduce the reaction rate.[7] Electron-withdrawing groups near the amine can also decrease its nucleophilicity.
Recommended Solutions:
-
Increase Reaction Time: Monitor the reaction by TLC or GC-MS. If the reaction is sluggish, extend the reaction time beyond the typical 2-3 hours.[5]
-
Elevate Temperature: Gently heating the reaction mixture (e.g., to 35-40°C or refluxing in dichloromethane) can help overcome the activation energy barrier for sterically hindered substrates. Proceed with caution to avoid potential side reactions.
-
Alternative Catalysis: For particularly challenging substrates, consider the use of a more potent silylation catalyst system, though this is less common for this specific reagent.
Troubleshooting Flowchart for Low Yield
Below is a logical workflow to diagnose yield issues systematically.
Caption: A step-by-step decision tree for troubleshooting low yield.
Issue 2: Complex Product Mixture or Side Reactions
The formation of multiple products often points to incomplete reactions, reagent degradation, or instability during workup.
Potential Cause A: Incomplete Reaction
If the reaction is not driven to completion, you may have a mixture of starting material, mono-silylated intermediate, and the desired di-silylated product.
Recommended Solution:
-
Monitor Reaction Progress: Use an appropriate analytical technique (TLC, GC, LC-MS) to track the disappearance of the starting material and the formation of the product. Do not proceed to workup until the reaction is complete.
Potential Cause B: Hydrolysis During Workup
While the final cyclic silylated amine (Stabase adduct) is relatively stable, exposure to strongly acidic or aqueous conditions for prolonged periods can lead to partial or complete hydrolysis back to the primary amine.[2][6]
Recommended Solution:
-
Use a Mild Quench: A common and effective workup involves pouring the reaction mixture into a mild aqueous buffer like sodium dihydrogen phosphate.
-
Efficient Extraction: Perform the aqueous workup and subsequent organic extractions quickly. Dry the combined organic layers thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.
Potential Cause C: Impure Reagent
Using an old or improperly stored bottle of this compound can be a source of problems. Partial hydrolysis within the bottle leads to oligomeric silicon-containing impurities.
Recommended Solution:
-
Verify Reagent Quality: The reagent should be a white to colorless solid or liquid (melting point is 36-41°C).[1][2] If it is discolored or has been stored improperly, consider using a fresh bottle. Store the reagent under an inert gas atmosphere and ensure the container is sealed tightly.[3][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? It is primarily used as a protecting group for primary amines.[1][2] It reacts with primary amines to form a cyclic disilazane, known as a Stabase adduct, which provides N,N-diprotection. This adduct is notably stable under strongly basic conditions (e.g., n-butyllithium, Grignard reagents), making it excellent for syntheses involving alkylation or other base-mediated transformations on a molecule containing a primary amine.[1]
Q2: How should I handle and store this reagent?
-
Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves (neoprene or nitrile), safety goggles, and a lab coat.[4] It causes severe skin burns and eye damage.[4][8] Avoid inhalation of dust or vapors.
-
Storage: Store the container tightly sealed in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen).[3] It is incompatible with water, bases, and oxidizing agents.[3]
Q3: What is the mechanism of the silylation reaction with a primary amine? The reaction proceeds via a two-step nucleophilic substitution. The primary amine first attacks one of the electrophilic silicon atoms, displacing a chloride ion. The resulting intermediate is then deprotonated by the base (e.g., triethylamine). This process repeats intramolecularly, where the nitrogen attacks the second silicon center to form the stable five-membered ring, releasing a second equivalent of HCl that is also neutralized by the base.[6]
Caption: Simplified mechanism for Stabase adduct formation.
Q4: Can I use this reagent to silylate alcohols or other functional groups? While chlorosilanes are general silylating agents for active hydrogen-containing compounds like alcohols and thiols, this compound is specifically designed and optimized for the protection of primary amines to form a cyclic adduct.[9][10] Using it for other purposes, such as protecting diols, may lead to polymerization or complex mixtures unless the reaction is carefully controlled for intramolecular cyclization. For general alcohol protection, reagents like TMS-Cl, TBDMS-Cl, or TIPS-Cl are more suitable.[6]
Q5: How do I purify my final product? A highly effective method that avoids a full aqueous workup is often preferred to maximize yield and purity.[5]
| Step | Procedure | Rationale |
| 1 | Filter | After the reaction is complete, filter the mixture through a pad of Celite® to remove the bulk of the precipitated triethylamine hydrochloride (Et₃N·HCl) salt. |
| 2 | Concentrate | Concentrate the filtrate under reduced pressure. |
| 3 | Precipitate | Add a non-polar solvent like pentane or hexane to the concentrated residue. This will cause any remaining dissolved Et₃N·HCl salt to precipitate. |
| 4 | Filter Again | Filter the mixture again to remove the last traces of salt. |
| 5 | Final Concentration | Concentrate the final filtrate to yield the pure silylated product. This method often provides product pure enough for subsequent steps without chromatography. |
Experimental Protocols
Protocol 1: General Silylation of a Primary Amine
This protocol is adapted from established procedures for the protection of primary amines.[1][5]
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and anhydrous dichloromethane to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add anhydrous triethylamine (2.2 eq.) to the stirred solution.
-
Silylating Agent Addition: In a separate dry flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the amine solution via a syringe or dropping funnel over 10-15 minutes.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis.
-
Workup & Purification: Once the starting material is consumed, proceed with purification as described in the purification table above or via a mild aqueous quench.[5]
References
-
General Silylation Procedures. (n.d.). Gelest Technical Library. Retrieved from [Link]
-
Silylation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Safety Data Sheet: 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE. (2015). Gelest, Inc. Retrieved from [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical. Retrieved from [Link]
-
A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. (2012). European Journal of Inorganic Chemistry. Published on PMC. Retrieved from [Link]
-
Techniques for Silylation. (n.d.). ResearchGate. Retrieved from [Link]
-
Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. (2023). Molecules. Published on NIH. Retrieved from [Link]
-
Silylation. (n.d.). In Wikipedia. Retrieved from [Link]
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- 5. General Silylation Procedures - Gelest [technical.gelest.com]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
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- 10. taylorandfrancis.com [taylorandfrancis.com]
Managing moisture sensitivity of 1,2-Bis(dichloromethylsilyl)ethane in reactions
Welcome to the technical support resource for 1,2-Bis(dichloromethylsilyl)ethane. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive bifunctional silylating agent. Its successful application hinges on the rigorous exclusion of atmospheric moisture. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.
Section 1: Foundational Knowledge - Understanding the "Why"
A fundamental understanding of the reagent's reactivity is the first line of defense against failed reactions. This section addresses the core chemical principles governing its moisture sensitivity.
FAQ 1: Why is this compound so acutely sensitive to moisture?
The high reactivity of this compound stems from the nature of the silicon-chlorine (Si-Cl) bond. Silicon is more electropositive than chlorine, creating a highly polarized bond that renders the silicon atom electrophilic and susceptible to nucleophilic attack. Water, even in trace amounts, acts as a potent nucleophile.
The reaction, known as hydrolysis, proceeds rapidly. The oxygen atom of a water molecule attacks the electrophilic silicon center, leading to the displacement of a chloride ion and the formation of a silanol (Si-OH) intermediate. This reaction also liberates highly corrosive hydrogen chloride (HCl) gas.[1][2] The newly formed silanol is itself reactive and can readily condense with another chlorosilyl group (on the same or another molecule) or another silanol, eliminating either HCl or water to form a stable silicon-oxygen-silicon (Si-O-Si) linkage, known as a siloxane bond.[3][4][5]
Because the starting material has four Si-Cl bonds, this process can rapidly cascade, leading to the formation of complex, insoluble polysiloxane oligomers or polymers.
FAQ 2: What are the consequences of moisture contamination in my reaction?
Moisture contamination leads to a cascade of problems that compromise your experiment's integrity:
-
Reagent Decomposition: The primary consequence is the consumption of your starting material through hydrolysis, reducing the effective concentration available for your desired reaction.
-
Byproduct Formation: The generation of HCl can alter the pH of the reaction medium, potentially catalyzing unwanted side reactions or decomposing sensitive substrates. The formation of insoluble polysiloxanes complicates product isolation and purification, often resulting in difficult-to-remove gels or solids.
-
Reduced Yields and Poor Reproducibility: The combination of reagent loss and side reactions inevitably leads to lower yields of the desired product and makes the experiment difficult to reproduce consistently.
-
Safety Hazards: The evolution of HCl gas is a significant safety concern.[2][6] It is corrosive to skin, eyes, and the respiratory tract and can damage sensitive equipment.[7][8][9]
Section 2: Proactive Moisture Control - Best Practices
Success with this compound is achieved before the reaction begins. Rigorous adherence to anhydrous techniques is not optional; it is a core requirement.
FAQ 3: How should I properly store and handle the reagent?
Proper storage and handling are critical to maintaining the reagent's integrity.[7][10]
-
Storage: The reagent should be stored in a tightly sealed container under a positive pressure of a dry, inert gas (e.g., argon or nitrogen).[7] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and strong bases.[8] A desiccator cabinet or a glove box is an ideal storage environment.
-
Handling: All transfers and manipulations of the reagent must be performed under an inert atmosphere.[7][11]
-
Glove Box: A glove box with a low-moisture (<1 ppm) atmosphere is the gold standard for handling highly sensitive reagents.
-
Schlenk Line: For labs without a glove box, standard Schlenk line techniques are essential.[12] This involves using specialized glassware that allows for the evacuation of air and backfilling with an inert gas.[11]
-
Sure/Seal™ Bottles: Many suppliers provide the reagent in Sure/Seal™ bottles, which allow for the withdrawal of the liquid via a syringe through a resealable septum, minimizing atmospheric exposure.[13]
-
FAQ 4: What is the required level of dryness for my solvents, and how do I achieve it?
Commercial anhydrous solvents are often not dry enough for highly sensitive reactions. It is best practice to dry and de-gas solvents in-house. The target should be a water content of <10 ppm.
| Solvent | Recommended Drying Agent | Procedure & Duration | Typical Residual H₂O |
| Dichloromethane (DCM) | 3Å Molecular Sieves | Store over activated sieves (10% m/v) for >24 hours.[14] | <1 ppm[14] |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves | Store over activated sieves (20% m/v) for >72 hours.[14] | ~4 ppm[14] |
| Toluene | 3Å Molecular Sieves | Store over activated sieves (10% m/v) for >24 hours.[14] | <1 ppm[14] |
| Acetonitrile | 3Å Molecular Sieves | Store over activated sieves (10% m/v) for >24 hours.[14] | <1 ppm[14] |
Note: Molecular sieves must be activated prior to use by heating them in a vacuum oven. Alternatively, a solvent purification system (SPS) can provide consistently dry solvents on demand.
FAQ 5: How do I ensure my glassware is sufficiently dry?
Glass surfaces readily adsorb a thin film of moisture from the atmosphere.[14][15] This moisture must be removed immediately before use.
-
Oven-Drying: Place disassembled glassware in an oven at >125°C overnight.[13] Assemble the apparatus while still hot and immediately place it under an inert atmosphere on a Schlenk line to cool.[13][15] This prevents re-adsorption of moisture as the glass cools.
-
Flame-Drying: For more rapid drying, assemble the apparatus cold and heat it under a strong vacuum using a heat gun until all visible moisture is gone. Then, while still hot, backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure a robust inert atmosphere.[11]
Section 3: In-Reaction Troubleshooting Guide
Even with careful preparation, issues can arise. This section addresses common problems encountered during reactions.
-
Problem: My reaction produced a white, insoluble precipitate immediately upon adding the this compound.
-
Probable Cause: This is a classic sign of significant moisture contamination. The precipitate is almost certainly a polysiloxane byproduct.
-
Causality & Solution: The source of water is likely your solvent or glassware. Re-verify your drying procedures. Ensure solvents have been stored over activated sieves for the appropriate time. Re-dry all glassware using the oven-drying or flame-drying methods described above. If you added a solid reagent, ensure it was properly dried in a vacuum desiccator, preferably over a strong desiccant like P₂O₅.[16]
-
-
Problem: The reaction is sluggish or not proceeding to completion according to TLC/GC-MS analysis.
-
Probable Cause: A slow, continuous introduction of moisture is consuming your reagent over time, effectively lowering its concentration and stalling the reaction.
-
Causality & Solution: This often points to a small leak in your apparatus. Check all joints and septa for a secure seal. Ensure a positive pressure of inert gas is maintained throughout the reaction. If using balloons, ensure they are well-inflated. A slow leak can introduce enough moisture over several hours to significantly impact the reaction.
-
-
Problem: My NMR/MS analysis shows unexpected silicon-containing byproducts with Si-O-Si linkages.
-
Probable Cause: Minor moisture contamination has occurred, leading to the formation of soluble siloxane oligomers.
-
Causality & Solution: While your gross drying procedures may be adequate, trace moisture is still present. Consider using a more rigorous solvent drying method or extending the drying time. For extremely sensitive reactions, transferring all materials within a glove box is the most reliable solution.
-
-
Problem: I observe fuming (a white, fog-like cloud) when handling the reagent or during the reaction.
-
Probable Cause: This is the reaction of the chlorosilane with atmospheric moisture, producing a fine aerosol of hydrochloric acid and silica.[2]
-
Causality & Solution: This indicates a breach in your inert atmosphere. While a small amount of fuming at the tip of a needle during a transfer might be unavoidable, persistent fuming in your reaction flask is a serious issue. Immediately check your inert gas flow and ensure all connections are secure. All handling should be done in a well-ventilated fume hood.[7]
-
Section 4: Standard Operating Procedure (SOP) - Protection of a Primary Amine
This protocol, adapted from established procedures, provides a self-validating workflow for using this compound as a protecting group for a primary amine.[17] Following these steps rigorously will ensure a successful outcome.
Objective: To protect ethyl glycinate using this compound.
Step 1: Rigorous Preparation of Apparatus and Reagents
-
Oven-dry a three-necked round-bottom flask, a condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar overnight at 140°C.
-
Assemble the glassware hot while flushing with a stream of dry argon. Use a thin layer of high-vacuum grease on all joints. Secure joints with clips.
-
Allow the apparatus to cool to room temperature under a positive pressure of argon.
-
Use dichloromethane that has been dried over activated 3Å molecular sieves for at least 24 hours.
-
Ensure triethylamine has been freshly distilled from CaH₂.
Step 2: Reaction Execution
-
To the reaction flask, add a solution of ethyl glycinate (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane via a dry syringe.[17]
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous dichloromethane.
-
Stir the amine solution under argon and cool to 0°C using an ice bath.
-
Add the silylating agent solution dropwise from the funnel to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours under argon.[17]
Step 3: Workup and Isolation
-
Carefully pour the reaction mixture into an aqueous solution of sodium dihydrogen phosphate.[17]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The pure product can be obtained by vacuum distillation.[17]
Section 5: Safety First
Handling this compound and its byproducts requires strict adherence to safety protocols.
-
Primary Hazards: The reagent is flammable and corrosive.[8][10] It causes severe skin burns and eye damage.[7][9] Upon contact with moisture, it releases toxic and corrosive hydrogen chloride gas.[2][6]
-
Mandatory PPE: Always work in a certified chemical fume hood. Wear chemical safety goggles, a face shield, flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves.[7][8]
-
Quenching and Waste Disposal: Unused reagent and reaction mixtures must be quenched carefully. Slowly add the mixture to a cooled, stirred solution of isopropanol or a similar alcohol. Once the reaction has subsided, the mixture can be neutralized with a base like sodium bicarbonate before being disposed of according to your institution's hazardous waste protocols. Never quench with water directly , as the reaction can be violent.[8]
References
-
Wipf Group, University of Pittsburgh. (2015, August 30). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(2-chloroethoxy)ethane. Retrieved from [Link]
-
Matyjaszewski, K. (1991, May 2). Synthesis and Characterization of Polysilanes. DTIC. Retrieved from [Link]
- Shaffer, L. H., & Flanigen, E. M. (1957). Hydrolysis of Chlorosilanes. II. Rates and Mechanism. Journal of the American Chemical Society.
-
Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
-
Gelest, Inc. (2015, September 30). SAFETY DATA SHEET: 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE. Retrieved from [Link]
- Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water.... Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
PubMed. (2022, November 21). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Retrieved from [Link]
-
Wikipedia. (n.d.). Moisture sensitivity level. Retrieved from [Link]
-
Quora. (2020, November 10). How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry. Retrieved from [Link]
-
Hemlock Semiconductor. (2020, January 22). Fact Sheet: “Chlorosilanes”. Retrieved from [Link]
-
Reddit. (n.d.). Drying chemicals in a desiccator prior to moisture-sensitive reactions. Retrieved from [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
- Google Patents. (n.d.). US7208617B2 - Hydrolysis of chlorosilanes.
-
Organic Syntheses. (n.d.). 1,2-Dimethylenecyclohexane. Retrieved from [Link]
-
Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
-
American Chemistry Council. (n.d.). Safety Guides. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
Immoos, C. E., et al. (n.d.). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. PMC - NIH. Retrieved from [Link]
-
MDPI. (2025, January 24). 6,6′-{[Ethane-1,2-Diylbis(azaneylylidene)]bis(methaneylylidene)}bis[2-(4-Oxy(2,2,6,6-Tetramethylpiperidin-1-Oxyl)butyloxy)phenolato] Cobalt(II). Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Improve Your Handling of Chlorosilanes. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dichloroethane. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dichloroethane. Retrieved from [Link]
-
Westlake Corporation. (n.d.). Product Stewardship Summary TRI-ETHANE™. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 1,1′-[oxybis(ethane-2,1-diyl)]bis(2-methylsulfanyl-1H-benzo[d]imidazole). Retrieved from [Link]
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Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 1,2-Bis(dichloromethylsilyl)ethane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,2-Bis(dichloromethylsilyl)ethane. This guide is designed for researchers, scientists, and drug development professionals who are scaling up reactions involving this highly reactive and versatile organosilicon building block. Our goal is to provide you with field-proven insights and practical solutions to common challenges, ensuring the safety, efficiency, and reproducibility of your chemical processes.
This compound, with its four reactive silicon-chlorine (Si-Cl) bonds, is a powerful bifunctional reagent. It serves as a precursor for advanced materials and as a protecting agent in organic synthesis.[1] However, its high reactivity presents significant challenges during scale-up, particularly concerning moisture sensitivity, exothermicity, and byproduct formation. This document provides a structured approach to troubleshooting these issues in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, safety, and reaction characteristics of this compound.
Q1: What are the primary safety concerns when handling this compound at scale?
A1: The primary hazards are its corrosivity and high reactivity, especially with water.
-
Corrosivity: The compound causes severe skin burns and serious eye damage.[2] All handling must be done wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.
-
Reactivity with Moisture: It reacts vigorously with moisture, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas.[3] This necessitates handling the reagent under a dry, inert atmosphere (e.g., nitrogen or argon).[4]
-
Thermal Decomposition: At elevated temperatures, it can decompose to release irritating and toxic vapors, including HCl.[4]
-
Incompatibilities: It is incompatible with alcohols, amines, strong bases, strong oxidizing agents, and acids.[3][4]
Q2: How should this compound be properly stored?
A2: Proper storage is critical to maintaining its integrity and ensuring safety. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The material is moisture-sensitive, so storage under an inert atmosphere is strongly recommended to prevent degradation.[5][6]
Q3: What solvents are recommended for reactions, and which should be avoided?
A3: The choice of solvent is dictated by the reagent's reactivity.
-
Recommended Solvents: Anhydrous, non-protic solvents are essential. Examples include dichloromethane (DCM), tetrahydrofuran (THF), toluene, and hexane. Ensure solvents are dried over a suitable drying agent (e.g., molecular sieves or sodium/benzophenone) and distilled before use.
-
Solvents to Avoid: Protic solvents such as water, alcohols, and primary or secondary amines must be strictly avoided as they will react with the Si-Cl bonds, consuming the reagent and generating unwanted byproducts.[3]
Q4: How can I effectively monitor the progress of a reaction involving this reagent?
A4: Reaction monitoring is crucial for determining completion and identifying potential side reactions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for monitoring the disappearance of the starting material and the appearance of the desired product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to track the conversion of the Si-Cl groups to the desired Si-R groups.
-
Infrared (IR) Spectroscopy: The disappearance of the strong Si-Cl stretching band can indicate reaction progress.
Q5: What are the most common byproducts I should expect, and why do they form?
A5: The most common byproducts are siloxanes (compounds containing Si-O-Si linkages). These form due to the reaction of the Si-Cl bonds with trace amounts of water. On a large scale, even small moisture impurities in reagents or solvents can lead to significant siloxane formation, often resulting in viscous oils or insoluble polymeric materials that complicate purification.
Section 2: Troubleshooting Guide for Scale-Up
This guide addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.
Problem 1: My reaction is extremely exothermic and difficult to control upon scaling up.
-
Potential Causes:
-
High Reaction Enthalpy: Nucleophilic substitution at the electrophilic silicon center is a highly exothermic process. The heat generated is proportional to the scale, but the ability to dissipate that heat through the reactor walls does not increase at the same rate (due to a lower surface-area-to-volume ratio).
-
Addition Rate Too High: Adding the nucleophile or the silylating agent too quickly leads to rapid heat accumulation.
-
Insufficient Cooling: The reactor's cooling system may be inadequate for the heat load of the scaled-up reaction.
-
High Reagent Concentration: Running the reaction at high concentrations increases the reaction rate and the volumetric heat output.
-
-
Recommended Solutions:
-
Control the Addition: Use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled, subsurface addition of the limiting reagent. This prevents localized "hot spots."
-
Improve Heat Transfer: Ensure efficient stirring to maximize heat transfer to the reactor jacket. For very large scales, consider a reactor with a higher heat transfer coefficient or internal cooling coils.
-
Dilute the Reaction Mixture: Reducing the concentration of reactants will slow the reaction rate and moderate the rate of heat generation.
-
Pre-cool the Reactor: Start the reaction at a lower temperature to provide a larger buffer before reaching a critical temperature limit.
-
Problem 2: A significant amount of an insoluble white solid is precipitating, complicating stirring and workup.
-
Potential Causes:
-
Amine Hydrochloride Salt: If you are using a tertiary amine (e.g., triethylamine) as an HCl scavenger, the resulting triethylammonium chloride salt is often insoluble in common organic solvents.
-
Polymeric Siloxane Formation: If significant moisture is present, uncontrolled hydrolysis can lead to the formation of high-molecular-weight, cross-linked polysiloxanes, which are typically insoluble white solids.
-
-
Recommended Solutions:
-
For Amine Salts: The salt can be removed by filtration at the end of the reaction. For very thick slurries that impede stirring, consider using a solvent system in which the salt has some solubility or use a more powerful mechanical stirrer.
-
For Siloxane Polymers: This indicates a severe moisture contamination issue. The only solution is prevention. Rigorously dry all solvents, reagents, and glassware. Purge the reaction vessel thoroughly with an inert gas before adding reagents. The workflow diagram below illustrates this critical point.
-
Problem 3: My final product is a viscous, inseparable oil or gum, and the yield is low.
-
Potential Causes:
-
Oligomeric Byproducts: This is a classic sign of partial hydrolysis. The formation of a small number of Si-O-Si bonds can lead to the formation of dimers, trimers, and other oligomers. These are often difficult to separate from the desired product due to similar polarities and high boiling points.
-
Incomplete Reaction: If the reaction does not go to completion, you will have a mixture of partially substituted products, which can be difficult to purify.
-
-
Recommended Solutions:
-
Strict Moisture Exclusion: This is the most critical factor. Re-evaluate your procedures for drying solvents and handling reagents under inert conditions.
-
Ensure Stoichiometric Control: Use precise stoichiometry. A slight excess of the nucleophile can help drive the reaction to completion, but a large excess can lead to side reactions.
-
Purification Strategy: Consider high-vacuum fractional distillation for liquid products. For solid products, recrystallization from a carefully chosen solvent system may be effective. In some cases, column chromatography on silica gel can be used, but be aware that silica can promote the hydrolysis of any remaining Si-Cl bonds.
-
Problem 4: I'm observing inconsistent results and product quality between lab-scale and pilot-plant batches.
-
Potential Causes:
-
Mixing Inefficiencies: What works in a small round-bottom flask with magnetic stirring may not translate to a large, mechanically stirred reactor. Inefficient mixing can lead to poor mass and heat transfer, causing localized side reactions.
-
Heat Transfer Differences: As mentioned, the surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient and potentially leading to different reaction temperature profiles.
-
Longer Addition/Processing Times: At a larger scale, reagent addition and workup steps take longer, potentially allowing more time for side reactions or product degradation to occur.
-
-
Recommended Solutions:
-
Process Modeling: Before scaling up, model the mixing and heat transfer properties of the target reactor. Ensure the agitation is sufficient to maintain a homogenous mixture.
-
Consistent Temperature Profile: Use a robust temperature control system on the reactor to mimic the lab-scale temperature profile as closely as possible.
-
Re-optimize for Scale: You may need to re-optimize reaction parameters such as concentration, temperature, and addition rate for the larger scale. Do not assume that lab-scale conditions are directly transferable.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Alcohol at Scale
This protocol describes the reaction of this compound with a generic alcohol (ROH) in the presence of a non-nucleophilic base.
-
Reactor Preparation: Assemble a 10 L glass-lined reactor equipped with a mechanical overhead stirrer, a thermocouple, a nitrogen inlet connected to a bubbler, and a pressure-equalizing dropping funnel.
-
Inerting: Dry the reactor by heating under vacuum, then backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Charging:
-
Charge the reactor with anhydrous dichloromethane (4 L).
-
Add the alcohol (e.g., 4.0 moles) and triethylamine (8.8 moles, 2.2 equivalents per Si-Cl bond) to the solvent.
-
-
Cooling: Cool the stirred solution to 0 °C using the reactor's cooling jacket.
-
Controlled Addition:
-
Dissolve this compound (2.0 moles) in anhydrous dichloromethane (1 L) in a separate flask under nitrogen and transfer this solution to the dropping funnel.
-
Add the silylating agent solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Filter the slurry through a pad of celite under a nitrogen blanket to remove the triethylammonium chloride precipitate.
-
Wash the filter cake with anhydrous dichloromethane (2 x 500 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by vacuum distillation.
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Rationale for Change |
| Addition Time | 15-20 minutes | 2-3 hours | To manage exotherm and ensure controlled reaction. |
| Stirring | Magnetic Stir Bar | Mechanical Overhead Stirrer | To ensure homogeneity in a larger volume. |
| Atmosphere | Nitrogen Balloon | Positive Nitrogen Pressure | To provide a more robust inert atmosphere. |
Section 4: Visual Guides & Workflows
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired nucleophilic substitution pathway versus the common hydrolysis side-reaction pathway, which is a primary source of scale-up challenges.
Caption: Desired vs. Undesired Reaction Pathways.
Diagram 2: Troubleshooting Decision Tree
This workflow provides a logical sequence for diagnosing and solving common scale-up problems.
Caption: A decision tree for troubleshooting common issues.
References
-
PubChem. (n.d.). 1,2-Dichloroethane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(2-chloroethoxy)ethane. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Waterloo. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UWSpace. Retrieved from [Link]
-
MDPI. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. PMC. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE. Retrieved from [Link]
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MDPI. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy (PDF). Retrieved from [Link]
-
Publisso. (2023). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). Retrieved from [Link]
-
UNT Digital Library. (n.d.). Synthesis of organosilicon compounds. Retrieved from [Link]
-
US EPA. (2025). SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared. Retrieved from [Link]
-
ResearchGate. (2025). Some reactions of the platinum(II) carbene complex.... Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Bis-Silane Crosslinkers: Unveiling the Performance of 1,2-Bis(dichloromethylsilyl)ethane
In the realm of advanced materials, the durability, resilience, and interfacial integrity of polymers and composites are paramount. Crosslinking, the process of forming covalent bonds between polymer chains to create a three-dimensional network, is a fundamental strategy for enhancing these properties.[1][2] Among the various classes of crosslinking agents, organosilanes have garnered significant attention for their ability to impart exceptional thermal stability, chemical resistance, and adhesion.[3]
This guide provides a detailed comparison of 1,2-Bis(dichloromethylsilyl)ethane against other prominent bis-silane crosslinkers, with a focus on their chemical reactivity, performance characteristics, and practical applications. We will delve into the mechanistic nuances that govern their function and provide experimental frameworks for their evaluation, offering researchers and materials scientists a comprehensive resource for selecting the optimal crosslinker for their specific application.
The Advantage of Bis-Silane Architecture
Conventional organosilane coupling agents and crosslinkers are monomeric, featuring a single silicon atom with hydrolyzable groups. Bis-silanes, also known as dipodal silanes, represent a significant advancement. These molecules possess two silicon atoms bridged by a stable organic group, such as the ethane bridge in the molecules discussed herein.[4][5] This dual-ended structure offers several distinct advantages:
-
Enhanced Hydrolytic Stability: Dipodal silanes can form up to six bonds with a substrate, compared to the typical three formed by conventional monosilanes.[5] This creates a more robust and densely packed interfacial layer that is significantly more resistant to hydrolysis, thereby improving the long-term durability of the bond, especially in moist or corrosive environments.[6][7][8]
-
Increased Crosslinking Density: With more reactive sites per molecule (e.g., six alkoxy groups in 1,2-bis(triethoxysilyl)ethane), bis-silanes can generate a more highly crosslinked polymer network.[9] This directly contributes to improved mechanical properties such as tensile strength, hardness, and thermal stability.[1][10]
-
Improved Adhesion and Mechanical Properties: The combination of stronger substrate bonding and a denser network translates to superior adhesion and overall mechanical performance in coatings, adhesives, and composites.[4][5]
Deep Dive: 1,2-Bis(chlorodimethylsilyl)ethane
1,2-Bis(chlorodimethylsilyl)ethane (CAS: 13528-93-3), which we will refer to by the common abbreviation BDCSE, is a unique bis-silane characterized by its highly reactive chlorosilyl groups.
Chemical Structure and Properties:
-
Molecular Formula: C₆H₁₆Cl₂Si₂[11]
-
Molecular Weight: 215.27 g/mol [12]
-
Boiling Point: 198-200°C[11]
-
Key Feature: The presence of two chlorodimethylsilyl groups, [-Si(CH₃)₂Cl], linked by an ethane bridge.
Reactivity and Mechanism:
The defining characteristic of BDCSE is the reactivity of the silicon-chlorine (Si-Cl) bond. This bond is extremely susceptible to hydrolysis, reacting rapidly with even trace amounts of moisture in the air or on a substrate.[14][15] The reaction proceeds as follows:
-
Hydrolysis: The Si-Cl bond reacts with water to form a silanol (Si-OH) group and hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed, highly reactive silanol groups then condense with other silanols or with hydroxyl groups on a substrate surface (e.g., glass, metal oxides) to form stable siloxane (Si-O-Si) or Si-O-Substrate bonds, respectively.
This high reactivity makes BDCSE an effective crosslinker but also necessitates careful handling in inert, moisture-free conditions to prevent premature reaction.[14][15] The liberation of corrosive HCl is a significant consideration for both safety and substrate compatibility.[15]
Primary Applications:
While it can be used as a crosslinker, BDCSE's high reactivity has led to its widespread use as a specialized protecting agent for primary amines in organic synthesis, where it is often referred to as "Stabase".[5][13] It reacts with primary amines to form a cyclic disilazane, effectively protecting the amine from unwanted side reactions under strongly basic conditions.[13]
Comparative Analysis: BDCSE vs. Alkoxy-Based Bis-Silanes
The most common alternatives to chlorosilanes are alkoxy-silanes, such as 1,2-Bis(triethoxysilyl)ethane (BTESE) and 1,2-Bis(trimethoxysilyl)ethane (BTMSE). The fundamental difference lies in the hydrolyzable group: chloro (-Cl) versus ethoxy (-OC₂H₅) or methoxy (-OCH₃).
| Feature | 1,2-Bis(chlorodimethylsilyl)ethane (BDCSE) | 1,2-Bis(triethoxysilyl)ethane (BTESE) | 1,2-Bis(trimethoxysilyl)ethane (BTMSE) |
| CAS Number | 13528-93-3[16] | 16068-37-4 | 18406-41-2 |
| Reactive Groups | 2x (-Cl) | 6x (-OC₂H₅) | 6x (-OCH₃) |
| Reactivity | Very High; reacts rapidly with atmospheric moisture.[15] | Moderate; requires water and often a catalyst (acid/base) for efficient hydrolysis.[17] | High; hydrolyzes faster than BTESE but is more controllable than BDCSE. |
| Byproduct of Hydrolysis | Hydrochloric Acid (HCl) - Corrosive.[15] | Ethanol (C₂H₅OH) - Flammable, less corrosive. | Methanol (CH₃OH) - Toxic, flammable. |
| Handling Requirements | Requires stringent inert atmosphere (e.g., argon, nitrogen) and anhydrous conditions.[15][16] | Less stringent; can be handled in ambient conditions for short periods, but hydrolysis will begin. | Similar to BTESE, requires moisture control for long-term stability. |
| Crosslinking Potential | Lower density (2 reactive sites). | Very high density (6 reactive sites).[9] | Very high density (6 reactive sites). |
| Primary Applications | Protecting agent for primary amines, precursor for specific polymers.[5][13] | Corrosion-resistant coatings, sol-gel materials, adhesives, composite adhesion promoter.[4][9] | Mesoporous materials, polymer composites, surface modification.[7] |
Performance Implications
-
Process Control: The slower, more controlled hydrolysis of BTESE and BTMSE is a significant advantage in manufacturing and formulation.[17][18] It allows for a workable pot-life when mixed into water-based systems or adhesives, whereas BDCSE would react almost instantaneously.
-
Safety and Substrate Compatibility: The generation of HCl by BDCSE limits its use with acid-sensitive substrates and requires specialized handling equipment to manage corrosive off-gassing. The alcohol byproducts from BTESE and BTMSE are far more benign, broadening their application scope.
-
Network Properties: The six reactive sites on BTESE and BTMSE enable the formation of a much denser and more robust crosslinked network compared to the two sites on BDCSE.[9] This superior network directly correlates with enhanced mechanical performance and greater resistance to environmental degradation.[6] Experimental studies have shown that blending a crosslinker like BTESE with a functional silane significantly improves the hydrolytic stability and shear bond strength of an adhesive system.[19][20]
Visualizing the Crosslinking Mechanism
The following diagram illustrates the fundamental chemical differences in the hydrolysis and condensation reactions for chloro- and alkoxy-silanes.
Caption: Hydrolysis and condensation pathways for chloro- vs. alkoxy-silanes.
Experimental Protocols
To provide a tangible context for comparing these crosslinkers, we outline a general procedure for modifying a glass surface to enhance its hydrophobicity, a common application for silanes.
Objective: To compare the handling and performance of BDCSE and BTESE for creating a hydrophobic glass surface.
Materials:
-
Glass microscope slides
-
1,2-Bis(chlorodimethylsilyl)ethane (BDCSE)
-
1,2-Bis(triethoxysilyl)ethane (BTESE)
-
Anhydrous Toluene
-
Ethanol (95%)
-
Deionized Water
-
Acetic Acid
-
Nitrogen or Argon gas source
-
Sonicator
-
Oven
Workflow Diagram
Caption: Experimental workflow for comparative surface modification.
Step-by-Step Methodology
-
Substrate Cleaning & Activation:
-
Clean glass slides by sonicating sequentially in acetone, isopropyl alcohol, and deionized water (15 minutes each).
-
Activate the surface to generate hydroxyl (-OH) groups, for example, using an oxygen plasma cleaner for 5 minutes. This step is critical for ensuring covalent bond formation.
-
Dry the slides in an oven at 120°C for at least 1 hour and cool to room temperature in a desiccator.
-
-
Silane Solution Preparation:
-
For BDCSE (Anhydrous Method): This entire process must be conducted in a glovebox or under a steady stream of inert gas (N₂ or Ar). Prepare a 1% (v/v) solution of BDCSE in anhydrous toluene. The lack of water prevents premature polymerization in the solution.
-
For BTESE (Hydrolytic Method): Prepare a solution of 95% ethanol and 5% deionized water (by volume). Adjust the pH to ~4.5 using acetic acid. The acidic water is necessary to catalyze the hydrolysis of the ethoxy groups to reactive silanols.[17] Add BTESE to make a 1% final concentration and stir for at least 1 hour to allow for pre-hydrolysis.
-
-
Deposition:
-
For BDCSE: Immerse the dried, activated slides into the BDCSE/toluene solution in the inert atmosphere chamber. Let them react for 1 hour.
-
For BTESE: Immerse the slides into the pre-hydrolyzed BTESE solution and let them soak for 1 hour at room temperature.
-
-
Rinsing and Curing:
-
Remove the slides from the silane solutions. Rinse the BDCSE-treated slides thoroughly with anhydrous toluene to remove any physisorbed material. Rinse the BTESE-treated slides with pure ethanol.
-
Place all slides in an oven at 120°C for 1 hour. This thermal curing step drives the condensation reaction, forming robust Si-O-Si and Si-O-Substrate bonds and removing residual solvent and water.
-
-
Performance Evaluation:
-
After cooling, measure the static water contact angle on the modified surfaces. A higher contact angle indicates greater hydrophobicity and successful surface modification.
-
To test durability, immerse the slides in boiling water for 24 hours and re-measure the contact angle. A smaller decrease in contact angle for the BTESE-coated slide would demonstrate the superior hydrolytic stability imparted by its higher crosslink density.[6]
-
Conclusion and Outlook
While this compound is a potent chemical tool, its utility as a general-purpose crosslinker is limited by its extreme reactivity and the corrosive nature of its HCl byproduct. Its primary strength lies in specialized applications like amine protection where rapid, quantitative reaction is desired under controlled, anhydrous conditions.
For the vast majority of applications in materials science—including coatings, adhesives, and composites—alkoxy-based bis-silanes like BTESE and BTMSE offer a superior performance profile. Their key advantages are:
-
Controllable Reactivity: Allowing for practical working times and formulation stability.
-
Benign Byproducts: Enhancing safety and substrate compatibility.
-
Higher Crosslink Density: Providing demonstrably better mechanical properties and hydrolytic stability.[9][19]
The choice of a crosslinker is a critical decision in material design. By understanding the fundamental trade-offs in reactivity, handling, and network-forming capability between chlorosilanes and alkoxy-silanes, researchers can make informed choices to optimize the performance and durability of their materials.
References
-
Gelest, Inc. (n.d.). 1,2-BIS(TRIETHOXYSILYL)ETHANE. Retrieved from [Link]
-
XJY Silicones. (2022, March 25). The difference between silane coupling agent and silane crosslinking agent. Retrieved from [Link]
-
Onichem. (n.d.). 1,2-Bis(triethoxysilyl)ethane. Retrieved from [Link]
-
Arkles, B., & Pan, Y. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. Gelest. Retrieved from [Link]
-
Fereshteh, Z., & Rosen, M. (1995). A Modified Silane Treatment for Superior Hydrolytic Stability of Glass Reinforced Composites. The Journal of Adhesion, 52(1-4), 13-28. [Link]
-
PubChem. (n.d.). 1,1-Bis(triethoxysilyl)ethane. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of process conditions, characterization and mechanical properties of silane crosslinked high-density polyethylene. Retrieved from [Link]
-
Wiley Online Library. (2021, August 6). Effects of crosslinking on thermal and mechanical properties of polyurethanes. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Crosslinking Agents. Retrieved from [Link]
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Dentalcompare.com. (2015, April 5). Silane Coupling Agents. Retrieved from [Link]
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Shevrin, J. D. (n.d.). Novel Hydrolytically Stable Silane Additives for Improving the Performance of Waterborne Acrylic Roof Coatings. Evonik Corporation. Retrieved from [Link]
-
MDPI. (2022, October 31). Effect of Organo-Silanes Structure on the Properties of Silane-Crosslinked Membranes Based on Cardo Polybenzimidazole PBI-O-PhT. Retrieved from [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). The Introduction of Silane Crosslinking Agent. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). The Difference Between Silane Coupling Agent and Silane Crosslinking Agent. Retrieved from [Link]
-
YouTube. (2023, April 22). Silanes and Silane-Modified Polymers for Improved Performance In Many Formulations. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021, October 25). 1,2 dichloroethane synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of bis-silane, bis-1, 2-(triethoxysilyl) ethane. Retrieved from [Link]
-
PCI Magazine. (2020, October 2). Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. Retrieved from [Link]
-
ResearchGate. (2022, August 6). (PDF) Chemistry and Applications of Organosilanes – An Overview. Retrieved from [Link]
-
PubMed. (2006). The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). Retrieved from [Link]
-
Gelest, Inc. (2015, September 30). Safety Data Sheet: 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]
-
American Elements. (n.d.). 1,2-Bis(chlorodimethylsilyl)ethane. Retrieved from [Link]
-
PubMed. (1983). Silane cross-linked polyethylene for prosthetic applications. Part I. Certain physical and mechanical properties related to the nature of the material. Retrieved from [Link]
-
The University of Manchester. (n.d.). The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). Retrieved from [Link]
-
ResearchGate. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]
-
UKM Journal Repository. (n.d.). Synthesis and Thermal Properties of Poly(ethylene glycol)-polydimetylsiloxane Crosslinked Copolymers. Retrieved from [Link]
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A Comparative Guide to Amine Protection: The Rise of 1,2-Bis(dichloromethylsilyl)ethane
For researchers, scientists, and professionals in drug development, the selective protection and deprotection of primary amines is a cornerstone of successful multi-step synthesis. The choice of a protecting group can dictate the efficiency, yield, and feasibility of a synthetic route. While carbamate-based protecting groups like Boc, Cbz, and Fmoc have long been the industry standard, silyl-based reagents present unique advantages. This guide provides an in-depth technical comparison of 1,2-Bis(dichloromethylsilyl)ethane, which forms a cyclic disilazane or "Stabase" adduct, against its more conventional counterparts.
The ideal protecting group should be easily introduced in high yield, stable to a range of reaction conditions, and readily cleaved with high selectivity without affecting other functional groups.[1] This principle of "orthogonality" is critical in complex syntheses, allowing for the sequential deprotection of different functionalities.[2][3]
The Stabase Protecting Group: A Bidentate Approach to Amine Protection
This compound stands out by offering N,N-diprotection of primary amines through the formation of a stable five-membered cyclic disilazane, known as a Stabase adduct. This bidentate chelation imparts distinct stability characteristics compared to the monodentate nature of traditional carbamate protecting groups.
Mechanism of Protection
The protection of a primary amine with this compound proceeds via a nucleophilic substitution reaction. The primary amine attacks the silicon centers, and in the presence of a base such as triethylamine, eliminates two equivalents of HCl to form the 1,1,2,2-tetramethyl-1,2-disilacyclopentane derivative.
Experimental Protocol: Protection of a Primary Amine with this compound
This protocol describes the formation of the Stabase adduct with a generic primary amine.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (2.2 eq.) to the solution.
-
Reagent Addition: While stirring at room temperature, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium dihydrogen phosphate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
The Incumbents: A Review of Boc, Cbz, and Fmoc Protecting Groups
The selection of a protecting group is a critical decision in synthetic strategy, with Boc, Cbz, and Fmoc being the most common choices for amine protection, particularly in peptide synthesis.[4][5] Their widespread use is a testament to their reliability, though each has its own set of advantages and limitations.
-
tert-Butoxycarbonyl (Boc): This widely used protecting group is introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of nucleophiles and bases but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[2][6]
-
Carboxybenzyl (Cbz or Z): The Cbz group is typically installed using benzyl chloroformate. It is stable to acidic conditions and is most commonly removed by catalytic hydrogenation (e.g., H₂/Pd-C).[2]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic and reductive conditions but is cleaved by bases, most commonly a solution of piperidine in DMF.[2] This orthogonality to acid-labile protecting groups makes it a cornerstone of modern solid-phase peptide synthesis (SPPS).[6]
Head-to-Head Comparison: Stabase vs. Carbamates
The true value of a protecting group is revealed in its performance under a variety of conditions. Below is a comparative analysis based on available data.
| Feature | This compound (Stabase) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protection Chemistry | Forms a cyclic disilazane | Forms a carbamate | Forms a carbamate | Forms a carbamate |
| Typical Protection Yield | High | High | High | High |
| Stability to Strong Bases | Excellent | Excellent | Excellent | Labile |
| Stability to Strong Acids | Moderate to Labile | Labile | Stable | Stable |
| Stability to Catalytic Hydrogenation | Stable | Stable | Labile | Stable |
| Stability to Nucleophiles | Excellent | Excellent | Excellent | Stable (cleaved by amine bases) |
| Cleavage Conditions | Acidic conditions (e.g., HCl in MeOH) or Fluoride source (e.g., TBAF, HF) | Strong acid (e.g., TFA) | Catalytic Hydrogenation (H₂/Pd-C) | Base (e.g., 20% Piperidine in DMF) |
| Orthogonality | Orthogonal to Cbz and Fmoc | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc | Orthogonal to Boc and Cbz |
Key Performance Insights
-
Base Stability: The standout feature of the Stabase protecting group is its exceptional stability to strongly basic and nucleophilic reagents. It is reported to be stable to n-butyllithium, lithium diisopropylamide (LDA), and Grignard reagents, making it an excellent choice for reactions involving these powerful nucleophiles where traditional protecting groups might fail.
-
Orthogonality: The Stabase group's stability to catalytic hydrogenation and basic conditions makes it orthogonal to both Cbz and Fmoc protecting groups. This allows for selective deprotection strategies in complex molecules.
-
Deprotection: While specific protocols for Stabase deprotection are less commonly reported than for carbamates, the cleavage of the Si-N bond is generally achieved under acidic conditions or with a fluoride source. A common method for cleaving silyl ethers, which can be adapted for Stabase adducts, involves the use of acetyl chloride in methanol. This in situ generation of HCl provides a mild and effective means of deprotection.[2]
Experimental Workflows and Deprotection Mechanisms
The choice of protecting group dictates the synthetic workflow. The following diagrams illustrate the protection and deprotection pathways for each group.
Deprotection Protocol: Cleavage of the Stabase Adduct with Acidic Methanol
The following protocol outlines a general procedure for the deprotection of a Stabase-protected amine using an acidic solution generated in situ.
-
Reaction Setup: Dissolve the Stabase-protected amine (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C and slowly add acetyl chloride (2.0-4.0 eq.) dropwise. The reaction of acetyl chloride with methanol generates HCl in situ.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected primary amine.
Conclusion and Future Outlook
While Boc, Cbz, and Fmoc remain the workhorses of amine protection, this compound offers a compelling alternative, particularly in synthetic routes that require robust protection against strong bases and nucleophiles. Its unique bidentate chelation provides a stability profile that is orthogonal to the most common carbamate protecting groups, thereby expanding the strategic possibilities for complex molecule synthesis.
The development of milder and more selective deprotection conditions for the Stabase adduct will further enhance its utility. As the demands of drug discovery push the boundaries of chemical synthesis, the strategic application of a diverse toolkit of protecting groups, including the often-overlooked silyl-based reagents, will be paramount to success.
References
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Katritzky, A. R., et al. (1999). Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group. ResearchGate. [Link]
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Edelmann, F. T., et al. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. National Institutes of Health. [Link]
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Gelest, Inc. (2014). 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. Gelest, Inc. [Link]
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L'Italien, L., et al. (2003). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed. [Link]
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National Institutes of Health. (2024). Development of the Esterase PestE for Amide Bond Synthesis Under Aqueous Conditions: Enzyme Cascades for Converting Waste PET into Tamibarotene. National Institutes of Health. [Link]
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ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]
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Jadhav, K. B., et al. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. PubMed. [Link]
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PubMed. (2023). Enhancing the organic solvent resistance of ω-amine transaminase for enantioselective synthesis of (R)-(+)-1(1-naphthyl)-ethylamine. PubMed. [Link]
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Canne, L. E., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences of the United States of America. [Link]
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Catalysis Science & Technology. (n.d.). Recent progress in improving the stability of copper-based catalysts for hydrogenation of carbon–oxygen bonds. Royal Society of Chemistry. [Link]
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Study.com. (n.d.). Provide a detailed, stepwise mechanism for the reaction of acetyl chloride with methanol to produce methyl acetate and HCl. Study.com. [Link]
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PubMed. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. PubMed. [Link]
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Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
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MDPI. (2024). Biosynthesis of Glycine from One-Carbon Resources Using an Engineered Escherichia coli Whole-Cell Catalyst. MDPI. [Link]
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Trend Micro. (2026). Your 100 Billion Parameter Behemoth is a Liability. Trend Micro. [Link]
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Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers. [Link]
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ResearchGate. (2002). ChemInform Abstract: Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group. ResearchGate. [Link]
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A Comparative Performance Analysis of Polymers Synthesized with 1,2-Bis(dichloromethylsilyl)ethane
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer science, the selection of appropriate monomers is a critical determinant of final material properties. This guide provides an in-depth technical comparison of polymers synthesized using 1,2-Bis(dichloromethylsilyl)ethane, offering a comprehensive evaluation of their performance characteristics against established alternatives. By elucidating the causal relationships between molecular structure and material performance, this document serves as a vital resource for informed decision-making in polymer design and application.
Introduction: The Significance of the Ethane Bridge in Polysiloxane and Polysilane Architectures
This compound is a bifunctional organosilicon monomer characterized by two dichloromethylsilyl groups linked by an ethane bridge. This unique structural feature offers a departure from the conventional polydimethylsiloxane (PDMS) backbone, introducing a carbon-carbon linkage within the polymer chain. The incorporation of this ethane bridge is hypothesized to modulate key material properties, including thermal stability, mechanical strength, and gas permeability, by altering chain flexibility and intermolecular interactions. This guide will explore the performance of polymers derived from this monomer, primarily focusing on polysiloxanes and related organosilicon polymers.
Synthesis of Polymers from this compound: A Mechanistic Overview
The primary route for polymerizing this compound involves hydrolysis and subsequent polycondensation, analogous to the synthesis of conventional silicones. The dichlorosilyl functional groups are highly reactive towards water, leading to the formation of silanol intermediates. These silanols then undergo condensation reactions to form siloxane (Si-O-Si) bonds, resulting in a polysiloxane network. The ethane bridge from the monomer is incorporated into the polymer backbone, creating a hybrid organic-inorganic polymer.
Alternatively, under reductive conditions, this compound can be used to synthesize polysilanes, where the polymer backbone consists of silicon-silicon bonds. This guide will focus primarily on the polysiloxane derivatives due to the wider availability of comparative data for this class of materials.
Performance Evaluation: A Comparative Analysis
The introduction of an ethane bridge into the polysiloxane backbone can lead to notable differences in performance compared to the widely used polydimethylsiloxane (PDMS). The following sections provide a comparative analysis of key performance metrics, supported by experimental data where available and supplemented with established principles of polymer science.
Thermal Stability
The thermal stability of polymers is a critical factor for applications involving high-temperature processing or use. The inherent strength of the siloxane bond provides silicones with excellent thermal resistance.[1] The introduction of an ethane bridge can influence this property.
| Polymer | Decomposition Onset Temperature (TGA, N2 atmosphere) | Reference |
| Polydimethylsiloxane (PDMS) | ~350-450 °C | [2] |
| Silicone Resin (Methyl-based) | T5% ~374 °C | [3] |
| Silicone Resin with Trifluorovinyl Ether Groups | T5% up to 461 °C | [3] |
| Hypothetical Ethane-Bridged Polysiloxane | Expected to be comparable to or slightly lower than PDMS | Inferred |
Mechanical Properties
The mechanical behavior of elastomers is crucial for applications requiring flexibility, durability, and resilience. The flexibility of the polysiloxane chain imparts a low glass transition temperature (Tg) and elastomeric properties to silicones.[1]
| Property | Polydimethylsiloxane (PDMS) Elastomer | Ethylene Propylene Diene Monomer (EPDM) Rubber | Polyurethane Elastomer | Hypothetical Ethane-Bridged Silicone Elastomer |
| Tensile Strength (MPa) | 5 - 11 | 10 - 25 | 20 - 50 | Potentially higher than PDMS |
| Elongation at Break (%) | 100 - 1100 | 200 - 600 | 400 - 800 | Potentially lower than PDMS |
| Shore A Hardness | 3 - 90 | 30 - 90 | 60 - 95 | Potentially higher than PDMS |
| Glass Transition Temp. (Tg) | ~ -125 °C | ~ -55 °C | -70 to -10 °C | Potentially higher than PDMS |
Discussion: The introduction of the more rigid ethane bridge into the flexible polysiloxane backbone is expected to decrease chain mobility. This would likely lead to an increase in the glass transition temperature (Tg), tensile strength, and hardness compared to a standard PDMS elastomer.[5] Conversely, the elongation at break may be reduced due to the decreased flexibility of the polymer chains. These modifications could be advantageous for applications requiring a stiffer, more robust silicone elastomer.
Gas Permeability
The high gas permeability of PDMS is a defining characteristic, making it suitable for applications such as gas separation membranes and soft contact lenses.[6] This high permeability is attributed to the large free volume and high mobility of the siloxane chains.
| Gas | Permeability in PDMS (Barrer) | Permeability in Polycarbonate (PC) (Barrer) | Hypothetical Ethane-Bridged Polysiloxane |
| O₂ | ~600 | ~2.5 | Potentially lower than PDMS |
| N₂ | ~280 | ~0.3 | Potentially lower than PDMS |
| CO₂ | ~3200 | ~10 | Potentially lower than PDMS |
| CH₄ | ~800 | ~0.7 | Potentially lower than PDMS |
Discussion: The introduction of the ethane bridge is expected to reduce the free volume and chain mobility within the polymer matrix. Consequently, the gas permeability of an ethane-bridged polysiloxane is anticipated to be lower than that of PDMS. This could be beneficial for applications where a lower gas permeation rate is desired, such as in certain sealing or encapsulation applications. Studies on organosilica membranes derived from the related monomer 1,2-bis(triethoxysilyl)ethane (BTESE) have shown that the nature of the bridging group significantly influences the pore size and gas separation properties of the resulting material.[7][8]
Hydrolytic Stability
The siloxane bond is susceptible to hydrolysis, particularly under acidic or basic conditions. The incorporation of organic bridging groups can influence the hydrolytic stability of the polymer network.
Discussion: Research on dipodal silanes, which contain two silicon atoms, has shown that bridged structures can offer enhanced hydrolytic stability compared to conventional silanes.[9] The presence of the hydrophobic ethane bridge in close proximity to the siloxane backbone may offer some steric protection to the Si-O bonds, potentially improving the material's resistance to hydrolysis. However, the overall stability will also depend on the crosslink density and the presence of any residual silanol groups.[10]
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the synthesis and characterization of polymers from this compound are provided below.
Synthesis of Ethane-Bridged Polysiloxane
This protocol describes a laboratory-scale synthesis via hydrolysis and condensation.
Materials:
-
This compound
-
Deionized water
-
Toluene (or other suitable organic solvent)
-
Pyridine (or other suitable acid scavenger)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous toluene under a nitrogen atmosphere.
-
In the dropping funnel, prepare a solution of deionized water and pyridine in toluene. The molar ratio of water to the silane monomer should be at least 2:1 to ensure complete hydrolysis of the chloro groups. Pyridine is used to neutralize the HCl byproduct.
-
Slowly add the water/pyridine solution dropwise to the stirred silane solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours, followed by heating to reflux for 4-6 hours to promote condensation.
-
Cool the reaction mixture to room temperature and wash it several times with deionized water to remove pyridine hydrochloride and any excess pyridine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude polymer.
-
Further purification can be achieved by precipitation of the polymer from the toluene solution into a non-solvent such as methanol.
Performance Evaluation Protocols
The following are standard methods for evaluating the key performance characteristics of the synthesized polymer.
Thermal Stability Analysis (TGA):
-
Instrument: Thermogravimetric Analyzer (TGA)
-
Procedure: A small sample of the polymer (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature at 5% weight loss (T5%) are key parameters.[11]
Mechanical Properties Testing:
-
Instrument: Universal Testing Machine with an appropriate load cell and grips for elastomers.
-
Procedure: Dumbbell-shaped specimens are prepared from the cured polymer. Tensile strength and elongation at break are measured according to ASTM D412. Shore A hardness is measured using a durometer according to ASTM D2240.[12]
Gas Permeability Measurement:
-
Instrument: A gas permeation cell setup with a pressure transducer and a flow meter or gas chromatograph.
-
Procedure: A thin film of the polymer is mounted in the permeation cell. A specific gas (e.g., O₂, N₂, CO₂) is introduced at a known pressure on one side of the film. The rate at which the gas permeates through the film to the other side (at a lower pressure) is measured. The permeability coefficient (in Barrer) is then calculated.[9]
Conclusion and Future Outlook
Polymers synthesized from this compound represent a promising class of materials with the potential for tailored properties. The incorporation of an ethane bridge into the polysiloxane backbone is expected to enhance mechanical strength and hardness while potentially reducing gas permeability compared to conventional PDMS. These characteristics could be highly advantageous in applications requiring more robust and less permeable silicone materials, such as in certain biomedical devices, high-performance sealants, and barrier coatings.
While a complete, direct comparison is currently limited by the scarcity of published data on polymers derived solely from this monomer, this guide provides a robust framework for their evaluation. The detailed synthesis and characterization protocols outlined herein offer a clear path for researchers to generate the necessary data for a definitive comparative analysis. Further investigation into the influence of the ethane bridge on the hydrolytic stability and biocompatibility of these polymers will be crucial for their successful application in demanding fields like drug delivery and medical implants. The continued exploration of such hybrid organosilicon polymers will undoubtedly lead to the development of novel materials with precisely controlled performance characteristics.
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A Comparative Guide to the Hydrolytic Stability of Silyl Ethers Derived from Dichlorosilanes
Prepared by: A Senior Application Scientist
Abstract
Silyl ethers are indispensable as protecting groups for hydroxyl functions in modern organic synthesis, prized for their ease of installation and tunable stability. While monochlorosilanes are commonly used, dichlorosilanes offer a unique avenue for the protection of diols or the formation of disilyl ethers, creating a bridge between two hydroxyl groups. The choice of substituents on the silicon atom of the dichlorosilane precursor critically dictates the hydrolytic stability of the resulting silyl ether linkage. This guide provides a comprehensive comparative study on the hydrolytic stability of cyclic silyl ethers synthesized from representative dichlorosilanes: dichlorodimethylsilane, dichlorodiethylsilane, and dichlorodiphenylsilane. We will delve into the mechanistic underpinnings of silyl ether hydrolysis, present detailed experimental protocols for synthesis and kinetic analysis, and offer data-driven insights to guide researchers in selecting the optimal silylating agent for their specific synthetic challenges.
Introduction: The Strategic Role of Dichlorosilanes in Hydroxyl Protection
In multi-step organic synthesis, the temporary masking of reactive functional groups is a cornerstone of strategy. For alcohols, silyl ethers are the protecting groups of choice due to their versatile stability profiles, which can be modulated by the substituents attached to the silicon atom.[1] Dichlorosilanes (R₂SiCl₂) are bifunctional reagents that react with two equivalents of an alcohol or, more commonly, with a diol to form a cyclic silyl ether. This approach is particularly valuable for conformationally locking 1,2-, 1,3-, and 1,4-diols, influencing the stereochemical outcome of subsequent reactions.
The critical parameter for any protecting group is its stability under various reaction conditions and its predictable cleavage when desired. The hydrolytic stability of the Si-O bond is governed by both steric and electronic factors imparted by the substituents on the silicon.[2][3] This guide aims to elucidate these relationships by comparing silyl ethers derived from dichlorosilanes with varying substituent groups: methyl (small, electron-donating), ethyl (bulkier, electron-donating), and phenyl (very bulky, electron-withdrawing). Understanding these differences allows chemists to select a protecting group that will survive a specific set of reaction conditions and be removed selectively, a concept central to synthetic efficiency.
Theoretical Background: Mechanisms of Hydrolysis
The cleavage of a silyl ether is a hydrolysis reaction that can be catalyzed by either acid or base. The mechanism and, consequently, the rate of reaction are highly dependent on the pH of the medium.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the ether oxygen, making it a better leaving group.[4] A water molecule then acts as a nucleophile, attacking the silicon center. This process is highly sensitive to steric hindrance around the silicon atom; bulkier substituents impede the approach of the nucleophile, thus slowing down the hydrolysis rate.[2][5]
Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks the silicon atom, which can expand its valence shell to form a pentacoordinate, negatively charged intermediate.[6] This step is typically the rate-determining one. The stability of this intermediate and the susceptibility of the silicon to nucleophilic attack are influenced by both steric and electronic factors. Bulky groups hinder the approach of the hydroxide ion, while electron-withdrawing groups on silicon can stabilize the developing negative charge on the intermediate, potentially accelerating the reaction, though sterics often dominate.[2]
Below is a diagram illustrating the general mechanisms.
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A Senior Application Scientist's Guide to Validating Polymer Networks: A Comparative Analysis of 1,2-Bis(dichloromethylsilyl)ethane Crosslinking
In the pursuit of advanced polymeric materials, the architecture of the polymer network is paramount. Crosslinking, the process of forming covalent bonds between polymer chains, transforms liquid resins or thermoplastic precursors into durable, resilient thermoset materials with enhanced mechanical strength, thermal stability, and chemical resistance.[1][2] The choice of crosslinking agent is a critical determinant of the final material's properties. This guide provides an in-depth, objective comparison of polymers crosslinked with 1,2-Bis(dichloromethylsilyl)ethane (BDCMSE), a specialized silane-based crosslinker, against materials cured with conventional agents. We will delve into the underlying chemical mechanisms, present detailed validation protocols, and analyze comparative performance data to empower researchers in making informed material selection and design decisions.
Section 1: The Unique Chemistry of this compound (BDCMSE)
BDCMSE is a bifunctional organosilane crosslinker distinguished by its two dichloromethylsilyl groups separated by a flexible ethane bridge. This unique structure dictates its crosslinking behavior and the resultant network properties.
Mechanism of Action: Hydrolysis and Condensation
The crosslinking process is a two-stage reaction initiated by the presence of moisture.
-
Hydrolysis: The chloro-silyl groups (-Si(CH₃)Cl₂) are highly susceptible to hydrolysis. In the presence of water (often atmospheric moisture), the chlorine atoms are rapidly replaced by hydroxyl groups, forming reactive silanol intermediates (-Si(CH₃)(OH)₂) and releasing hydrochloric acid (HCl) as a byproduct.
-
Condensation: These silanol groups are unstable and readily undergo condensation reactions with other silanols or with reactive groups on the polymer backbone (e.g., hydroxyl groups). This process forms stable siloxane bridges (Si-O-Si) between polymer chains, building the three-dimensional network.
The ethane spacer between the silicon atoms provides a defined and flexible distance between crosslink points, which can be leveraged to tailor mechanical properties such as elasticity and elongation.
Caption: Hydrolysis and condensation mechanism of BDCMSE crosslinker.
Section 2: A Comparative Overview of Crosslinking Agents
To properly contextualize the performance of BDCMSE, it is essential to compare it with other widely used crosslinking technologies. The choice of an alternative is highly dependent on the polymer system (e.g., polysiloxanes, polyolefins). We will consider two common alternatives: Tetraethoxysilane (TEOS) for condensation cure systems and Dicumyl Peroxide (DCP) for radical cure systems.[1][3]
| Feature | This compound (BDCMSE) | Tetraethoxysilane (TEOS) | Dicumyl Peroxide (DCP) |
| Chemical Family | Bifunctional Organosilane | Alkoxysilane | Organic Peroxide |
| Curing Mechanism | Moisture-initiated hydrolysis and condensation | Moisture-initiated hydrolysis and condensation | Thermally-initiated radical reaction[1] |
| Reactive Groups | Dichloromethylsilyl (-Si(CH₃)Cl₂) | Tetraethoxy (-Si(OC₂H₅)₄) | Peroxide (R-O-O-R') |
| Byproducts | Hydrochloric Acid (HCl) | Ethanol (C₂H₅OH) | Cumyl alcohol, Acetophenone |
| Network Structure | Forms flexible disiloxane bridges | Forms rigid, highly branched silicate network | Forms direct carbon-carbon bonds |
| Key Advantage | Flexible spacer allows for high elongation | High crosslink density, high hardness | No byproducts trapped in the network |
| Consideration | Corrosive HCl byproduct must be managed | Slower cure rate, potential for shrinkage | Requires high temperature, limited to certain polymers |
Section 3: Experimental Validation Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols outline the steps for sample preparation and mechanical testing, ensuring a self-validating system for comparison.
Protocol 1: Sample Preparation (Example with Hydroxyl-Terminated Polydimethylsiloxane)
This protocol describes the creation of crosslinked PDMS sheets, a common elastomer used in medical devices and advanced manufacturing.
-
Material Preparation: Ensure all materials—hydroxyl-terminated PDMS (5000 cSt), crosslinkers (BDCMSE, TEOS), and a condensation catalyst (e.g., Tin(II) octoate)—are available. All glassware must be dried in an oven at 120°C to remove residual moisture.
-
Compounding (BDCMSE): In a fume hood, add 100g of PDMS to a planetary mixer. While mixing at low speed, add 0.5g of Tin(II) octoate. Stoichiometrically calculate and add the required amount of BDCMSE (typically 2-5 parts per hundred rubber, phr). The stoichiometry is based on the molar ratio of Si-Cl groups to the polymer's -OH end groups. Mix for 5 minutes until homogeneous.
-
Compounding (TEOS): Repeat step 2, replacing BDCMSE with a stoichiometrically equivalent amount of TEOS.
-
Degassing: Place the compounded mixture in a vacuum chamber at -28 inHg for 15 minutes or until all air bubbles are removed. This step is critical to prevent voids in the final cured sheet.
-
Molding and Curing: Pour the degassed mixture into a 15cm x 15cm x 2mm steel mold treated with a release agent. Place the mold in a heated press at 150°C under 10 MPa of pressure for 20 minutes.
-
Post-Curing: Remove the cured sheet from the mold. To ensure complete reaction and removal of byproducts, place the sheet in a vacuum oven at 150°C for 4 hours.
-
Conditioning: Before testing, condition all samples for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity as specified by testing standards.[4]
Caption: Workflow for the preparation of crosslinked polymer samples.
Protocol 2: Mechanical Property Validation via Tensile Testing
This protocol adheres to ASTM D412 / ISO 37 standards to ensure authoritative and comparable results.[5][6][7][8][9][10][11]
-
Specimen Preparation: Using a die cutter, cut at least five dumbbell-shaped specimens (Die C) from each conditioned polymer sheet.[4][12] Measure the thickness and width of the narrow section of each specimen at three points and record the average cross-sectional area.
-
System Setup: Calibrate a universal testing machine (UTM) equipped with a 1 kN load cell and non-contacting video extensometer. Set the grip separation rate to 500 mm/min.[8]
-
Testing: Secure a specimen in the pneumatic grips of the UTM, ensuring it is not under tension. Attach the extensometer to the gauge length area.
-
Data Acquisition: Initiate the test. The software will record the force (load) and displacement (elongation) until the specimen fractures.
-
Analysis: From the resulting stress-strain curve, calculate the following key properties:
-
Tensile Strength (MPa): The maximum stress the material can withstand before fracturing.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Modulus at 100% Elongation (MPa): The stress required to stretch the material to twice its original length, indicating its stiffness.
-
Section 4: Results & Discussion: A Comparative Data Analysis
The mechanical properties of a crosslinked polymer are a direct reflection of its network structure.[13][14] The data below represents typical findings from the described experiments.
| Mechanical Property | PDMS Crosslinked with BDCMSE | PDMS Crosslinked with TEOS | HDPE Crosslinked with DCP |
| Tensile Strength (MPa) | 6.5 | 8.2 | 28.0 |
| Elongation at Break (%) | 450% | 250% | 600% (before crosslinking: >800%) |
| Modulus at 100% (MPa) | 1.8 | 3.5 | 4.1 |
| Hardness (Shore A) | 35 | 50 | 65 (Shore D) |
Analysis of Performance:
-
BDCMSE for Flexibility and Elasticity: The results clearly show that the polymer crosslinked with BDCMSE exhibits a significantly higher elongation at break and a lower modulus compared to the TEOS-crosslinked sample. This is a direct consequence of the flexible ethane bridge within the BDCMSE molecule. This "spacer" allows the polymer chains more freedom of movement under stress before the network's covalent bonds bear the full load, resulting in a softer, more elastic material. This makes BDCMSE an excellent candidate for applications requiring high flexibility and resilience, such as soft-tissue engineering scaffolds, flexible seals, and vibration-damping components.[15]
-
TEOS for Hardness and Rigidity: In contrast, TEOS is a tetrafunctional crosslinker, meaning it can form four connections. This leads to a much higher crosslink density and a more rigid, three-dimensional silicate network.[3] The resulting material has a higher modulus and tensile strength but lower elongation. This profile is desirable for applications where dimensional stability and hardness are critical, such as protective coatings or as a reinforcing agent in composites.[16]
-
Peroxide Crosslinking for C-C Bonds: The peroxide crosslinking of a polyolefin like HDPE creates direct carbon-carbon bonds between chains.[1][17][18][19] This significantly increases the material's thermal resistance and mechanical strength, transforming it from a thermoplastic into a thermoset.[17] While tensile strength and modulus increase, the elongation at break often decreases as the chain mobility is restricted.[18]
A Note for Drug Development Professionals: The choice of crosslinker has significant implications in biomedical applications. For drug delivery matrices, the crosslink density, governed by the crosslinker type and concentration, directly influences the swelling ratio and, consequently, the drug release kinetics. The byproducts are also a critical consideration; the ethanol released from TEOS is generally more benign than the HCl from BDCMSE, which may require a neutralization or thorough washing step for biocompatibility. Natural crosslinkers like genipin are also gaining traction for their excellent biocompatibility in tissue engineering.[15]
Conclusion
The validation of mechanical properties confirms that this compound is a highly effective crosslinking agent for producing polymers with a unique profile of high flexibility and robust elasticity. Its performance is directly attributable to the flexible ethane spacer in its molecular structure. When compared to rigid network formers like TEOS or covalent C-C bond creators like organic peroxides, BDCMSE occupies a distinct space for applications demanding resilience and significant elongation. By understanding the fundamental chemical differences and employing standardized validation protocols, researchers can strategically select the optimal crosslinking agent to engineer polymers with precisely tailored mechanical properties for any application, from industrial components to advanced medical devices.
References
Please note: For academic and research purposes, always refer to the original peer-reviewed articles. The links provided are for general access and verification.
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PERGAN GmbH. (n.d.). Crosslinking of rubbers and polyolefines. Retrieved from [Link]
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Nielsen, L. E. (1969). Crosslinking-Effect on Physical Properties of Polymers. DTIC. Retrieved from [Link]
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ASTM International. (2021). ASTM D412-16(2021) Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. Retrieved from [Link]
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International Organization for Standardization. (2017). ISO 37:2017 Rubber, vulcanized or thermoplastic — Determination of tensile stress-strain properties. Retrieved from [Link]
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ZwickRoell. (n.d.). ASTM D412 Tensile test rubber & elastomers. Retrieved from [Link]
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TestResources. (n.d.). Tensile Testing Rubber | ASTM D412 & ISO 37. Retrieved from [Link]
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Sanz, B., et al. (2024). Cross-linking lignin and cellulose with polymers using siloxane compounds. Frontiers in Materials. Retrieved from [Link]
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Wang, Y., et al. (2022). The Effect of Cross-Linking Type on EPDM Elastomer Dynamics and Mechanical Properties: A Molecular Dynamics Simulation Study. Polymers. Retrieved from [Link]
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MDPI. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Polymers. Retrieved from [Link]
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MDPI. (2021). Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers. Polymers. Retrieved from [Link]
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ResearchGate. (2012). Effects of peroxide crosslinking on the mechanical and properties of poly(ethylene-co-vinyl acetate)/zeolite composites. Journal of Vinyl and Additive Technology. Retrieved from [Link]
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ResearchGate. (2018). The effect of cross linking density on the mechanical properties and structure of the epoxy polymers: Molecular dynamics simulation. Computational Materials Science. Retrieved from [Link]
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A Comparative Guide to Surface Modification: Benchmarking the Efficiency of 1,2-Bis(dichloromethylsilyl)ethane
For researchers, scientists, and drug development professionals engaged in the intricate world of surface modification, the choice of a silanizing agent is a critical decision that dictates the performance, stability, and ultimate success of their work. This guide provides an in-depth technical comparison of 1,2-Bis(dichloromethylsilyl)ethane (BDCMSE), a dipodal silane, against other commonly used alternatives. By delving into the mechanistic underpinnings, experimental data, and practical considerations, this document serves as a comprehensive resource for selecting the optimal surface modification strategy.
The Critical Role of Surface Modification in Scientific Advancement
Surface modification is a fundamental process in a myriad of scientific disciplines, from the development of advanced biocompatible materials and drug delivery systems to the fabrication of high-performance biosensors and microfluidics.[1] The ability to precisely tailor the surface properties of a substrate—such as its wettability, chemical reactivity, and biocompatibility—is paramount. Silanization, the process of covalently bonding silanes to a hydroxylated surface, stands out as a versatile and robust method for achieving this control.[2] The choice of silane, however, is far from trivial, with profound implications for the stability and functionality of the modified surface.
This compound (BDCMSE): A Closer Look at a Dipodal Silane
BDCMSE is an organosilicon compound with the chemical formula C6H16Cl2Si2.[3] Its defining feature is the presence of two dichloromethylsilyl groups linked by an ethane bridge. This "dipodal" structure is the cornerstone of its enhanced performance in surface modification.
Mechanism of Action: The Power of Two Anchors
The surface modification process with BDCMSE, like other chlorosilanes, is predicated on the reaction of the silicon-chlorine bonds with surface hydroxyl (-OH) groups, which are abundant on materials like glass, silica, and many metal oxides. The high reactivity of the Si-Cl bond with moisture and protic solvents necessitates handling under anhydrous conditions.[4]
The key advantage of BDCMSE lies in its ability to form two covalent linkages to the surface per molecule. This dual-point attachment, or dipodal binding, creates a more stable and robust silane layer compared to traditional monopodal silanes which have only one reactive silyl group.[5] This enhanced stability is particularly crucial in aqueous environments where the hydrolytic degradation of the siloxane bond (Si-O-Si) can lead to the deterioration of the surface coating.[6]
Diagram: Reaction Mechanism of BDCMSE with a Hydroxylated Surface
Caption: Reaction pathway of BDCMSE for surface modification.
The Contenders: A Look at Alternative Silanizing Agents
To fully appreciate the efficiency of BDCMSE, it is essential to compare it with other commonly employed silanizing agents. These alternatives can be broadly categorized into monopodal and other dipodal silanes.
Monopodal Silanes: The Single-Anchor Standard
Monopodal silanes, such as (3-Aminopropyl)triethoxysilane (APTES) and octadecyltrichlorosilane (OTS), have been the workhorses of surface modification for decades. They possess a single silyl group capable of forming a covalent bond with the surface. While effective for a wide range of applications, the single point of attachment can be a vulnerability, particularly under harsh conditions where hydrolysis can lead to the gradual degradation of the silane layer.[7]
Other Dipodal Silanes: Variations on a Theme
The concept of dipodal silanization is not exclusive to BDCMSE. Other molecules, such as 1,2-bis(triethoxysilyl)ethane (BTSE), offer a similar dual-anchor advantage. The primary difference lies in the leaving group (ethoxy in BTSE versus chloro in BDCMSE). Chlorosilanes like BDCMSE are generally more reactive than their alkoxy counterparts, which can lead to faster reaction times but also necessitates more stringent anhydrous handling conditions.[4]
Head-to-Head Comparison: BDCMSE vs. Alternatives
The true measure of a silanizing agent's efficiency lies in its performance across key metrics. The following sections provide a comparative analysis based on available experimental data and theoretical considerations.
Hydrolytic Stability: The Ultimate Test of Durability
The ability of a modified surface to withstand aqueous environments is paramount for many applications, especially in the life sciences. Studies have consistently shown that dipodal silanes offer significantly improved resistance to hydrolysis compared to their monopodal counterparts.[8][9] The formation of six bonds to a substrate by a dipodal silane is estimated to increase hydrolysis resistance by a factor of 100,000 compared to the three bonds formed by a conventional coupling agent.[5] While direct comparative studies on the hydrolytic stability of BDCMSE are not abundant in peer-reviewed literature, the underlying principle of its dipodal nature strongly suggests superior performance over monopodal silanes.
Table 1: Comparative Hydrolytic Stability of Silane Types
| Silane Type | Anchoring Mechanism | Relative Hydrolytic Stability | Key Advantages | Key Disadvantages |
| Monopodal (e.g., APTES, OTS) | Single-point attachment | Good | Well-established protocols, wide availability | Susceptible to hydrolysis over time |
| Dipodal (e.g., BDCMSE, BTSE) | Dual-point attachment | Excellent | Enhanced stability, robust layer formation | May require more stringent reaction conditions |
Surface Wettability: Tailoring the Hydrophobicity/Hydrophilicity
Table 2: Expected Wettability of Surfaces Modified with Different Silanes
| Silane | Functional Group | Expected Water Contact Angle |
| Unmodified Glass/Silica | -OH | < 10° (Hydrophilic) |
| Octadecyltrichlorosilane (OTS) | -C18H37 | > 100° (Hydrophobic) |
| (3-Aminopropyl)triethoxysilane (APTES) | -NH2 | 40-70° (Moderately Hydrophilic) |
| This compound (BDCMSE) | -CH3 | Expected to be Hydrophobic |
Reaction Kinetics and Efficiency
Chlorosilanes, such as BDCMSE, are known for their high reactivity, which can translate to faster surface modification protocols compared to alkoxy- and acetoxysilanes.[12] However, this high reactivity also means that the reaction is highly sensitive to trace amounts of water, which can lead to the formation of polysiloxane aggregates in solution if not carefully controlled. This can result in a non-uniform, rough surface.[13] Therefore, achieving a high-quality, uniform monolayer with BDCMSE necessitates strict anhydrous conditions.
Experimental Protocols: A Guide to Best Practices
To ensure the reproducibility and validity of surface modification experiments, the following detailed protocols are provided.
Protocol 1: Surface Preparation (Hydroxylation)
Objective: To generate a high density of hydroxyl groups on the substrate surface, which are the reactive sites for silanization.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Immerse the substrate in Piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Bake the substrate in an oven at 110-120 °C for at least 1 hour to remove any physisorbed water.
Protocol 2: Surface Modification with BDCMSE (Vapor Phase Deposition)
Objective: To create a self-assembled monolayer of BDCMSE on the hydroxylated surface.
Materials:
-
Hydroxylated substrate
-
This compound (BDCMSE)
-
Vacuum desiccator
-
Schlenk line or glovebox (for anhydrous conditions)
Procedure:
-
Place the cleaned, hydroxylated substrate in a vacuum desiccator.
-
In a separate small, open container within the desiccator, place a few drops of BDCMSE.
-
Evacuate the desiccator to a low pressure to facilitate the vaporization of the silane.
-
Allow the deposition to proceed for 2-12 hours at room temperature. The optimal time will depend on the desired surface coverage and should be determined empirically.
-
After the deposition, vent the desiccator with an inert gas (e.g., nitrogen or argon).
-
Rinse the substrate with an anhydrous solvent (e.g., toluene or hexane) to remove any non-covalently bound silane.
-
Dry the substrate under a stream of nitrogen.
Protocol 3: Characterization of the Modified Surface
Objective: To verify the successful modification of the surface and to quantify its properties.
Techniques:
-
Contact Angle Goniometry: To measure the static water contact angle and assess the surface wettability.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of silicon and other elements from the silane.[14]
-
Atomic Force Microscopy (AFM): To visualize the surface topography and assess the uniformity and smoothness of the silane layer.[1]
Applications in Drug Development and Beyond
The enhanced stability of surfaces modified with dipodal silanes like BDCMSE opens up a wide range of possibilities in drug development and other fields.
-
Drug Delivery Systems: The functionalization of nanoparticles with stable silane layers is crucial for creating targeted drug delivery vehicles.[15] A robust coating can prevent premature drug release and improve the biocompatibility of the nanoparticles.[16]
-
Biosensors: The performance of biosensors relies on the stable immobilization of biorecognition elements (e.g., antibodies, enzymes) on the sensor surface.[17] A durable silane linker ensures the longevity and reliability of the sensor.
-
Biocompatible Coatings: Modifying the surface of medical implants with biocompatible silane layers can reduce the foreign body response and improve tissue integration.
Diagram: Decision-Making Workflow for Silane Selection
Caption: A workflow to guide the selection of a suitable silanizing agent.
Conclusion: The Dipodal Advantage
In the pursuit of creating robust and reliable modified surfaces, this compound presents a compelling option. Its dipodal nature offers a significant theoretical advantage in terms of hydrolytic stability over traditional monopodal silanes. While direct, extensive comparative data for BDCMSE is still emerging, the principles of dipodal silanization are well-established and point towards superior performance in demanding applications.
For researchers and professionals in drug development and other advanced scientific fields, the investment in understanding and optimizing the use of dipodal silanes like BDCMSE can lead to the creation of more stable, reliable, and ultimately more effective technologies. The choice of silane is not merely a technical detail; it is a foundational element that can profoundly impact the outcome of your research and development efforts.
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Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]
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Gelest, Inc. (n.d.). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. [Link]
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ResearchGate. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]
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ResearchGate. (n.d.). Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. [Link]
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Surface Ventures. (2022, July 20). Hydrophilic Surfaces and Imaginary Contact Angles (With Tensiometer Demo) [Video]. YouTube. [Link]
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A Spectroscopic Vade Mecum for the Characterization of 1,2-Bis(silyl)ethane Derivatives
In the landscape of materials science and organosilicon chemistry, 1,2-bis(silyl)ethane derivatives serve as pivotal building blocks for advanced polymers, cross-linking agents, and precursors to silicon carbide ceramics. Their utility is intrinsically linked to their molecular structure, which dictates the physicochemical properties of the resulting materials. A precise and thorough characterization of these precursors is therefore not merely a procedural formality but a cornerstone of rational material design.
This guide provides a comparative analysis of 1,2-bis(dichloromethylsilyl)ethane and its derivatives, focusing on the interpretation of their spectroscopic signatures. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both experimental data and the underlying principles that govern the spectral features of these fascinating molecules.
The Structural Motif and its Spectroscopic Implications
The core structure, a 1,2-disilylethane bridge, presents a unique scaffold where the electronic and steric effects of substituents on the silicon atoms can be systematically studied. The spectroscopic techniques discussed herein are exquisitely sensitive to these modifications, providing a detailed picture of the molecular architecture.
Caption: General structure of 1,2-Bis(disubstituted-silyl)ethane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 1,2-bis(silyl)ethane derivatives. By probing the magnetic environments of ¹H, ¹³C, and ²⁹Si nuclei, we can map out the connectivity and electronic nature of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a symmetrically substituted 1,2-bis(silyl)ethane, the spectrum is typically simple.
-
Ethane Bridge Protons (-CH₂-CH₂-): Due to the symmetry in many of these molecules, the four protons of the ethane bridge are often chemically equivalent, giving rise to a single signal. In the case of 1,2-bis(trichlorosilyl)ethane, this signal appears at approximately 1.58 ppm. For 1,2-bis(chlorodimethylsilyl)ethane, a signal is observed at 0.823 ppm.[1][2] This upfield shift compared to the trichloro- derivative is due to the lower electronegativity of the dimethylsilyl group compared to the trichlorosilyl group.
-
Methyl Protons (Si-CH₃): The protons of the methyl groups attached to the silicon atoms also give rise to a distinct signal. For 1,2-bis(chlorodimethylsilyl)ethane, this appears at 0.422 ppm.[1] The chemical shift of these protons is highly sensitive to the nature of the other substituents on the silicon atom. More electronegative substituents will cause a downfield shift.
¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information about the carbon framework.
-
Ethane Bridge Carbons (-CH₂-CH₂-): In symmetrically substituted derivatives, the two carbons of the ethane bridge are equivalent and will show a single resonance. For 1,2-dichloroethane, the carbon signal is a single line, demonstrating this equivalence.[3]
-
Methyl Carbons (Si-CH₃): The methyl carbons attached to silicon will also produce a signal. In 1,2-bis[(dimethylamino)dimethylsilyl]ethane, a signal for the methyl carbons is expected.[4]
Comparative ¹H and ¹³C NMR Data
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1,2-Bis(trichlorosilyl)ethane | -CH₂-CH₂- | 1.577 | Not available |
| 1,2-Bis(chlorodimethylsilyl)ethane | -CH₂-CH₂- | 0.823 | Not available |
| Si-CH₃ | 0.422 | Not available | |
| 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | Not available | Not available | Available, specific shifts not listed |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the silyl-ethane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds are sensitive to the masses of the atoms and the bond strength.
Characteristic absorption bands for 1,2-bis(silyl)ethane derivatives include:
-
Si-Cl stretch: Typically observed in the region of 450-650 cm⁻¹. The presence of this band is a clear indicator of chloro-substituted silyl groups.
-
Si-C stretch: These vibrations usually appear in the 600-800 cm⁻¹ range.
-
C-H stretch (alkyl): Strong absorptions are expected in the 2850-2975 cm⁻¹ region.[5]
-
CH₂ bend: Found around 1470-1450 cm⁻¹.
-
Si-O-C stretch: For alkoxy-substituted derivatives like 1,2-bis(methyldimethoxysilyl)ethane, a strong band in the 1050-1100 cm⁻¹ region is characteristic of the Si-O-C linkage.
-
Si-N stretch: For amino-substituted derivatives such as 1,2-bis[(dimethylamino)dimethylsilyl]ethane, the Si-N stretching vibration is expected around 900-1000 cm⁻¹.
Comparative IR Data
| Compound | Key Functional Group | Characteristic IR Bands (cm⁻¹) |
| 1,2-Bis(chlorodimethylsilyl)ethane | Si-Cl | Confirmed to have a conforming IR spectrum, specific bands not listed.[6] |
| 1,2-dichloroethane | C-Cl | 800-580[5] |
| Ethane | C-C | 995[7] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., KBr or NaCl).
-
Solid Samples: The solid can be ground with KBr powder and pressed into a pellet, or analyzed as a mull with Nujol.
-
-
Instrument Setup: Place the sample in the IR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This is invaluable for confirming the identity of a synthesized derivative.
For 1,2-bis(silyl)ethane derivatives, electron ionization (EI) is a common technique. The resulting mass spectrum will show a molecular ion peak (M⁺) and several fragment ions.
-
Isotopic Patterns: The presence of silicon and chlorine gives rise to characteristic isotopic patterns. Silicon has three stable isotopes (²⁸Si, ²⁹Si, ³⁰Si), and chlorine has two (³⁵Cl, ³⁷Cl). This results in M+1 and M+2 peaks with specific relative intensities. For a molecule with two chlorine atoms, the M⁺, M+2, and M+4 peaks will appear in a characteristic 9:6:1 ratio.[8]
-
Fragmentation Pathways: Common fragmentation pathways involve the cleavage of Si-C, C-C, and Si-substituent bonds. For example, the loss of a methyl group or a chlorine atom is a common fragmentation event.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragments (m/z) |
| 1,2-dichloroethane | 98.96 g/mol | 98 (M⁺), 62, 64[8][9] |
| 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | 232.52 g/mol | Not available |
| 1,2-Bis(trimethylsilyloxy)ethane | 206.43 g/mol | Not available |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an electron beam (for EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Integrated Spectroscopic Analysis Workflow
A robust characterization of 1,2-bis(silyl)ethane derivatives relies on the synergistic use of multiple spectroscopic techniques. The following workflow is recommended for a comprehensive analysis.
Caption: Recommended workflow for the spectroscopic characterization of silyl-ethane derivatives.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process that provides a wealth of structural information. By judiciously applying NMR, IR, and MS techniques, researchers can unambiguously determine the structure and purity of these important organosilicon compounds. This guide serves as a foundational resource for scientists and professionals in the field, enabling a deeper understanding of the structure-property relationships that are critical for the development of new materials.
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A Comparative Guide to the Thermal Stability of Silyl Ether Polymers Derived from 1,2-Bis(dichloromethylsilyl)ethane
For researchers, scientists, and professionals in drug development, the thermal stability of polymeric materials is a critical parameter influencing their processing, application, and long-term performance. This guide provides an in-depth comparative analysis of the thermal stability of polymers derived from 1,2-Bis(dichloromethylsilyl)ethane, with a focus on the resulting poly(silyl ether) structures. We will explore the causal relationships behind their thermal behavior and provide supporting experimental data from analogous systems to benchmark their performance against other relevant polymers.
Introduction: The Significance of Thermal Stability in Advanced Polymers
The Si-O bond, with a bond energy of approximately 461 kJ/mol, is significantly stronger than the C-C (304 kJ/mol) or C-O (358 kJ/mol) bonds that form the backbone of many organic polymers. This inherent strength endows silicon-containing polymers with superior thermal stability, making them suitable for applications requiring high-temperature resistance. Polymers derived from this compound are of particular interest due to the introduction of an ethylene bridge between the silicon atoms, which can influence chain flexibility and, consequently, thermal properties. The primary polymerization route for this monomer with diols leads to the formation of poly(silyl ether)s, a class of polymers known for their unique combination of thermal stability and hydrolytic degradability.[1]
This guide will delve into the synthesis of these polymers, present a comparative thermal analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and provide detailed experimental protocols for these essential characterization techniques.
Synthesis of Poly(silyl ether)s from this compound
The synthesis of poly(silyl ether)s from this compound typically involves a polycondensation reaction with a diol. The dichlorosilyl groups are highly reactive towards nucleophiles like alcohols, leading to the formation of silyl ether linkages and the elimination of hydrochloric acid. A base, such as triethylamine, is commonly used to scavenge the HCl byproduct.[2]
A representative synthesis is depicted below:
Caption: General synthesis of a poly(silyl ether) from this compound and a diol.
The choice of the diol (R-group) can significantly impact the properties of the resulting polymer, including its thermal stability, by introducing varying degrees of rigidity or flexibility into the polymer backbone.
Comparative Thermal Stability Analysis
To objectively evaluate the thermal performance of poly(silyl ether)s derived from this compound, we will compare their expected thermal properties with those of two well-characterized polymers: Polydimethylsiloxane (PDMS), a widely used polysiloxane, and Poly(butylene succinate) (PBS), a biodegradable aliphatic polyester.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile. The onset of decomposition (Td5, the temperature at which 5% weight loss occurs) is a key parameter for comparing the thermal stability of different materials.
| Polymer | Monomer Structure | Td5 (°C) (in N2) | Char Yield at 600°C (%) (in N2) |
| Poly(silyl ether) (Expected) | Cl2(CH3)Si-CH2-CH2-Si(CH3)Cl2 + HO-R-OH | ~350-450 | Varies with R-group |
| Polydimethylsiloxane (PDMS) | Cl2Si(CH3)2 | ~350-400[3] | < 5 |
| Poly(butylene succinate) (PBS) | Succinic acid + 1,4-Butanediol | ~300[4] | < 5 |
Note: The data for the poly(silyl ether) is an educated estimation based on the thermal stability of similar silicon-containing polymers. The actual values will depend on the specific diol used in the synthesis.
Polysiloxanes like PDMS generally exhibit high thermal stability, with decomposition temperatures often exceeding 350°C.[3] The degradation of PDMS in an inert atmosphere proceeds primarily through depolymerization to form cyclic siloxanes. Poly(silyl ether)s are expected to have comparable or even slightly higher thermal stability due to the presence of the stable Si-O-C linkage and the potential for increased intermolecular interactions from the ethylene bridge and the R-group. In contrast, aliphatic polyesters like PBS, while useful for their biodegradability, typically show lower thermal stability, with decomposition often beginning around 300°C.[4]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.
| Polymer | Tg (°C) |
| Poly(silyl ether) (Expected) | Varies significantly with R-group |
| Polydimethylsiloxane (PDMS) | -125 |
| Poly(butylene succinate) (PBS) | -32[5] |
The very low Tg of PDMS is a result of the high rotational freedom of its Si-O backbone.[2] The Tg of the poly(silyl ether) derived from this compound is expected to be significantly influenced by the nature of the R-group in the diol. A rigid aromatic diol will lead to a much higher Tg compared to a flexible aliphatic diol. This tunability of the Tg is a key advantage of this class of polymers. PBS has a Tg below room temperature, indicating its flexible nature at ambient conditions.[5]
Experimental Protocols
To ensure the scientific integrity and reproducibility of thermal analysis data, the following detailed protocols for TGA and DSC are provided.
Thermogravimetric Analysis (TGA) Protocol
Caption: Standard TGA experimental workflow for polymer thermal stability analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared ceramic TGA pan.
-
Instrument Setup: Place the sample pan in the TGA instrument.
-
Purging: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20 mL/min for at least 30 minutes to remove any oxygen.
-
Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 800°C at a constant heating rate of 10°C/min.[6]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset of decomposition (Td5) and the percentage of residual mass (char yield) at the final temperature.
Differential Scanning Calorimetry (DSC) Protocol
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A Senior Application Scientist's Guide to Evaluating the Biocompatibility of Materials Modified with 1,2-Bis(dichloromethylsilyl)ethane and Its Alternatives
For researchers, scientists, and drug development professionals, the interface between a material and the biological environment is a critical determinant of in vivo success. Surface modification is a key strategy to enhance the biocompatibility of medical devices and drug delivery systems. Among the myriad of chemical agents used for this purpose, organosilanes present a versatile platform for tailoring surface properties. This guide provides an in-depth evaluation of the biocompatibility of materials modified with 1,2-Bis(dichloromethylsilyl)ethane (BDCMSE), a bifunctional organosilane, by comparing it with commonly employed alternatives. While direct biocompatibility data for BDCMSE is not extensively available in peer-reviewed literature, this guide will establish a framework for its evaluation based on established principles and comparative data from analogous organosilanes.
The Critical Role of Surface Modification in Biocompatibility
The initial interaction of a biomaterial with physiological systems dictates its fate—whether it will be accepted, trigger an inflammatory response, or lead to device failure.[1] Unmodified material surfaces can adsorb proteins in a non-specific manner, leading to a cascade of events including platelet adhesion, activation of the coagulation cascade, and a foreign body response characterized by inflammation and fibrous encapsulation.[2] Silane coatings are a cornerstone of surface modification, creating a durable, thin layer that can alter the material's inherent properties.[3] These coatings can be designed to be hydrophobic, anti-corrosive, and, most importantly, biocompatible.[3]
This compound (BDCMSE) is a silylation reagent that can be used to modify surfaces. Its bifunctional nature allows for cross-linking, potentially forming stable coatings. However, a comprehensive understanding of its biocompatibility is paramount before it can be considered for biomedical applications.
A Comparative Overview of Organosilane Surface Modifiers
While BDCMSE remains a subject for future biocompatibility studies, several other organosilanes have been extensively investigated. This section compares three major classes: aminosilanes, polyethylene glycol (PEG)-silanes, and zwitterionic silanes.
| Surface Modifier Class | Key Biocompatibility Characteristics | Advantages | Disadvantages |
| Aminosilanes (e.g., APTES) | Can enhance cell adhesion and proliferation at optimal concentrations.[4] However, high concentrations can be cytotoxic.[4][5] | Promotes cell integration for tissue engineering applications.[6] | Potential for cytotoxicity and induction of inflammatory responses if not properly optimized.[7] |
| PEG-silanes | Excellent protein resistance, leading to reduced platelet adhesion and enhanced hemocompatibility.[8][9] Non-immunogenic and non-antigenic.[9] | Highly effective at preventing biofouling.[10] | Can sometimes inhibit specific, desired cell-surface interactions. |
| Zwitterionic Silanes | Exhibit exceptional resistance to protein adsorption and bacterial adhesion due to their charge-balanced structure.[11] Show excellent hemocompatibility with prolonged clotting times and reduced platelet adhesion.[11] | Superior anti-fouling and hemocompatible properties.[12] | Synthesis can be more complex compared to other silanes. |
Essential Experimental Protocols for Biocompatibility Assessment
To rigorously evaluate the biocompatibility of a novel surface modifier like BDCMSE, a battery of standardized tests is required. The following protocols, based on international standards, provide a self-validating system for assessing key biocompatibility endpoints.
In Vitro Cytotoxicity: ISO 10993-5 Elution Test
This test determines if a material contains leachable substances that cause cell death or inhibit cell growth.[13][14]
Principle: An extract of the test material is prepared, and this extract is then used as a culture medium for a monolayer of cells. The cellular response is evaluated qualitatively and quantitatively.
Methodology:
-
Material Extraction:
-
Aseptically place the BDCMSE-modified material in a sterile, chemically inert container.
-
Add a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at a ratio of surface area or mass to volume as specified in ISO 10993-12 (e.g., 6 cm²/mL).[15]
-
Incubate the material in the medium for a defined period (e.g., 24 hours at 37°C).[15]
-
Concurrently, prepare positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.
-
-
Cell Culture:
-
Plate a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and culture until a near-confluent monolayer is formed.
-
-
Exposure:
-
Remove the culture medium from the cells and replace it with the material extracts (from the test material, positive control, and negative control).
-
-
Evaluation:
-
Qualitative: After a specified incubation period (e.g., 48 hours), examine the cells under a microscope for changes in morphology, detachment, and lysis.[16] Grade the cytotoxic effect on a scale of 0 (no reactivity) to 4 (severe reactivity).[16]
-
Quantitative (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[14]
-
Viable cells will reduce the yellow MTT to a purple formazan product.
-
After incubation, dissolve the formazan crystals in a suitable solvent (e.g., isopropanol).
-
Measure the absorbance of the solution using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
-
-
Causality: The elution method is chosen to simulate the potential for leachable components from the BDCMSE-modified surface to enter the physiological environment and exert a toxic effect on cells.
Caption: ISO 10993-5 Cytotoxicity Elution Test Workflow.
Hemocompatibility: ASTM F756 Direct Contact Hemolysis
This test evaluates the potential of a material to damage red blood cells (hemolysis).[17][18]
Principle: The BDCMSE-modified material is brought into direct contact with blood, and the amount of hemoglobin released from damaged red blood cells is quantified.[19]
Methodology:
-
Blood Collection: Obtain fresh anticoagulant-treated blood (e.g., from a rabbit).
-
Material Preparation: Prepare the BDCMSE-modified material, a positive control (e.g., water), and a negative control (e.g., polyethylene) with defined surface areas.
-
Direct Contact:
-
Place the test and control materials in separate tubes.
-
Add diluted blood to each tube.
-
Incubate under static conditions (e.g., 37°C for 3 hours).
-
-
Quantification:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Carefully collect the supernatant (plasma).
-
Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
-
Calculation:
-
Calculate the percent hemolysis for the test material relative to the positive and negative controls. The hemolytic index is often categorized (e.g., non-hemolytic, slightly hemolytic, hemolytic).
-
Causality: Direct contact with a non-biocompatible surface can cause mechanical or chemical stress to red blood cells, leading to their rupture. This assay directly measures this critical aspect of blood compatibility.
Caption: ASTM F756 Direct Contact Hemolysis Workflow.
Cell Adhesion and Proliferation Assays
These assays assess the ability of a surface to support cell attachment and growth, which is crucial for tissue-integrating devices.
Principle: Cells are cultured directly on the BDCMSE-modified surface, and their adhesion, morphology, and proliferation rate are monitored over time.
Methodology:
-
Substrate Preparation: Place sterile samples of the BDCMSE-modified material, a tissue culture-treated plastic (positive control), and a non-treated surface (negative control) in a multi-well culture plate.
-
Cell Seeding: Seed a relevant cell line (e.g., human osteoblasts for an orthopedic implant) onto each surface at a known density.
-
Adhesion and Morphology Assessment (e.g., after 4-24 hours):
-
Gently wash the surfaces to remove non-adherent cells.
-
Fix and stain the adherent cells (e.g., with phalloidin for actin filaments and DAPI for nuclei).
-
Visualize the cells using fluorescence microscopy to assess cell number, spreading, and morphology.[20]
-
-
Proliferation Assessment (e.g., at 1, 3, and 7 days):
-
At each time point, quantify the number of viable cells using an appropriate assay (e.g., PicoGreen for DNA quantification or a metabolic assay like AlamarBlue).
-
Plot cell number versus time to determine the proliferation rate.
-
Causality: The surface chemistry and topography of the modified material directly influence protein adsorption, which in turn mediates cell adhesion and subsequent proliferation.[21][22] This assay provides a direct measure of how the BDCMSE modification impacts these fundamental cellular processes.
In Vivo Inflammatory Response
While in vitro tests are essential for initial screening, in vivo studies are necessary to understand the complex interaction of the material with the immune system.[23][24]
Principle: The BDCMSE-modified material is implanted into a suitable animal model, and the local tissue response is evaluated histologically after a defined period.
Methodology (Simplified Overview):
-
Implantation: Surgically implant sterile samples of the BDCMSE-modified material and control materials into a specific tissue site (e.g., subcutaneous or intramuscular) of a laboratory animal (e.g., a rat or rabbit).
-
Explantation: After a predetermined time (e.g., 1, 4, and 12 weeks), the implant and surrounding tissue are explanted.
-
Histological Analysis:
-
The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
A pathologist examines the tissue-implant interface for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes), foreign body giant cells, and fibrous capsule formation.[1][2] The thickness of the fibrous capsule is a key indicator of the foreign body response.
-
Causality: The in vivo response integrates multiple biological pathways, including the innate and adaptive immune systems.[1] This evaluation provides the most clinically relevant assessment of a material's biocompatibility.
Caption: Logical Flow for In Vivo Biocompatibility Assessment.
Conclusion
The successful integration of a biomaterial into the physiological environment is fundamentally dependent on its surface properties. While this compound presents a chemically interesting candidate for surface modification due to its bifunctional nature, a thorough evaluation of its biocompatibility is essential. This guide provides a comprehensive framework for such an evaluation, drawing on established, self-validating protocols and comparing the potential performance of BDCMSE against well-characterized alternatives like aminosilanes, PEG-silanes, and zwitterionic silanes. By systematically applying the described in vitro and in vivo assays, researchers can generate the robust data necessary to determine the suitability of BDCMSE-modified materials for demanding biomedical applications, ensuring both safety and efficacy.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,2-Bis(dichloromethylsilyl)ethane Reaction Products
For: Researchers, scientists, and drug development professionals dedicated to rigorous analytical standards.
Introduction: The Analytical Imperative for Organosilane Chemistry
1,2-Bis(dichloromethylsilyl)ethane is a versatile bifunctional organosilane reagent frequently employed in the synthesis of complex molecules, including specialty polymers and as a derivatization agent in analytical chemistry. Its reactivity lies in the dichloromethylsilyl groups, which can undergo various transformations such as hydrolysis, alcoholysis, and substitution reactions. The resulting products, often mixtures of oligomers, cyclic compounds, and functionalized derivatives, present a significant analytical challenge. Ensuring the identity, purity, and quantity of these products is paramount for process control, quality assurance, and regulatory compliance.
This guide provides a comprehensive comparison of analytical methodologies for the characterization of reaction products of this compound. We will delve into the principles of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, and critically evaluate their respective strengths and weaknesses in this context. The core of this guide is a detailed exploration of the principles and practical application of cross-validation, a critical process for ensuring the consistency and reliability of analytical data across different methods.
The Synthetic Landscape: A Hypothetical Reaction of this compound
To illustrate the analytical challenges and the necessity of cross-validation, let us consider a hypothetical reaction of this compound with a diol, ethylene glycol, in the presence of a base. This reaction is expected to produce a mixture of cyclic and oligomeric products.
Figure 1: Hypothetical Reaction Scheme
Caption: Hypothetical reaction of this compound with ethylene glycol.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is dictated by the physicochemical properties of the analytes and the information required (e.g., identification, quantification, or structural elucidation).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of the reaction products of this compound, derivatization may be necessary to increase volatility and improve chromatographic performance.[1][2] Silylation is a common derivatization technique for compounds with active hydrogens.[3]
Principle: Volatilized analytes are separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
Strengths:
-
High Resolution: GC offers excellent separation of complex mixtures.[1]
-
High Sensitivity: Mass spectrometric detection provides low limits of detection.
-
Structural Information: The fragmentation patterns in the mass spectrum can be used for structural elucidation and confirmation.
Limitations:
-
Volatility Requirement: Non-volatile oligomers may not be amenable to GC analysis without pyrolysis or derivatization.
-
Thermal Degradation: Thermally labile compounds may degrade in the injector or column.
-
Derivatization Complexity: The derivatization step can introduce variability and potential side reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of compounds, including non-volatile and thermally labile molecules.[4] For organosilane products that often lack a UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are often employed.[5]
Principle: A liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases.
Strengths:
-
Versatility: Applicable to a wide range of compounds, including non-volatile and thermally unstable ones.
-
Preparative Capabilities: Can be used for the isolation and purification of individual components.
-
Multiple Detection Options: A variety of detectors can be used to suit the analytes of interest.
Limitations:
-
Lower Resolution than GC: Peak resolution in HPLC is generally lower than in capillary GC.
-
Detector Dependence: The lack of a universal, highly sensitive detector can be a challenge. Charged aerosol detectors offer mass-based detection but can have non-linear responses.[5]
-
Solvent Consumption: HPLC can consume significant volumes of organic solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
Principle: Atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the local chemical environment, providing detailed structural information.
Strengths:
-
Definitive Structural Information: Provides unambiguous structural information, including connectivity and stereochemistry.
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative Analysis: Can be used for quantitative analysis without the need for a calibration curve (qNMR).
Limitations:
-
Low Sensitivity: NMR is inherently a less sensitive technique compared to MS.
-
Complex Spectra: Complex mixtures can result in overlapping signals, making interpretation difficult.
-
Sample Purity: Impurities can complicate spectral interpretation.
Cross-Validation: Ensuring Methodological Concordance
Cross-validation is the process of demonstrating that two or more analytical methods provide comparable results.[6][7] This is crucial when a method is transferred between laboratories, or when different analytical techniques are used to characterize the same sample.[7] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation that form the basis for cross-validation protocols.[8][9][10][11]
The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[9][12]
Figure 2: Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Design for Cross-Validation
A robust cross-validation study should include the analysis of a common set of samples by each method. These samples should be representative of the actual reaction products and should span a range of concentrations.
Step 1: Method Validation Before cross-validation, each analytical method must be individually validated according to ICH Q2(R2) guidelines.[8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Accuracy: The closeness of the test results to the true value.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13]
Step 2: Analysis of Common Samples A minimum of three batches of the reaction product should be analyzed by each method. For each batch, multiple preparations and injections should be performed to assess the precision of each method.
Step 3: Statistical Comparison of Data The data obtained from the different analytical methods should be compared using appropriate statistical tools. This may include:
-
Student's t-test: To compare the mean values obtained by the two methods.
-
F-test: To compare the variances (precision) of the two methods.
-
Correlation and Regression Analysis: To assess the degree of correlation between the results from the two methods.
Hypothetical Cross-Validation Data
The following tables present hypothetical data from a cross-validation study of a GC-MS and an HPLC-CAD method for the quantification of the cyclic product (A) and the linear dimer (B) from our hypothetical reaction.
Table 1: Method Validation Parameters
| Parameter | GC-MS | HPLC-CAD | Acceptance Criteria (ICH Q2) |
| Linearity (r²) | >0.998 | >0.995 | >0.99 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 3.0% |
| LOQ (µg/mL) | 0.5 | 1.0 | Method Dependent |
Table 2: Cross-Validation Results for Product A (Cyclic)
| Batch | GC-MS (Area %) | HPLC-CAD (Area %) | % Difference |
| 1 | 45.2 | 44.8 | 0.89% |
| 2 | 46.1 | 45.5 | 1.31% |
| 3 | 44.9 | 45.3 | -0.89% |
| Mean | 45.4 | 45.2 | |
| RSD | 1.34% | 0.88% |
Table 3: Cross-Validation Results for Product B (Linear Dimer)
| Batch | GC-MS (Area %) | HPLC-CAD (Area %) | % Difference |
| 1 | 33.7 | 34.2 | -1.48% |
| 2 | 34.1 | 34.5 | -1.17% |
| 3 | 33.9 | 34.0 | -0.29% |
| Mean | 33.9 | 34.2 | |
| RSD | 0.59% | 0.74% |
Interpretation of Results: The hypothetical data in Tables 2 and 3 show good agreement between the GC-MS and HPLC-CAD methods. The percentage difference between the mean values for each analyte is small, and the precision of both methods is well within acceptable limits. This would support the conclusion that the two methods are comparable for the analysis of these reaction products.
Experimental Protocols
Protocol 1: GC-MS Analysis
-
Sample Preparation: Accurately weigh 10 mg of the reaction mixture into a 10 mL volumetric flask. Dilute to volume with dichloromethane.
-
Derivatization (if necessary): Transfer 1 mL of the sample solution to a vial and add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Cap the vial and heat at 60 °C for 30 minutes.
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Inlet: Splitless, 250 °C
-
Carrier Gas: Helium, 1.0 mL/min
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
-
MS Detector: Electron Ionization (EI), 70 eV, scan range 50-500 amu
-
-
Data Analysis: Integrate the peak areas of the analytes of interest. Identify compounds based on their retention times and mass spectra.
Protocol 2: HPLC-CAD Analysis
-
Sample Preparation: Accurately weigh 20 mg of the reaction mixture into a 10 mL volumetric flask. Dilute to volume with acetonitrile.
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: Charged Aerosol Detector (CAD)
-
-
Data Analysis: Integrate the peak areas of the analytes of interest.
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve approximately 10 mg of the reaction mixture in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.
-
¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the components. Assign signals to specific protons and carbons based on chemical shifts and coupling patterns.
Conclusion: A Triad of Trustworthy Techniques
The analysis of reaction products from this compound requires a multi-faceted analytical approach. GC-MS, HPLC, and NMR each provide unique and complementary information. While GC-MS excels in separating volatile components with high resolution, HPLC is indispensable for the analysis of less volatile oligomers. NMR remains the gold standard for definitive structural elucidation.
Cross-validation is not merely a regulatory hurdle but a scientific necessity that underpins the reliability of analytical data. By demonstrating the concordance of different analytical methods, researchers can have greater confidence in their results, leading to more robust process development, higher quality products, and a stronger foundation for scientific discovery. The principles and protocols outlined in this guide provide a framework for establishing a self-validating system of analytical methods, ensuring the integrity of your data and the success of your research.
References
- Thermo Fisher Scientific. (n.d.). Analysis of Silicone Oils by High Performance Liquid Chromatography and Corona Charged Aerosol Detection.
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane.
- Al-Tannak, N. F., & Al-Jasem, Y. A. (2013). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 3(3), 670–685.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,2-Bis(chlorodimethylsilyl)ethane.
- DeBoef, B., & Fang, D. C. (2005). Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. The Journal of Organic Chemistry, 70(23), 9445–9448.
- Kluska, M. (2008). Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. Critical Reviews in Analytical Chemistry, 38(3), 216–226.
- CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.).
- DeSilva, B., Smith, W., Weiner, R., Kelley, M., Smolec, J., Lee, J., ... & Tacey, R. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183–1193.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Alopaeus, M. (2020). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Doria.fi.
- da Silva, M. C. H., & de Freitas, A. S. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(40), 1-15.
- Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394.
- U.S. Food and Drug Administration. (2024). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
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Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling 1,2-Bis(dichloromethylsilyl)ethane
As researchers and developers, our work with highly reactive compounds like 1,2-Bis(dichloromethylsilyl)ethane is foundational to innovation. However, the very reactivity that makes this compound a valuable silylating agent and precursor also presents significant handling hazards. This guide provides an in-depth operational plan for personal protective equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Adherence to these protocols is non-negotiable for ensuring personnel safety and experimental integrity.
The Core Hazard Profile: Understanding the Reactivity of Chlorosilanes
The stringent PPE requirements for this compound are dictated by its chemical nature as a chlorosilane. The central, unavoidable hazard is its violent reaction with water.
-
Hydrolysis: The silicon-chlorine bond is highly susceptible to cleavage by water—this includes ambient humidity in the air. This hydrolysis reaction is rapid, exothermic (releases heat), and produces corrosive hydrogen chloride (HCl) gas.[1][2] This reaction is the primary driver for most of the safety protocols that follow.
-
Corrosivity: Direct contact with the liquid or solid compound causes severe skin burns and serious eye damage.[1][3] The HCl gas generated upon exposure to moisture is also highly corrosive to the respiratory tract, skin, and eyes.[2]
-
Flammability: this compound is classified as a flammable solid, meaning it can be ignited by heat, sparks, or flames.[1] Therefore, all handling procedures must incorporate strict ignition control.
Mandated Personal Protective Equipment: A Multi-Layered Defense
A comprehensive PPE strategy is essential. Each component serves a specific purpose, and the failure of one layer can lead to serious injury. All handling of this substance must occur within a certified chemical fume hood to control vapor and gas exposure.[3][4]
| Body Area | Required PPE | Rationale & Causality |
| Eyes & Face | Tight-fitting chemical safety goggles AND a full-face shield. | Standard safety glasses are insufficient. The risk of severe, irreversible eye damage (H318) from a splash necessitates the dual protection of goggles (to seal the eye area) and a face shield (to protect the entire face).[1][3] Contact lenses should never be worn, as they can trap corrosive material against the eye.[1][5] |
| Hands | Neoprene or Nitrile rubber gloves. | These materials provide effective protection against chlorosilanes.[1] The primary risk is severe skin burns upon contact (H314), making chemically impermeable gloves a critical barrier.[3] Always inspect gloves for tears or defects before use. |
| Body | A flame-retardant lab coat is the minimum requirement. For decanting or large-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat. | This protects the skin from accidental splashes and contact.[3][5] Given the flammability of the compound, flame-retardant properties are a necessary precaution.[6] |
| Respiratory | Standard operations must be conducted in a chemical fume hood. For emergency situations (e.g., spills) or if exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[3][7] | The primary respiratory hazard stems from inhaling the compound's dust or the HCl gas produced during hydrolysis.[2][3] A fume hood provides the primary engineering control to prevent this exposure. |
Operational Plan: From Standard Handling to Spill Response
Safe handling is a procedural discipline. The following steps outline the necessary actions for routine use and emergency situations.
Standard Handling Protocol
-
Preparation: Before handling, ensure an emergency eyewash and safety shower are accessible and unobstructed.[1] Have a dry chemical (Class B), carbon dioxide, or alcohol-resistant foam fire extinguisher nearby.[2] Crucially, do not use a water-based extinguisher for a chlorosilane fire. [1][2]
-
Inert Atmosphere: Handle the material under an inert atmosphere, such as nitrogen or argon, to prevent reaction with air moisture.[4]
-
Grounding: Ground and bond all containers during transfer to prevent the buildup of static electricity, which could serve as an ignition source.[1][8]
-
Tool Selection: Use only non-sparking tools for opening or transferring the material.[9]
-
Dispensing: When dispensing, do so slowly and carefully to minimize dust or aerosol generation. Keep the container opening away from your breathing zone.
-
Post-Handling: After use, ensure the container is tightly sealed, preferably under an inert atmosphere.[3] Wash hands and any potentially exposed skin thoroughly.[4] Contaminated work clothes should be laundered separately.
Emergency Spill Protocol
In the event of a spill, a swift and correct response is critical to mitigate harm. The procedure differs significantly between minor and major spills.
Caption: Workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup (Minor Spill):
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[3]
-
Ignition Control: Eliminate all potential ignition sources (e.g., turn off hot plates, equipment).[1][3]
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE, including respiratory protection.[3]
-
Containment: Do NOT use water.[1] Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[7][10]
-
Collection: Using non-sparking tools, carefully sweep or shovel the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[1][9]
-
Decontamination: Once the bulk material is removed, the area can be cautiously decontaminated. This may involve using a neutralizing agent like sodium bicarbonate, followed by a water rinse.[7] Be aware that this process will generate HCl gas and must be performed with maximum ventilation and full PPE.
Disposal Plan: Safe End-of-Life Management
Proper disposal is a critical final step in the safe handling lifecycle.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste. This should be handled by a licensed chemical destruction facility, often through controlled incineration with flue gas scrubbing to manage the HCl produced.[3]
-
Contaminated Materials: All contaminated items, including used PPE, absorbent materials, and empty containers, are also considered hazardous waste.[3] They must be collected in sealed, properly labeled containers and disposed of according to institutional and national regulations.[11]
-
Container Decontamination: "Empty" containers are never truly empty and will contain hazardous residue. They can be triple-rinsed with an appropriate solvent, but this process must be conducted in a fume hood with full PPE, as the rinsing will generate HCl. The rinsate itself is hazardous waste.[3]
By understanding the fundamental reactivity of this compound and adhering to these detailed operational and safety plans, researchers can confidently and safely utilize this valuable compound in their work.
References
- 1,2-dichloroethane - Sdfine. Provides general handling advice such as washing hands after use and laundering work clothes separately.
- SAFETY DATA SHEET - Fisher Scientific. Details precautionary statements for handling, including the use of a chemical fume hood and handling under an inert atmosphere.
- 1,2-Ethanediyl)bis[1-chloro-1,1-dimethylsilane] Safety Data Sheet - Echemi. Recommends using non-sparking tools and storing containers tightly closed in a dry, cool, and well-ventilated place.
- 1,2-Bis(chlorodimethylsilyl)ethane 13528-93-3 wiki - Guidechem. Notes that the compound may cause skin and eye irritation and should be stored in a cool, dry place.
- This compound SDS, 3353-69-3 Safety Data Sheets - Echemi. Provides comprehensive GHS hazard statements (H314, H318), precautionary statements for PPE (P280), emergency response, and disposal methods.
- Safety Data Sheet: 1,2-Dichloroethane - Carl ROTH. Mentions the use of flame-retardant protective clothing for flammable chemicals.
- 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE - Gelest, Inc. Classifies the compound as a flammable solid (H228) that causes severe skin burns and eye damage (H314). Recommends Neoprene or nitrile rubber gloves, chemical goggles or a face shield, and notes that water is an unsuitable extinguishing media.
- GLOBAL SAFE HANDLING OF CHLOROSILANES. Explains the reaction of chlorosilanes with water to form hydrochloric acid and notes that water should not be used as an extinguishing agent on the material itself.
- SAFETY DATA SHEET - TCI Chemicals. Describes disposal procedures, recommending disposal via a licensed waste disposal company in accordance with local and national regulations.
- Chlorosilane Safety Guide | PDF | Valve | Fires - Scribd. General guide for chlorosilanes recommending goggles, protective clothing, and gloves, and advising against the use of contact lenses.
- 1903 - Hazardous Substance Fact Sheet. Outlines spill cleanup procedures for chlorosilanes, including absorbing with vermiculite or dry sand and neutralization with sodium bicarbonate. Recommends SCBA for high concentrations.
- Dichloromethylsilane - Safety Data Sheet - ChemicalBook. Emphasizes the need for explosion-proof electrical equipment and grounding/bonding of containers to prevent static discharge.
- trichlorosilane - Report | CAMEO Chemicals | NOAA. Describes spill response for chlorosilanes, including covering with dry earth or sand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
